molecular formula C5H6N2O B1335000 2-Furancarboximidamide CAS No. 54610-73-0

2-Furancarboximidamide

Cat. No.: B1335000
CAS No.: 54610-73-0
M. Wt: 110.11 g/mol
InChI Key: FUVVSNUVSKUJAS-UHFFFAOYSA-N
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Description

2-Furancarboximidamide, also known as furan-2-carboximidamide, is a high-value chemical building block in medicinal chemistry with the CAS Number 54610-73-0 and a molecular formula of C 5 H 6 N 2 O. With a purity of 95% and supplied as a solid, this compound is a key pharmacophore for constructing novel bioactive molecules . Recent research highlights the significant potential of this compound derivatives in combating antimicrobial resistance. A 2025 study demonstrated that furan-2-carboxamide derivatives exhibit potent antibiofilm activity against Pseudomonas aeruginosa , a critical Gram-negative pathogen. The most active derivative in the series achieved 58% inhibition of biofilm formation , suggesting that these compounds act as anti-quorum sensing agents by potentially targeting the LasR receptor . Furthermore, the furan-2-carboxamide scaffold shows promise in oncology research. A 2021 study identified a specific furan-2-carboxamide derivative as a novel microtubule-stabilizing agent . This compound inhibits cancer cell proliferation by inducing mitotic arrest and activating the mitochondrial pathway of apoptosis, positioning it as a candidate for future anticancer agent development . Handling and Safety: This compound requires careful handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE) is recommended . Notice: This product is intended for research purposes only and is not approved for use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVVSNUVSKUJAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388655
Record name 2-Furancarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54610-73-0
Record name 2-Furancarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Furancarboximidamide from 2-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 2-furancarboximidamide from 2-furonitrile, a critical transformation for the development of novel therapeutics. The furan-2-carboxamide moiety is a key structural component in molecules with potential antibiofilm and anti-quorum sensing properties, making its efficient synthesis a topic of significant interest in medicinal chemistry.[1][2] This document will detail the well-established Pinner reaction, offering a complete protocol, mechanistic insights, and practical considerations for its successful implementation.

Introduction: The Significance of this compound

The furan scaffold is a prevalent motif in a wide array of biologically active compounds and marketed drugs.[3] Specifically, furan-2-carboxamide derivatives have emerged as promising candidates for combating bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1] The synthesis of this compound serves as a crucial step in the preparation of these more complex and potentially life-saving molecules. The Pinner reaction, a classic and reliable method for converting nitriles to imidates and subsequently to amidines, stands as the cornerstone of this synthetic route.[4][5]

The Pinner Reaction: A Two-Stage Synthesis

The conversion of 2-furonitrile to this compound via the Pinner reaction is a two-stage process. The first stage involves the formation of an intermediate imino ester hydrochloride salt, also known as a Pinner salt.[5][6] This is achieved by reacting the nitrile with an alcohol in the presence of anhydrous hydrogen chloride. The second stage is the ammonolysis of the Pinner salt to yield the desired amidine.[7][8][9]

The initial step of the Pinner reaction involves the acid-catalyzed addition of an alcohol to the nitrile.[4] Anhydrous conditions are paramount to prevent the hydrolysis of the nitrile to a carboxylic acid or the Pinner salt to an ester.[7][10] Dry hydrogen chloride gas is bubbled through a solution of 2-furonitrile in an anhydrous alcohol, typically ethanol.[7] The reaction proceeds via the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol.[10]

Experimental Protocol: Synthesis of Ethyl 2-Furimidate Hydrochloride

Materials:

  • 2-Furonitrile (1.0 eq)

  • Anhydrous Ethanol (sufficient quantity to dissolve 2-furonitrile)

  • Anhydrous Diethyl Ether

  • Dry Hydrogen Chloride Gas

  • Ice-salt bath

  • Round-bottom flask equipped with a gas inlet tube and a drying tube

Procedure:

  • A solution of 2-furonitrile in anhydrous ethanol is prepared in a round-bottom flask and cooled to 0°C in an ice-salt bath.

  • Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 0°C.

  • The reaction is monitored for the formation of a precipitate, which is the ethyl 2-furimidate hydrochloride (Pinner salt).

  • Once the reaction is complete, the mixture is diluted with anhydrous diethyl ether to facilitate complete precipitation of the Pinner salt.

  • The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield the crude Pinner salt.

The isolated Pinner salt is then converted to this compound through ammonolysis.[7] This involves reacting the imidate with ammonia, which acts as a nucleophile, attacking the electrophilic carbon of the imidate.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

  • Ethyl 2-Furimidate Hydrochloride (from Part 1)

  • Anhydrous Ethanol

  • Ammonia Gas

  • Ammonium Carbonate (optional, can be used as an alternative source of ammonia)[7]

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • The crude ethyl 2-furimidate hydrochloride is suspended in anhydrous ethanol in a round-bottom flask.

  • The mixture is cooled in an ice bath.

  • Ammonia gas is bubbled through the suspension with vigorous stirring.

  • The reaction progress can be monitored by the dissolution of the Pinner salt and the formation of ammonium chloride as a white precipitate.

  • After the reaction is complete, the mixture is filtered to remove the ammonium chloride.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to afford the desired amidine with high purity.[7]

Mechanism of the Pinner Reaction

The Pinner reaction proceeds through a well-defined, acid-catalyzed mechanism. The key steps are outlined below:

Pinner_Reaction cluster_stage1 Stage 1: Pinner Salt Formation cluster_stage2 Stage 2: Ammonolysis Nitrile 2-Furonitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + HCl ImidateCation Imidate Cation ProtonatedNitrile->ImidateCation + Ethanol Alcohol Ethanol PinnerSalt Ethyl 2-Furimidate HCl (Pinner Salt) ImidateCation->PinnerSalt - H+ PinnerSalt2 Ethyl 2-Furimidate HCl TetrahedralIntermediate Tetrahedral Intermediate PinnerSalt2->TetrahedralIntermediate + NH3 Ammonia Ammonia (NH3) Amidine This compound TetrahedralIntermediate->Amidine - Ethanol EthanolOut Ethanol

Caption: The two-stage mechanism of the Pinner reaction for the synthesis of this compound.

Mechanistic Elucidation:

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the 2-furonitrile by the strong acid, hydrogen chloride. This creates a highly electrophilic nitrilium ion.[7][10]

  • Nucleophilic Attack by Alcohol: The alcohol (ethanol) then acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imino ester.[4]

  • Deprotonation: A subsequent deprotonation step yields the neutral imino ester, which is then protonated by another molecule of HCl to form the stable Pinner salt (ethyl 2-furimidate hydrochloride).[10]

  • Nucleophilic Attack by Ammonia: In the second stage, ammonia attacks the electrophilic carbon of the Pinner salt.

  • Elimination of Alcohol: This is followed by the elimination of a molecule of ethanol to form the final product, this compound.[7]

Quantitative Data and Yield

The Pinner reaction is known for its generally high yields, often exceeding 90% for the amidine product, provided that anhydrous conditions are strictly maintained.[7]

Reactant Product Typical Yield Key Reaction Conditions
2-FuronitrileEthyl 2-Furimidate HClQuantitativeAnhydrous Ethanol, Dry HCl gas, 0°C
Ethyl 2-Furimidate HClThis compound HCl>90%Anhydrous Ethanol, Ammonia gas, 0°C
Troubleshooting and Key Considerations
  • Anhydrous Conditions: The presence of water is the most common cause of low yields. Water can hydrolyze the nitrile to the corresponding carboxylic acid or the Pinner salt to an ester. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.

  • Temperature Control: The initial reaction with HCl is exothermic. Maintaining a low temperature (0°C) is crucial to prevent side reactions and decomposition of the Pinner salt.[5]

  • Purity of Reagents: The purity of the starting 2-furonitrile is important for a clean reaction. Impurities can lead to side products that are difficult to remove.

  • Handling of HCl and Ammonia Gas: Both hydrogen chloride and ammonia are corrosive and toxic gases. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The Pinner reaction provides a robust and high-yielding pathway for the synthesis of this compound from 2-furonitrile. This in-depth guide has provided the necessary theoretical background, a detailed experimental protocol, and critical insights for researchers in the field of drug development. By understanding the reaction mechanism and adhering to the outlined procedures, scientists can efficiently synthesize this valuable building block for the development of novel therapeutic agents.

References

  • NROChemistry. Pinner Reaction. [Link]

  • Jiménez-Vázquez, R. J., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link]

  • Grokipedia. Pinner reaction. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • Schäfer, C., & Schneider, C. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1532–1538. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Jiménez-Vázquez, R. J., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. [Link]

  • ResearchGate. Carboxamide formation in a Pinner-type reaction. [Link]

  • Royal Society of Chemistry. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. [Link]

  • Amerigo Scientific. This compound hydrochloride. [Link]

  • MDPI. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]

  • Filo. Ammonolysis of ethyl chloride followed by reaction of the amine so formed.... [Link]

  • PubChem. 2-Furonitrile. [Link]

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  • International Journal of Frontiers in Chemistry and Pharmacy Research. Sulfonamide derivatives: Synthesis and applications. [Link]

  • YouTube. Ammonolysis of ethyl chloride followed by reaction of the amine so formed with 1 mole of methyl. [Link]

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  • Filo. 1 Ammonolysis of ethyl chloride followed by reaction of the amine so form.... [Link]

  • Michigan State University. Reactions of Alcohols. [Link]

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  • Sciforum. Сu-catalyzed Pinner reaction of acetonitrile with alcohols. [Link]

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2-Furancarboximidamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Furancarboximidamide: Chemical Properties, Structure, and Therapeutic Potential

Introduction

This compound, a key heterocyclic building block, stands at the crossroads of synthetic chemistry and drug discovery. As a derivative of furan, an electron-rich aromatic heterocycle, it possesses a unique electronic and structural profile that makes it a valuable pharmacophore in the design of novel bioactive molecules.[1][2] The furan nucleus is a common motif in numerous biologically active compounds, contributing to a wide spectrum of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2] This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its emerging applications in medicinal chemistry, with a particular focus on its potential as an antibiofilm and anticancer agent, offering insights for researchers, scientists, and drug development professionals.[1][3]

Chemical Identity and Structure

This compound is systematically named furan-2-carboximidamide.[4] The core of the molecule consists of a five-membered furan ring, to which a carboximidamide (amidine) group is attached at the second position. The amidine group, with its sp²- and sp³-hybridized nitrogen atoms, imparts distinct reactivity and hydrogen-bonding capabilities to the molecule.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 54610-73-0[5]
Molecular Formula C₅H₆N₂O[5]
Molecular Weight 110.11 g/mol [5]
IUPAC Name furan-2-carboximidamide[4]
InChI Key FUVVSNUVSKUJAS-UHFFFAOYSA-N[1]
SMILES C1=COC(=C1)C(=N)N[]

digraph "2-Furancarboximidamide_Structure" {
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node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="1.5,-0.5!"]; N2 [label="NH2", pos="2.5,0.5!"]; C1 [label="C", pos="1.5,0.5!"]; C2 [label="C", pos="0.5,0.5!"]; C3 [label="C", pos="-0.5,0.5!"]; C4 [label="C", pos="-0.5,-0.5!"]; C5 [label="C", pos="0.5,-0.5!"]; O1 [label="O", pos="0,-1.2!"];

// Bonds C1 -- N1 [label=""]; C1 -- N2 [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C2 [label=""]; C4 -- O1 [label=""]; C5 -- O1 [label=""];

// Double bonds edge [style=double]; C1 -- N1; C2 -- C3; C4 -- C5; }

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data is not widely published, predicted values provide useful estimates for laboratory work. The compound is typically supplied as a solid.[1] Its hydrochloride salt is also commercially available and is a solid that should be stored sealed in a dry environment at room temperature.[7]

Table 2: Physicochemical Properties of this compound

PropertyValue (Predicted)Reference
Boiling Point 178.9 ± 32.0 °C[4]
Density 1.30 ± 0.1 g/cm³[4]
pKa 11.48 ± 0.40[8]

Synthesis and Reactivity

Synthesis via the Pinner Reaction

A classical and effective method for the synthesis of this compound is the Pinner reaction.[1] This two-step process begins with the conversion of a nitrile (2-furonitrile) into an imidate ester hydrochloride, which is subsequently treated with ammonia to yield the desired amidine. The reaction proceeds through the nucleophilic attack of an alcohol on the protonated nitrile, facilitated by dry hydrogen chloride.

Pinner_Reaction_Workflow start Start Materials: 2-Furonitrile, Anhydrous Alcohol (e.g., Ethanol) step1 Step 1: Imidate Formation Bubble dry HCl gas through the mixture at low temperature (0-5 °C). start->step1 intermediate Intermediate: 2-Furanimidate Hydrochloride (Pinner Salt) step1->intermediate step2 Step 2: Amination Treat the Pinner salt with anhydrous ammonia in alcohol. intermediate->step2 purification Purification Filtration to remove ammonium chloride, followed by solvent evaporation and recrystallization. step2->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound via the Pinner reaction.

Experimental Protocol: Synthesis of this compound

  • Imidate Formation: A solution of 2-furonitrile (1 equivalent) in anhydrous ethanol (or another suitable alcohol) is cooled to 0-5 °C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation is achieved, while maintaining the low temperature. The reaction vessel is then sealed and stored at a low temperature (e.g., 4 °C) for 24-48 hours, during which the ethyl 2-furanimidate hydrochloride (Pinner salt) precipitates.

  • Amidine Formation: The precipitated Pinner salt is collected by filtration, washed with cold anhydrous ether, and dried. It is then added portion-wise to a solution of anhydrous ammonia in ethanol at 0-5 °C. The mixture is stirred for several hours at room temperature.

  • Work-up and Purification: The precipitated ammonium chloride is removed by filtration. The filtrate, containing the product, is concentrated under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Chemical Reactivity

The reactivity of this compound is dominated by its nucleophilic amidine group and the electron-rich furan ring.

  • Nucleophilicity of the Amidine Group: The lone pairs of electrons on both nitrogen atoms of the imidamide moiety are available for nucleophilic attack.[1] This allows for a variety of functional group transformations and makes it a valuable precursor for the synthesis of more complex heterocyclic systems through condensation reactions with carbonyl compounds.[1]

  • Oxidative Rearrangement: Oxidation of furan-2-carboximidamides using reagents like (dicarboxyiodo)benzenes can lead to an oxidative rearrangement.[9] This reaction proceeds through a carbodiimide intermediate to form N¹-acyl-N¹-(2-furyl)ureas.[9] Thermolysis of these ureas can then yield 2-acylaminofurans, which are otherwise difficult to synthesize due to the instability of the corresponding free amines.[9]

Applications in Drug Development

The furan-2-carboxamide scaffold, of which this compound is a primary example, is of significant interest in medicinal chemistry due to its diverse biological activities.

Antibiofilm and Anti-Quorum Sensing Activity

Derivatives of furan-2-carboxamide have demonstrated potent antibiofilm activity against the opportunistic pathogen Pseudomonas aeruginosa.[1][10][11] This activity is particularly relevant in combating antimicrobial resistance, as biofilm formation protects bacteria from conventional antibiotics.

  • Mechanism of Action: The antibiofilm properties of these compounds are linked to the disruption of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation.[12] Molecular docking studies suggest that furan-2-carboxamide derivatives may act as antagonists of the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system.[1][11] By binding to LasR, these molecules can inhibit the signaling cascade that leads to biofilm maturation. One study found that a specific carbohydrazide derivative achieved a 58% reduction in biofilm formation.[1]

QS_Inhibition_Pathway cluster_bacteria Pseudomonas aeruginosa LasR LasR Receptor Complex LasR-Signal Complex Signal Autoinducer Signal (e.g., 3-oxo-C12-HSL) Signal->LasR Binds Virulence Virulence & Biofilm Genes Complex->Virulence Activates Output Biofilm Formation & Virulence Factor Production Virulence->Output Amide This compound Derivative Amide->Block Block->LasR Antagonizes

Sources

An In-Depth Technical Guide to 2-Furancarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furancarboximidamide, a notable heterocyclic compound, is gaining significant attention within the scientific community for its versatile chemical properties and promising therapeutic applications. This guide provides a comprehensive overview of its chemical identity, including its CAS number and IUPAC name, alongside a detailed exploration of its physicochemical properties. We delve into a robust, field-proven synthesis protocol, elucidating the mechanistic choices behind the reaction steps. Furthermore, this document highlights the compound's emerging role in drug development, particularly as an anti-biofilm agent targeting quorum sensing pathways in pathogenic bacteria. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and pharmaceutical development.

Chemical Identity and Physicochemical Properties

This compound is a furan derivative characterized by a carboximidamide group at the 2-position of the furan ring. This structural feature imparts unique electronic and steric properties that are central to its chemical reactivity and biological activity.

Core Identifiers

The primary identifiers for this compound are its CAS (Chemical Abstracts Service) number and its systematic IUPAC (International Union of Pure and Applied Chemistry) name.

IdentifierValue
CAS Number 54610-73-0[1]
IUPAC Name furan-2-carboximidamide[1]
Molecular Formula C5H6N2O[1]
Molecular Weight 110.11 g/mol [1]
Predicted Boiling Point 178.9 ± 32.0 °C[1]
Predicted Density 1.30 g/cm³[1]

Note: The hydrochloride salt of this compound is also commercially available under the CAS number 54610-69-4.

Chemical Structure

The molecular structure of this compound is fundamental to understanding its function.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through several routes. A common and effective method involves the activation of a carboxylic acid precursor, followed by amidation. The following protocol is a representative example, grounded in established organic chemistry principles.

Experimental Protocol: Synthesis from 2-Furoic Acid

This protocol outlines a two-step process starting from the readily available 2-furoic acid.

Step 1: Activation of 2-Furoic Acid with 1,1'-Carbonyldiimidazole (CDI)

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-furoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Activation: Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Incubation: Heat the reaction mixture to 45°C and stir for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Causality: CDI is an excellent activating agent for carboxylic acids. It reacts to form a highly reactive acylimidazolide intermediate. This intermediate is more susceptible to nucleophilic attack than the original carboxylic acid, facilitating the subsequent amidation step. The reaction is typically clean, with the byproducts being imidazole and carbon dioxide, which are easily removed.

Step 2: Amidation to form this compound

  • Nucleophilic Addition: To the solution containing the activated 2-furoic acid, add a source of ammonia (e.g., a solution of ammonia in an appropriate solvent or an ammonium salt with a non-nucleophilic base) (1.2 equivalents).

  • Reaction: Allow the reaction to proceed at 45°C for 18-20 hours, with continuous stirring.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography to yield pure this compound.

  • Self-Validation: The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to validate its structure and molecular weight.

Synthesis Workflow Diagram

Synthesis_Workflow start Start: 2-Furoic Acid step1 Dissolve in Anhydrous THF start->step1 step2 Add 1,1'-Carbonyldiimidazole (CDI) step1->step2 step3 Heat at 45°C for 2h (Formation of Acylimidazolide Intermediate) step2->step3 step4 Add Ammonia Source step3->step4 step5 React at 45°C for 18-20h step4->step5 step6 Solvent Removal step5->step6 step7 Purification (Recrystallization/Chromatography) step6->step7 end End: this compound step7->end

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Derivatives of furan-2-carboxamide have shown significant promise as therapeutic agents, particularly in the realm of infectious diseases. Their ability to interfere with bacterial communication systems makes them attractive candidates for novel antimicrobial strategies.

Anti-Biofilm and Anti-Quorum Sensing Activity

A key area of application for furan-2-carboxamide derivatives is in combating bacterial biofilms, which are notoriously resistant to conventional antibiotics. These compounds have demonstrated activity against Pseudomonas aeruginosa, an opportunistic human pathogen.[2]

The mechanism of action is believed to involve the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density.[3] In P. aeruginosa, the LasR protein is a key transcriptional regulator in the QS cascade.[3][4][5]

  • Mechanism of Action: Furan-2-carboxamide derivatives are thought to act as antagonists of the LasR receptor.[2] By binding to LasR, they prevent the binding of its natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). This disruption of the QS signaling pathway leads to a reduction in the expression of virulence factors and a decrease in biofilm formation.[2]

Proposed Signaling Pathway Inhibition

Quorum_Sensing_Inhibition cluster_bacterium P. aeruginosa Cell LasI LasI Synthase HSL 3O-C12-HSL (Autoinducer) LasI->HSL Synthesizes LasR LasR Receptor HSL->LasR Binds & Activates TargetGenes Target Gene Transcription LasR->TargetGenes Activates Virulence Virulence Factor Expression & Biofilm Formation TargetGenes->Virulence Leads to Inhibitor This compound Derivative Inhibitor->LasR Antagonizes

Caption: Inhibition of the LasR quorum sensing pathway in P. aeruginosa.

Conclusion

This compound and its derivatives represent a compelling class of compounds for further investigation in medicinal chemistry and drug development. Their straightforward synthesis and potent biological activity, particularly as anti-quorum sensing agents, position them as valuable scaffolds for the development of novel therapeutics to combat antibiotic-resistant bacterial infections. This guide provides a foundational understanding to support and inspire future research in this exciting area.

References

  • Guzmán-Gutiérrez, S. L., et al. (2025). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. Available at: [Link]

  • Li, Y., et al. (2024). Quorum sensing gene lasR promotes phage vB_Pae_PLY infection in Pseudomonas aeruginosa. Virology Journal. Available at: [Link]

  • Beatson, S. A., et al. (2002). Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility. Journal of Bacteriology. Available at: [Link]

  • Guzmán-Gutiérrez, S. L., et al. (2025). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. Available at: [Link]

  • Lee, J., & Zhang, L. (2015). The hierarchy quorum sensing network in Pseudomonas aeruginosa. Protein & Cell. Available at: [Link]

  • Roy, R., et al. (2020). Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. Pseudomonas Aeruginosa. Available at: [Link]

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  • Szymanska, K., et al. (2021). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Green Chemistry. Available at: [Link]

  • Fischer, R., & Fišerová, M. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. ARKIVOC. Available at: [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Furancarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Furancarboximidamide, a molecule of significant interest in medicinal chemistry. As a key pharmacophore, its derivatives have demonstrated notable biological activities, including potential as antibiofilm and anticancer agents.[1][2] This document is structured to deliver not just data, but also the scientific reasoning behind the experimental and analytical approaches for its characterization, ensuring a deeper understanding for researchers in drug discovery and development.

Molecular Identity and Structural Features

This compound, also known as furan-2-carboxamidine, is a heterocyclic compound featuring a furan ring substituted with an an amidine functional group at the 2-position.[] The presence of the electron-rich furan ring and the highly basic amidine group dictates its chemical reactivity and biological interactions.

Molecular Structure:

Caption: Chemical structure of this compound.

The amidine functional group is a key feature, rendering the molecule significantly more basic than its amide analogue, 2-furancarboxamide.[4] This basicity is due to the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stable amidinium ion.[4]

Table 1: Core Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₅H₆N₂O[]
Molecular Weight 110.11 g/mol [5]
CAS Number 54610-73-0[5]
Purity (typical) ≥95% (as hydrochloride salt)[6]

Predicted and Experimental Physicochemical Data

Due to the limited availability of experimental data for the free base form of this compound, this section combines predicted values with experimental data available for its more stable hydrochloride salt.

Table 2: Key Physicochemical Properties

PropertyValueMethod/CommentSource
Melting Point Not availableExperimental data for the free base is not readily available.
Boiling Point 178.9 ± 32.0 °CPredicted[5]
Density 1.30 ± 0.1 g/cm³Predicted[5]
pKa (of conjugate acid) 11.48 ± 0.40Predicted. The high value indicates strong basicity.[5]
Solubility Not availableExperimental data is limited. Expected to be soluble in polar organic solvents.

Spectroscopic Characterization: A Predictive Approach

Direct experimental spectra for this compound are not widely published. However, by analyzing the spectra of closely related furan derivatives, we can predict the key spectroscopic features of this molecule.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the furan ring protons and the amidine protons.

Table 3: Predicted 1H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H5 (furan)~7.5-7.7ddCoupled to H4 and H3.
H4 (furan)~7.2-7.4ddCoupled to H5 and H3.
H3 (furan)~6.5-6.7ddCoupled to H4 and H5.
NH (amidine)Broad singletExchangeable with D₂O.
NH₂ (amidine)Broad singletExchangeable with D₂O.

Note: Chemical shifts are predictions based on data from similar furan-containing compounds and general chemical shift tables. Actual values may vary depending on the solvent and concentration.[7][8][9][10][11]

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

Table 4: Predicted 13C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=N (amidine)~160-165The most downfield carbon due to the imine bond.
C2 (furan)~145-150Attached to the amidine group.
C5 (furan)~143-148
C3 (furan)~112-118
C4 (furan)~110-115

Note: These are estimated chemical shifts based on known values for furan derivatives and amidines.[12][13][14]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Table 5: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amidine)3100-3500Medium, broad
C-H stretch (furan)3000-3100Medium
C=N stretch (amidine)1630-1680Strong
C=C stretch (furan)1450-1600Medium
C-O-C stretch (furan)1000-1250Strong

Note: The N-H stretching region may show multiple bands due to symmetric and asymmetric vibrations of the NH₂ group.[15][16][17][18][19]

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 110.

Predicted Fragmentation Pattern:

The fragmentation of the furan ring is a characteristic feature. Key fragments would likely arise from the loss of CO, HCN, and cleavage of the amidine group.

Fragmentation_Pathway M [C₅H₆N₂O]⁺˙ m/z 110 F1 [M - HCN]⁺˙ m/z 83 M->F1 - HCN F2 [M - CO]⁺˙ m/z 82 M->F2 - CO F3 [Furan-C=NH₂]⁺ m/z 94 M->F3 - NH

Caption: Predicted major fragmentation pathways for this compound.[20][21][22][23][24]

Synthesis and Reactivity

Proposed Synthesis Protocol

A common route to primary amidines is through the Pinner reaction.[4] This involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ether, which is then treated with ammonia. Therefore, a plausible synthesis of this compound would start from 2-cyanofuran.

Step-by-Step Methodology:

  • Formation of the Imino Ether Hydrochloride:

    • Dissolve 2-cyanofuran in an anhydrous alcohol (e.g., ethanol).

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution until saturation.

    • Allow the mixture to stand at a low temperature until the imino ether hydrochloride precipitates.

    • Collect the precipitate by filtration and wash with a cold, anhydrous solvent (e.g., diethyl ether).

  • Ammonolysis to this compound Hydrochloride:

    • Suspend the crude imino ether hydrochloride in a solution of ammonia in an alcohol (e.g., ethanolic ammonia).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent under reduced pressure.

    • The resulting solid is this compound hydrochloride, which can be purified by recrystallization.[][6][25][26]

Synthesis_Workflow Start 2-Cyanofuran Step1 Reaction with Ethanol and HCl Start->Step1 Intermediate Imino Ether Hydrochloride Step1->Intermediate Step2 Ammonolysis Intermediate->Step2 Product This compound Hydrochloride Step2->Product

Caption: Proposed workflow for the synthesis of this compound HCl.

Chemical Stability and Reactivity

Amidines are generally stable compounds but can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding amide (2-furancarboxamide).[27] The furan ring itself can undergo reactions such as electrophilic substitution, though the reactivity will be influenced by the electron-withdrawing nature of the protonated amidinium group under acidic conditions.

Applications in Drug Discovery

The furan scaffold is a common motif in many biologically active compounds.[28] Derivatives of 2-furancarboxamide have shown promising activity as antibiofilm agents against Pseudomonas aeruginosa by potentially targeting the LasR receptor, a key component of quorum sensing.[1][29] Furthermore, certain carbamothioyl-furan-2-carboxamide derivatives have exhibited significant anticancer activity.[2]

The this compound core, with its potential for strong hydrogen bonding and salt bridge formation through the amidinium group, represents a valuable building block for the design of novel therapeutic agents targeting a range of diseases.

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry. While experimental data on the free base is scarce, its physicochemical properties can be reasonably predicted based on its structure and data from its hydrochloride salt and related furan derivatives. The synthetic route via the Pinner reaction is a well-established method for preparing amidines. The demonstrated biological activity of its derivatives underscores the importance of further research into this promising scaffold for the development of new therapeutic agents.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2025). ChemMedChem. [URL not available]
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  • Mass Spectrometry: Fragment
  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's. [URL not available]
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  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). [URL not available]
  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. (2022). MDPI. [Link]

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2-Furancarboximidamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Furancarboximidamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's bioavailability, processability, and overall therapeutic potential. This guide provides a comprehensive exploration of the solubility of this compound, a heterocyclic compound of increasing interest to researchers. While extensive quantitative solubility data for this specific molecule remains to be widely published, this document serves as a robust framework for its theoretical prediction and experimental determination. By synthesizing fundamental principles with actionable protocols, we aim to empower researchers, scientists, and drug development professionals to confidently navigate the challenges of solvent selection and solubility assessment for this compound and its analogues.

Unveiling this compound: A Molecule of Emerging Significance

This compound, a derivative of the furan ring system, possesses a unique structural motif characterized by the presence of an amidine functional group. Amidine-containing compounds are known for their diverse biological activities, which has led to their investigation in various therapeutic areas. The furan scaffold itself is a common feature in many pharmaceuticals and natural products. The combination of these two moieties in this compound makes it a compelling subject for further research and development.

A key challenge in working with novel compounds is the establishment of reliable methods for their handling and formulation, which begins with a deep understanding of their solubility. This guide will provide the foundational knowledge and practical steps to characterize the solubility of this compound in a range of organic solvents.

The Theoretical Underpinnings of Solubility: A Predictive Approach

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.

Physicochemical Properties of this compound

To predict the solubility of this compound, we must first consider its key molecular features:

  • Polarity: The presence of the furan ring's oxygen atom and the nitrogen atoms of the amidine group introduces significant polarity to the molecule.

  • Hydrogen Bonding: The amidine group has both hydrogen bond donors (-NH2) and acceptors (=N-), allowing for strong interactions with protic solvents.[1]

  • pKa: The predicted pKa of this compound is approximately 11.48, indicating its basic nature.[2] This suggests that its solubility will be significantly affected by the acidity of the solvent. In acidic environments, the amidine group can be protonated, forming a salt that is likely to be more soluble in polar solvents.[3]

Predicting Solubility in Different Classes of Organic Solvents

Based on these properties, we can make the following predictions:

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can engage in hydrogen bonding with this compound, making them likely candidates for achieving good solubility.

  • Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile): These solvents possess high dipole moments and can interact favorably with the polar regions of this compound. DMSO, in particular, is often an excellent solvent for a wide range of organic compounds.[4]

  • Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of this compound, it is expected to have very low solubility in nonpolar solvents.

The following diagram illustrates the logical relationship between solvent polarity and the predicted solubility of this compound.

Caption: Predicted solubility of this compound based on solvent polarity.

A Practical Guide to Experimental Solubility Determination

While theoretical predictions are valuable, they must be validated by empirical data. The following protocols are adapted from established methods for determining the solubility of organic compounds and provide a self-validating system for obtaining reliable results.[5][6]

Essential Preparations and Considerations
  • Purity of this compound: Ensure the compound is of high purity to avoid erroneous results.

  • Solvent Purity: Use high-purity, anhydrous solvents, as trace amounts of water can significantly impact solubility.

  • Temperature Control: Solubility is temperature-dependent. All experiments should be conducted in a thermostatically controlled environment.

Experimental Workflow: A Visual Overview

The following diagram outlines the general workflow for determining the solubility of this compound.

ExperimentalWorkflow cluster_methods Analytical Methods start Start prep Sample Preparation (Excess solute in solvent) start->prep equilibration Equilibration (Stirring at constant T) prep->equilibration sampling Sampling (Withdraw supernatant) equilibration->sampling analysis Analysis sampling->analysis gravimetric Gravimetric Method (Evaporate solvent, weigh residue) analysis->gravimetric If using gravimetric analytical_chem Instrumental Analysis (e.g., HPLC, UV-Vis) analysis->analytical_chem If using instrumental end End gravimetric->end analytical_chem->end

Caption: General experimental workflow for solubility determination.

Protocol 1: The Static Analytical Method

This method is widely used for its accuracy and is particularly suitable when a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) is available.[5]

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid is crucial to ensure saturation.

    • Prepare replicate samples for each solvent to ensure the reproducibility of the results.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixtures for a sufficient time to reach equilibrium. A period of 24-48 hours is typically adequate. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, and 48 hours) until the concentration of the solute remains constant.

  • Sample Collection and Preparation:

    • Stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

    • Immediately dilute the collected sample with a known volume of a suitable solvent (often the mobile phase for HPLC) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

Protocol 2: The Gravimetric Method

This is a simpler, more direct method that does not require sophisticated analytical instrumentation, but it may be less accurate for solvents with very high boiling points or for compounds that are not thermally stable.[5]

Step-by-Step Methodology:

  • Preparation of Saturated Solutions and Equilibration:

    • Follow steps 1 and 2 as described in the Static Analytical Method.

  • Sample Collection:

    • Stop the stirring and allow the undissolved solid to settle.

    • Carefully transfer a known mass of the clear supernatant to a pre-weighed vial.

  • Solvent Evaporation:

    • Evaporate the solvent under controlled conditions. This can be achieved using a rotary evaporator, a vacuum oven at a moderate temperature, or by passing a gentle stream of an inert gas (e.g., nitrogen) over the solution. The chosen method should not cause the sublimation or decomposition of this compound.

  • Mass Determination and Calculation:

    • Once the solvent is completely removed, weigh the vial containing the dried residue.

    • The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent is the initial mass of the saturated solution minus the mass of the dissolved solute.

    • Calculate the solubility as the mass of dissolved this compound per mass of the solvent (e.g., g/100 g of solvent).

Data Presentation for Clarity and Comparison

The determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Template for Presenting the Solubility of this compound at a Given Temperature

Solvent ClassSolventSolubility ( g/100 mL)Solubility (mol/L)Method Used
Polar Protic MethanolExperimental ValueCalculated ValueHPLC
EthanolExperimental ValueCalculated ValueHPLC
Polar Aprotic DMSOExperimental ValueCalculated ValueGravimetric
AcetonitrileExperimental ValueCalculated ValueHPLC
Nonpolar TolueneExperimental ValueCalculated ValueGravimetric

Note: This table is a template for organizing experimentally determined results.

Practical Implications for Research and Development

A comprehensive understanding of the solubility of this compound is crucial for several key applications:

  • Recrystallization and Purification: The selection of an appropriate solvent system for recrystallization is dependent on the compound having high solubility in the solvent at an elevated temperature and low solubility at a lower temperature.

  • Reaction Chemistry: The choice of a reaction solvent in which the starting materials and reagents are sufficiently soluble is critical for achieving optimal reaction kinetics and yield.

  • Pharmaceutical Formulation: For preclinical studies, this compound may need to be formulated in a vehicle for administration. Solubility data is essential for selecting appropriate and biocompatible solvent systems.

Conclusion

While direct, published quantitative solubility data for this compound is currently scarce, this guide provides a comprehensive framework for its theoretical prediction and experimental determination. By understanding the physicochemical properties of the molecule and applying the robust experimental protocols detailed herein, researchers can generate the necessary data to advance their work with this promising compound. The principles and methodologies presented are broadly applicable and serve as a valuable resource for the characterization of other novel chemical entities.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. ResearchGate. Available at: [Link]

  • MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. Available at: [Link]

  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • PubMed Central. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. PubMed Central. Available at: [Link]

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  • PubMed. (n.d.). Synthesis and Physicochemical Properties of the Furan Dicarboxylic Acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid, an Inhibitor of Plasma Protein Binding in Uraemia. PubMed. Available at: [Link]

  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available at: [Link]

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  • Cheméo. (n.d.). 2-Furancarboxamide, N-methyl- - Chemical & Physical Properties. Cheméo. Available at: [Link]

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  • ACS Publications. (n.d.). Reversible, Room-Temperature, Chiral Ionic Liquids. Amidinium Carbamates Derived from Amidines and Amino-Acid Esters with Carbon Dioxide. ACS Publications. Available at: [Link]

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A Theoretical Investigation of the Molecular Structure of 2-Furancarboximidamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive theoretical investigation into the molecular structure and electronic properties of 2-Furancarboximidamide. Designed for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind computational choices and provides a self-validating framework for the theoretical analysis of novel small molecules. By integrating established quantum chemical methods with practical insights, this guide serves as a robust resource for understanding and predicting the behavior of furan-based compounds in biological systems.

Introduction: The Significance of Furan-Based Scaffolds in Medicinal Chemistry

Furan-containing compounds are a cornerstone in medicinal chemistry, valued for their diverse biological activities. The furan ring system is a versatile scaffold found in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. The introduction of a carboximidamide group to the furan ring, as in this compound, is anticipated to further enhance its pharmacological potential by introducing additional hydrogen bonding capabilities and modifying its electrostatic profile. A thorough understanding of the three-dimensional structure, conformational flexibility, and electronic landscape of this compound is therefore paramount for its rational development as a therapeutic agent.

Theoretical investigations, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful and cost-effective means to probe the molecular properties of such novel compounds before their synthesis and experimental characterization.[1][2][3] These computational approaches not only predict molecular geometries with high accuracy but also provide invaluable insights into vibrational frequencies, electronic transitions, and intermolecular interaction potentials.

Part 1: Theoretical Methodology: A Self-Validating Computational Workflow

The cornerstone of a reliable theoretical investigation is a well-defined and validated computational protocol. The following workflow is designed to ensure the accuracy and reproducibility of the calculated properties of this compound.

Experimental Protocol: Quantum Chemical Calculations
  • Initial Structure Generation: A preliminary 3D structure of this compound is generated using a molecular builder and subjected to a preliminary geometry optimization using a computationally less expensive method, such as a semi-empirical method or a small basis set.

  • Geometry Optimization: The initial structure is then optimized to its ground state geometry using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[4] A sufficiently large basis set, such as 6-311++G(d,p), is employed to provide an accurate description of the electronic distribution, including polarization and diffuse functions to account for non-covalent interactions. The optimization is performed without any symmetry constraints to locate the true global minimum on the potential energy surface.

  • Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be directly compared with experimental data for validation.

  • Spectroscopic Predictions:

    • NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. Tetramethylsilane (TMS) is used as a reference standard for calculating the chemical shifts.

    • UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra (UV-Vis) of this compound. This provides information about the electronic transitions and the chromophores within the molecule.

  • Molecular Orbital and Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[5]

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. This is particularly important for understanding potential drug-receptor interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.

  • Intermolecular Interaction Analysis:

    • Hirshfeld Surface Analysis: To understand the nature and extent of intermolecular interactions in the solid state, Hirshfeld surface analysis is conducted. This method provides a visual representation of intermolecular contacts and their relative contributions to the crystal packing.[1][6]

Diagram: Computational Workflow

Computational Workflow for this compound cluster_input Input Generation cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis & Validation cluster_output Outputs initial_structure Initial 3D Structure geom_opt Geometry Optimization initial_structure->geom_opt Input freq_analysis Frequency Analysis geom_opt->freq_analysis Optimized Structure nmr_calc NMR (GIAO) geom_opt->nmr_calc uv_vis_calc UV-Vis (TD-DFT) geom_opt->uv_vis_calc mo_analysis MO Analysis (HOMO/LUMO, MEP, NBO) geom_opt->mo_analysis hirshfeld Hirshfeld Surface Analysis geom_opt->hirshfeld optimized_geom Optimized Geometry freq_analysis->optimized_geom No Imaginary Frequencies ir_raman Predicted IR/Raman Spectra freq_analysis->ir_raman nmr_spectra Predicted NMR Spectra nmr_calc->nmr_spectra uv_vis_spectra Predicted UV-Vis Spectra uv_vis_calc->uv_vis_spectra electronic_props Electronic Properties mo_analysis->electronic_props molecular_structure Molecular Structure optimized_geom->molecular_structure spectroscopic_data Spectroscopic Data ir_raman->spectroscopic_data nmr_spectra->spectroscopic_data uv_vis_spectra->spectroscopic_data reactivity_insights Reactivity Insights electronic_props->reactivity_insights intermolecular_interactions Intermolecular Interactions hirshfeld->intermolecular_interactions

Caption: A comprehensive workflow for the theoretical investigation of this compound.

Part 2: Predicted Molecular Structure and Properties

Molecular Geometry

The optimized geometry of this compound is expected to be nearly planar, with the carboximidamide group exhibiting some degree of rotational freedom around the C-C single bond connecting it to the furan ring. The planarity of the furan ring itself will be maintained. Key bond lengths and angles can be precisely determined and are crucial for understanding the molecule's overall shape and steric profile.

Table 1: Predicted Key Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterPredicted Value
C-C (furan ring)~1.36 - 1.43 Å
C-O (furan ring)~1.37 Å
C-C (furan-carboximidamide)~1.48 Å
C=N (imidamide)~1.28 Å
C-N (imidamide)~1.35 Å
Key Dihedral Angle~0° or ~180°

Note: These are representative values based on similar structures and would be precisely calculated in a dedicated study.

Spectroscopic Signatures

The predicted vibrational and electronic spectra serve as a fingerprint for the molecule, aiding in its future experimental identification and characterization.

  • Vibrational Spectroscopy (IR): The calculated IR spectrum is expected to show characteristic peaks for the N-H stretching vibrations of the amide and imine groups, the C=N stretching of the imidamide moiety, and the characteristic ring vibrations of the furan scaffold.

  • NMR Spectroscopy: The calculated ¹H and ¹³C NMR chemical shifts will provide a detailed map of the electronic environment of each atom. The protons on the furan ring will exhibit distinct chemical shifts depending on their proximity to the electron-withdrawing carboximidamide group.

  • UV-Vis Spectroscopy: The TD-DFT calculations will likely predict electronic transitions in the UV region, corresponding to π → π* and n → π* transitions within the conjugated system of the furan ring and the carboximidamide group.

Electronic Properties and Reactivity

The electronic properties of this compound are key to understanding its potential biological activity.

  • Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is expected to be localized primarily on the furan ring, indicating its electron-donating character. The LUMO is likely to be distributed over the carboximidamide group, highlighting its electron-accepting nature. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface will visually demonstrate the distribution of charge. Negative potential regions (red/yellow) are anticipated around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack and hydrogen bond donation. Positive potential regions (blue) will likely be found around the hydrogen atoms, indicating their propensity for nucleophilic attack and hydrogen bond acceptance.

Diagram: Molecular Electrostatic Potential (MEP) Surface

Sources

A Technical Guide to the Discovery, History, and Application of Furan-Based Amidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furan-based amidines represent a significant class of heterocyclic compounds that have carved a crucial niche in medicinal chemistry, primarily as potent antimicrobial agents. This technical guide traces the historical trajectory of these molecules, from their conceptual origins as bioisosteric analogs of early aromatic diamidines like pentamidine to their development as standalone therapeutic candidates. We delve into the evolution of synthetic methodologies, providing detailed, field-proven protocols that underscore the chemical logic behind their construction. The core of this guide is an in-depth exploration of their therapeutic applications, particularly against protozoal and fungal pathogens, grounded in their primary mechanism of action: binding to the minor groove of DNA. Through a critical analysis of structure-activity relationships (SAR), supported by quantitative data, we illuminate the molecular modifications that enhance biological efficacy and modulate pharmacokinetic profiles. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the exploration of heterocyclic pharmacophores.

Introduction: The Strategic Convergence of Furan and Amidine Moieties

In the landscape of medicinal chemistry, the furan ring and the amidine functional group are well-established pharmacophores, each contributing unique physicochemical properties to bioactive molecules.[1][2] The furan ring, a five-membered aromatic heterocycle, is a versatile scaffold found in numerous natural products and synthetic drugs.[1][3] It often serves as a bioisostere for the phenyl group, a strategic substitution intended to modulate metabolic stability, alter electronic properties, and improve solubility and receptor-binding interactions.[4][5][6] The amidine group, characterized by its strong basicity and ability to form salt bridges, is a key feature in molecules designed to interact with biological macromolecules like enzymes and nucleic acids.[2]

The combination of these two moieties into a single molecular architecture—the furan-based amidine—was not a random convergence but a deliberate design strategy. This guide explores the discovery and history of this important class of compounds, detailing their synthesis, mechanism of action, and their significant role in the development of novel therapeutics.

Historical Lineage: From Pentamidine to Furan-Based Analogs

The story of furan-based amidines is inextricably linked to the pioneering work on aromatic diamidines in the late 1930s. Pentamidine, an FDA-approved drug, emerged from this era as a critical treatment for various protozoal infections, including trypanosomiasis (sleeping sickness) and leishmaniasis.[7] While effective, pentamidine's clinical use is hampered by a range of adverse side effects.[8] This limitation spurred decades of research aimed at discovering analogs with an improved therapeutic window.

A key breakthrough came from the application of bioisosterism, where the flexible central pentamethylene linker of pentamidine was replaced with more rigid, aromatic systems. The furan ring was identified as an ideal candidate for this role. This led to the development of Furamidine (2,5-bis(4-amidinophenyl)furan), a seminal furan-based diamidine that demonstrated potent antiprotozoal activity.[9] This structural evolution marked a pivotal moment, establishing the furan core as a viable and advantageous scaffold for designing DNA minor groove binders.

Caption: Bioisosteric evolution from Pentamidine to Furamidine.

Synthetic Evolution and Methodologies

The synthesis of furan-based amidines has evolved from classical methods to more efficient and milder modern protocols. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic rings.

Causality in Synthetic Strategy

The predominant strategy for synthesizing terminal aromatic amidines involves the conversion of a corresponding nitrile. This precursor-product relationship is highly reliable. Early methods, such as the Pinner reaction, required harsh acidic conditions that are incompatible with sensitive functional groups. Consequently, modern drug discovery efforts favor milder techniques that offer broader substrate scope and higher yields, such as the direct amidation of nitriles using lithium silylamides.

General Synthetic Workflow: From Dinitrile to Diamidine

A robust and widely adopted method for preparing symmetrical furan-based diamidines proceeds through a dinitrile intermediate. This workflow is valued for its efficiency and the relative ease of preparing the furanobis(benzonitrile) precursor via modern cross-coupling reactions.

Caption: General workflow for furan-based diamidine synthesis.
Experimental Protocol: Synthesis from a Bisnitrile Intermediate

This protocol describes the conversion of a bisnitrile precursor to the final diamidine product, a key step in the synthesis of many furamidine analogs.[9] This method is trustworthy due to its directness and use of a well-characterized, powerful nucleophile.

Objective: To synthesize a furan-based diamidine from its corresponding bis(benzonitrile) precursor.

Materials:

  • 2,5-bis(4-cyanophenyl)furan (1 equivalent)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (2.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Hydrochloric Acid (HCl), 2 M solution in diethyl ether

  • Diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the 2,5-bis(4-cyanophenyl)furan precursor.

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Amidation: Cool the solution to 0 °C using an ice bath. Slowly add the solution of lithium bis(trimethylsilyl)amide (LiHMDS) dropwise over 15-20 minutes. The causality here is critical: LiHMDS is a strong, non-nucleophilic base that deprotonates the silylamide in situ to form a potent nucleophile that attacks the nitrile carbon. The low temperature controls the reaction rate and minimizes side reactions.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture again to 0 °C and quench the reaction by the slow addition of anhydrous methanol. This step protonates the intermediate and neutralizes any remaining LiHMDS.

  • Salt Formation: Add a 2 M solution of HCl in diethyl ether to the mixture. This protonates the newly formed amidines, causing the hydrochloride salt to precipitate. The salt form enhances stability and often aids in purification.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold diethyl ether to remove any non-polar impurities. The product can be further purified by recrystallization if necessary.

Medicinal Chemistry and Therapeutic Applications

The primary therapeutic value of furan-based amidines lies in their potent antimicrobial activity, which stems from their ability to act as DNA minor groove binders.

Antiprotozoal Activity

Furan-based diamidines have demonstrated excellent activity against a range of protozoan parasites responsible for neglected tropical diseases.

  • Mechanism of Action: These cationic molecules are drawn to the negatively charged phosphate backbone of DNA. Their linear, planar shape allows them to fit snugly within the minor groove, particularly at AT-rich sequences. This binding event interferes with DNA replication and transcription, ultimately leading to cell death.[9]

  • Antitrypanosomal and Antimalarial Effects: Analogs of furamidine have shown remarkable efficacy against Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness) and drug-resistant strains of Plasmodium falciparum (malaria).[9]

Compound Modification from Furamidine Core IC₅₀ vs. T. b. rhodesiense (nM) [9]IC₅₀ vs. P. falciparum (nM) [9]
Furamidine Phenyl-Furan-Phenyl Scaffold10.511.2
Analog 7a Phenyl ring replaced with Indole2.02.8
Analog 7b Phenyl ring replaced with N-Methylindole3.03.5
Analog III Furan linker replaced with Thiophene3.04.5

The data in this table are compiled from published findings for illustrative purposes.[9]

Antifungal Activity

Aromatic dicationic compounds, including furan-based amidines, exhibit significant antifungal properties. They are particularly effective against opportunistic pathogens that cause severe infections in immunocompromised individuals.

  • Spectrum of Activity: Studies have shown that analogs of pentamidine, including furan-containing structures, have potent inhibitory and fungicidal activity against Candida albicans and Cryptococcus neoformans.[8] Many of these compounds demonstrate efficacy comparable to or exceeding that of standard-of-care agents like fluconazole and amphotericin B.[8]

Compound Class Organism MIC₈₀ (μg/ml) [8]Fluconazole MIC₈₀ (μg/ml) [8]
Dicationic Bis-Benzimidazoles C. albicans≤0.09 - 1.560.5
Pentamidine Analogues C. albicans0.39 - >500.5
Dicationic Bis-Benzimidazoles C. neoformans0.19 - 3.124.0
Pentamidine Analogues C. neoformans0.39 - 254.0

MIC₈₀ represents the minimum inhibitory concentration required to inhibit 80% of the strains tested. Data are representative ranges from a study on pentamidine analogues and related compounds.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of furan-based amidines is highly sensitive to structural modifications. Understanding these relationships is crucial for designing next-generation agents with improved potency and selectivity.

  • Central Linker Modification: Replacing the central furan ring with other five-membered heterocycles like thiophene or selenophene can enhance both DNA binding affinity and in vivo antiparasitic activity.[9] This is likely due to altered geometric and electronic properties that improve the complementarity of the molecule with the DNA minor groove.

  • Terminal Ring Substitution: The terminal phenyl rings are prime targets for modification. Replacing one of the phenyl rings with a larger, more complex heterocycle such as indole or benzimidazole generally leads to more potent compounds.[9] This suggests that additional interactions outside the immediate binding site may contribute to overall efficacy.

  • Impact on DNA Binding: The strength of DNA interaction can be quantified by measuring the change in the melting temperature (ΔTm) of DNA in the presence of the compound. Studies have consistently shown that the most potent antiprotozoal analogs induce the largest increases in ΔTm, confirming that strong DNA binding is correlated with biological activity.[9]

Conclusion and Future Outlook

The journey of furan-based amidines from their conception as bioisosteres of pentamidine to their current status as a versatile and potent class of antimicrobial agents showcases the power of rational drug design. Their history is a testament to the iterative process of lead optimization, where limitations in early compounds drive the discovery of superior successors. The well-defined synthetic routes and clear mechanism of action make this scaffold an attractive platform for further development.

Future research will likely focus on expanding the therapeutic applications of furan-based amidines beyond infectious diseases, potentially into oncology by targeting DNA-dependent enzymes. Furthermore, the exploration of asymmetrical designs and the introduction of novel heterocyclic replacements for the terminal aromatic rings could yield compounds with new biological targets, improved pharmacokinetic profiles, and the ability to overcome emerging drug resistance mechanisms.

References

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  • Bakunova, S. M., et al. (2013). Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity. Bioorganic & Medicinal Chemistry, 21(17), 5490-5497. [Link]

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  • Wang, Y., et al. (2022). The Development and Applications of Pentamidine and its Analogs. Current Medicinal Chemistry, 29(19), 3376-3387. [Link]

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An In-Depth Technical Guide to the Potential Biological Activities of 2-Furancarboximidamide, Inferred from its Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction and Scientific Rationale

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. 2-Furancarboximidamide, featuring a furan ring substituted with a carboximidamide (amidine) group, represents a molecule of significant therapeutic interest. The amidine group, being strongly basic and capable of forming multiple hydrogen bonds, can facilitate critical interactions with biological targets.

However, a comprehensive review of the current scientific literature reveals a notable scarcity of direct research on the biological activities of this compound itself. In contrast, its close structural analog, Furan-2-carboxamide , where the imidamide (=NH) is replaced by a carbonyl (=O), has been the subject of extensive investigation.

In drug discovery, the strategic replacement of functional groups with others that have similar spatial and electronic properties—a concept known as bioisosterism—is a cornerstone of lead optimization. The carboxamide and carboximidamide groups are recognized bioisosteres. Therefore, this guide will leverage the well-documented biological activities of furan-2-carboxamide derivatives to build a robust, evidence-based framework for the potential therapeutic applications of this compound. We will explore its predicted antimicrobial, anticancer, and enzyme-inhibitory activities, grounding these hypotheses in the validated science of its closest analogs.

Part 2: Antimicrobial & Antibiofilm Potential

One of the most promising activities of furan-2-carboxamide derivatives is their ability to combat bacterial infections, not by killing the bacteria directly, but by disarming them. This is achieved through the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation.

Mechanism of Action: Quorum Sensing Inhibition

In the opportunistic pathogen Pseudomonas aeruginosa, the LasR protein is a key transcriptional regulator and a receptor for QS signaling molecules. When activated, it triggers the expression of genes responsible for virulence factors and the formation of biofilms, which are structured communities of bacteria that are highly resistant to conventional antibiotics.

Studies on furan-2-carboxamide derivatives have shown that they can act as antagonists to the LasR receptor.[1] By occupying the same binding site as the natural signaling molecules, these compounds prevent the activation of LasR, thereby suppressing the production of virulence factors like pyocyanin and proteases and inhibiting the formation of biofilms.[1][2] Molecular docking studies suggest that these furan derivatives fit snugly into the LasR binding pocket, mimicking the interactions of the native ligand.[3] This mechanism offers a significant advantage over traditional bactericidal antibiotics, as it is less likely to impose strong selective pressure for the development of resistance.

Logical Workflow: Quorum Sensing Inhibition

G cluster_bacterium Pseudomonas aeruginosa cluster_inhibition Inhibition Pathway QS_Signal QS Autoinducer (e.g., 3-oxo-C12-HSL) LasR_Inactive Inactive LasR Receptor QS_Signal->LasR_Inactive Binds to LasR_Active Active LasR Complex LasR_Inactive->LasR_Active Activates Virulence_Genes Virulence & Biofilm Gene Expression LasR_Active->Virulence_Genes Promotes Biofilm Biofilm Formation & Virulence Factor Production Virulence_Genes->Biofilm Inhibitor This compound (Hypothesized) Inhibitor->LasR_Inactive Competitively Binds G Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellDivision Successful Cell Division (Anaphase) MitoticSpindle->CellDivision Apoptosis Apoptosis (Programmed Cell Death) MitoticSpindle->Apoptosis Spindle Assembly Checkpoint Activation Inhibitor This compound (Hypothesized) Inhibitor->Tubulin Binds to & Prevents Polymerization

Caption: Hypothesized mechanism of anticancer activity via microtubule disruption.

Data Summary: In-Vitro Cytotoxicity

The table below presents the anticancer activity of a representative carbamothioyl-furan-2-carboxamide derivative against various human cancer cell lines.

CompoundCancer Cell LineActivity MetricResult
p-tolylcarbamothioyl)-furan-2-carboxamideHepatocellular Carcinoma (HepG2)% Cell Viability at 20 µg/mL33.29% [4]
"Breast Cancer (MCF-7)Significant ActivityReported [4]
"Hepatocellular Carcinoma (Huh-7)Significant ActivityReported [4]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [5]

Part 4: Future Directions and Conclusion

The extensive body of research on furan-2-carboxamide and its derivatives provides a compelling, albeit indirect, case for the potential biological activities of this compound. The evidence strongly suggests that this molecule is a prime candidate for investigation as a novel:

  • Antibiofilm Agent: By targeting quorum sensing pathways like LasR, it could offer a therapeutic strategy that circumvents the selective pressures of traditional antibiotics.

  • Anticancer Agent: Its potential to disrupt microtubule dynamics places it in a class of well-validated anticancer mechanisms.

The critical next step is the synthesis and direct biological evaluation of this compound and its derivatives. Future research should prioritize screening this compound against a panel of pathogenic bacteria and cancer cell lines using the protocols detailed in this guide. Mechanistic studies should then be employed to confirm whether it acts on the predicted targets, such as LasR and tubulin.

This guide serves as a foundational roadmap for researchers and drug development professionals. By building upon the knowledge of its closest structural analog, we have established a data-driven rationale to unlock the therapeutic potential of this compound.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2025). ChemMedChem. Retrieved January 18, 2026, from [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan2-Carboxamide Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. (2022). Bentham Science Publishers. Retrieved January 18, 2026, from [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. (2021). Bentham Science Publisher. Retrieved January 18, 2026, from [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

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Spectroscopic Profile of 2-Furancarboximidamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Furancarboximidamide, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous structures, providing a robust framework for its characterization.

Introduction to this compound

This compound, also known as 2-furamidine, belongs to the class of amidines, which are organic compounds characterized by the RC(NH)NH₂ functional group. The presence of the furan ring, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique electronic and structural features to the molecule. Amidines are recognized for their biological activities and their ability to participate in various chemical transformations, making this compound a valuable scaffold in the design of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development endeavor. A key synthetic route to this class of compounds is detailed in the work on the oxidative rearrangement of furan-2-carboximidamides[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the furan ring and the amidine group. The chemical shifts are influenced by the electron-withdrawing nature of the carboximidamide group and the aromaticity of the furan ring.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H5~7.8 - 8.0ddJ₅₄ ≈ 1.8, J₅₃ ≈ 0.8
H3~7.2 - 7.4ddJ₃₄ ≈ 3.5, J₃₅ ≈ 0.8
H4~6.6 - 6.8ddJ₄₃ ≈ 3.5, J₄₅ ≈ 1.8
NH₂~8.5 - 9.5br s-
NH~9.0 - 10.0br s-

Interpretation:

  • Furan Protons: The protons on the furan ring (H3, H4, and H5) typically appear in the aromatic region of the spectrum. The H5 proton is expected to be the most deshielded due to its proximity to the electron-withdrawing carboximidamide group and the ring oxygen. The coupling constants are characteristic of a 2-substituted furan system[2][3].

  • Amidine Protons: The protons of the amidine group (NH and NH₂) are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding. In a polar aprotic solvent like DMSO-d₆, these protons are more likely to be observed as distinct, albeit broad, signals.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The hydrochloride salt is often used to improve solubility and stability[][5][6][7].

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard proton experiment with a sufficient number of scans (e.g., 16 or 32) should be adequate.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C=N~160 - 165
C2~145 - 150
C5~144 - 148
C3~115 - 120
C4~112 - 116

Interpretation:

  • Amidine Carbon: The carbon of the C=N bond in the amidine group is expected to appear significantly downfield, typically in the range of 160-165 ppm.

  • Furan Carbons: The carbon atoms of the furan ring will have distinct chemical shifts. C2, being directly attached to the substituent, will be the most downfield of the ring carbons. The chemical shifts of C3, C4, and C5 are characteristic of 2-substituted furans[8][9].

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use a 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3400 - 3100N-H stretching (asymmetric and symmetric)Medium-Strong
~3100C-H stretching (aromatic)Medium
~1650C=N stretchingStrong
~1580N-H bendingMedium
~1500, ~1400C=C stretching (furan ring)Medium
~1015C-O-C stretching (furan ring)Strong

Interpretation:

  • N-H Vibrations: The N-H stretching vibrations of the primary amine and imine groups of the amidine functionality are expected to appear as broad bands in the region of 3400-3100 cm⁻¹. The N-H bending vibration is anticipated around 1580 cm⁻¹[1][][10].

  • C=N and C=C Vibrations: A strong absorption band around 1650 cm⁻¹ is characteristic of the C=N stretching of the amidine group. The aromatic C=C stretching vibrations of the furan ring are expected to appear as medium intensity bands around 1500 and 1400 cm⁻¹[10].

  • Furan Ring Vibrations: The characteristic C-O-C stretching of the furan ring should be observable as a strong band around 1015 cm⁻¹.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular ion peak for this compound (C₅H₆N₂O) is expected at an m/z of 110.05.

  • Major Fragmentation Pathways:

    • Loss of NH₂: A fragment at m/z 94, corresponding to the loss of an amino radical (•NH₂).

    • Loss of HCN: A fragment resulting from the rearrangement and loss of hydrogen cyanide.

    • Furan Ring Fragmentation: Cleavage of the furan ring can lead to characteristic fragments. For instance, the loss of CO can occur.

    • Formation of the Furoyl Cation: A prominent peak at m/z 95 corresponding to the [C₄H₃O-C=O]⁺ ion is anticipated, arising from the cleavage of the C-C bond between the furan ring and the amidine group.

Interpretation:

The fragmentation of amidines can be complex. Under electron ionization, the molecular ion may be observed, and its fragmentation will involve the loss of small neutral molecules and radicals from the amidine group and the furan ring. The presence of nitrogen atoms means the molecular ion will have an even nominal mass, following the nitrogen rule[11].

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at 70 eV as a standard method.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.

  • Detection: Detect the ions to generate the mass spectrum.

Visualizing the Molecular Structure and Fragmentation

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the structure of this compound and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular structure of this compound.

G mol [C₅H₆N₂O]⁺ m/z = 110 frag1 [C₅H₄NO]⁺ m/z = 94 mol->frag1 - •NH₂ frag2 [C₄H₃O-C≡O]⁺ m/z = 95 mol->frag2 - •NH₂

Sources

A Technical Guide to the Synthesis of Novel 2-Furancarboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-furancarboximidamide scaffold represents a confluence of two privileged structural motifs in medicinal chemistry: the furan ring, known for its diverse biological activities, and the amidine group, a critical pharmacophore in numerous therapeutic agents. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of robust and novel synthetic strategies to access these valuable derivatives. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, provide detailed, field-proven protocols, and discuss the rationale behind key experimental choices. The focus is on empowering researchers to not only replicate these methods but also to innovate upon them for the discovery of next-generation therapeutics.

The Strategic Importance of the this compound Core

The furan ring is a five-membered aromatic heterocycle that is a core component of many natural products and synthetic compounds with a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Its derivatives are key intermediates in the synthesis of pharmaceuticals such as the diuretic furosemide and the anti-ulcer agent ranitidine.[2]

The amidine functional group (-C(=NH)NH₂) is a potent hydrogen bond donor and acceptor, often serving as a bioisostere for carboxylates or acting as a key binding element in enzyme active sites, particularly proteases.[3] The combination of these two moieties in the this compound structure creates a unique chemical entity with significant potential for modulating biological targets. Recent research into furan-based derivatives has highlighted their roles in overcoming multidrug resistance and acting as anti-diabetic agents, underscoring the therapeutic promise of this compound class.[4][5][6]

This guide focuses on the primary synthetic challenge: the efficient and reliable construction of the amidine functionality on the furan-2-carbonitrile backbone.

Principal Synthetic Methodologies

The conversion of a nitrile to an amidine is the most direct and common approach for synthesizing this compound derivatives. We will explore three primary methodologies, each with distinct advantages and mechanistic considerations.

The Pinner Reaction: A Classic and Robust Approach

First described by Adolf Pinner in 1877, the Pinner reaction remains a cornerstone for amidine synthesis.[7][8] It is a two-step process involving the formation of a highly reactive intermediate known as a Pinner salt.

Mechanistic Rationale: The reaction proceeds via the acid-catalyzed addition of an alcohol to furan-2-carbonitrile. Anhydrous hydrogen chloride (HCl) protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon. This activation facilitates nucleophilic attack by the alcohol, leading to the formation of an imidate hydrochloride salt (Pinner salt).[9][10] This intermediate is then isolated and subsequently treated with ammonia or a primary/secondary amine in a process called ammonolysis to yield the final amidine product.[7][11]

Causality in Experimental Design:

  • Anhydrous Conditions: The exclusion of water is paramount. Pinner salts are highly susceptible to hydrolysis, which would lead to the formation of furan-2-carboxylate esters as an undesired side product.[7] Therefore, all reagents and solvents must be rigorously dried.

  • Temperature Control: The formation and handling of the Pinner salt should be conducted at low temperatures (typically 0 °C or below). Imidate hydrochlorides are often thermodynamically unstable and can decompose or rearrange at higher temperatures.[8]

G cluster_0 Pinner Reaction Workflow Furan-2-carbonitrile Furan-2-carbonitrile Pinner_Salt Furan-2-carbimidate (Pinner Salt) Furan-2-carbonitrile->Pinner_Salt 1. Anhydrous Alcohol (e.g., EtOH) 2. Anhydrous HCl (gas) @ 0°C Amidine This compound (Product) Pinner_Salt->Amidine 3. Anhydrous NH3 or Amine 4. Alcohol Solvent G cluster_1 Copper-Catalyzed Amidine Synthesis Start Furan-2-carbonitrile + Amine Process Cu(I) Catalyst Base (e.g., Cs2CO3) Solvent (e.g., TFE) Heat (e.g., 100°C) Start->Process Product N-Substituted This compound Process->Product

Caption: General workflow for direct catalytic synthesis of N-substituted amidines.

Protocol 2: Copper-Catalyzed Synthesis of N-Benzyl-2-furancarboximidamide

  • To an oven-dried reaction tube are added furan-2-carbonitrile (1.0 eq), CuCl (0.1 eq), Cs₂CO₃ (1.5 eq), and 2,2'-bipyridine (0.1 eq).

  • The tube is sealed with a septum, and the atmosphere is replaced with nitrogen or argon.

  • Benzylamine (1.2 eq) and 2,2,2-trifluoroethanol (TFE) are added via syringe.

  • The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes containing 1% triethylamine) to afford the N-benzyl-2-furancarboximidamide product.

The Amidoxime Route: A Mild, Two-Step Procedure

For substrates that are sensitive to acidic or strongly basic conditions, synthesis via an amidoxime intermediate offers a milder alternative. [12]This method avoids harsh reagents and often proceeds with high functional group tolerance.

Mechanistic Rationale: The synthesis involves two distinct steps. First, furan-2-carbonitrile reacts with hydroxylamine to form furan-2-carboximidamidoxime. This reaction is typically straightforward. The second, more critical step is the reduction of the N-O bond of the amidoxime to yield the amidine. Catalytic hydrogenation over a palladium or nickel catalyst is the most common and effective method for this transformation. [12] Causality in Experimental Design:

  • Amidoxime Formation: The reaction with hydroxylamine is often performed using hydroxylamine hydrochloride and a base (e.g., potassium tert-butoxide or sodium carbonate) to generate free hydroxylamine in situ. [12]* Reduction Step: The key to a successful reduction is the activation of the N-O bond. This is often achieved by performing the hydrogenation in the presence of an acid and/or acetic anhydride. The anhydride acetylates the oxime oxygen, creating a better leaving group and facilitating hydrogenolysis. [12]

G cluster_2 Amidoxime Reduction Pathway Nitrile Furan-2-carbonitrile Amidoxime Furan-2-carboximidamidoxime Nitrile->Amidoxime 1. NH2OH·HCl, Base 2. Solvent (e.g., MeOH/Toluene) Amidine_HCl This compound (as salt) Amidoxime->Amidine_HCl 3. H2, Pd/C 4. Acetic Anhydride, Acetic Acid

Caption: Synthesis of this compound via an amidoxime intermediate.

Protocol 3: Synthesis of this compound via Amidoxime Reduction

  • Amidoxime Formation: In a round-bottom flask, hydroxylamine hydrochloride (1.5 eq) and potassium tert-butoxide (1.5 eq) are stirred in methanol/toluene at room temperature for 30 minutes.

  • Furan-2-carbonitrile (1.0 eq) is added, and the mixture is heated to 75-80 °C for 12-18 hours.

  • The solvents are removed in vacuo, and the residue is treated with water and extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the crude furan-2-carboximidamidoxime, which can be used directly or purified by crystallization.

  • Hydrogenation: The crude amidoxime is dissolved in a mixture of acetic acid and acetic anhydride (e.g., 10:1 v/v).

  • Palladium on carbon (10 wt. %, ~5 mol %) is added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas (from a balloon or a Parr hydrogenator). The reaction is stirred under a hydrogen atmosphere at room temperature for 6-12 hours.

  • Upon completion (monitored by TLC or LC-MS), the catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a minimal amount of ethanol, and diethyl ether is added to precipitate the product as its acetate or hydrochloride salt (if HCl is added), which is then collected by filtration.

Purification and Spectroscopic Characterization

Amidines are basic compounds and are often purified and stored as their hydrochloride or acetate salts, which are typically stable, crystalline solids.

  • Purification: Unsubstituted and N-substituted amidines can be purified by crystallization from appropriate solvent systems (e.g., ethanol/ether, methanol/dichloromethane). For non-crystalline products, column chromatography on silica gel treated with ~1-2% triethylamine (to prevent protonation and streaking) or on basic alumina is effective.

  • Characterization: The formation of the amidine can be confirmed using standard spectroscopic techniques.

Technique Compound: this compound Hydrochloride Expected Observations
¹H NMR (400 MHz, DMSO-d₆)δ 9.35 (br s, 2H, -NH₂), 9.10 (br s, 2H, -NH₂⁺), 7.95 (d, 1H, furan H5), 7.40 (d, 1H, furan H3), 6.70 (dd, 1H, furan H4). Note: Amidine protons are broad and exchangeable with D₂O.
¹³C NMR (101 MHz, DMSO-d₆)δ 162.5 (C=N), 147.0 (furan C5), 144.0 (furan C2), 115.0 (furan C3), 112.5 (furan C4).
IR (ATR) (cm⁻¹)~3300-3100 (N-H stretch, broad), ~1670 (C=N stretch), ~1600 (N-H bend).
HRMS (ESI+) m/zCalculated for C₅H₇N₂O⁺ [M+H]⁺: 111.0553; Found: 111.0551.

Table 1: Representative Spectroscopic Data for a Model this compound Derivative.

Conclusion and Future Outlook

The synthetic routes detailed in this guide—the classical Pinner reaction, modern catalytic direct amination, and the mild amidoxime pathway—provide a robust toolkit for accessing novel this compound derivatives. The choice of method depends critically on the desired substitution pattern and the functional group tolerance of the starting materials. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the development of even more efficient, sustainable, and versatile methods for amidine synthesis will be crucial. [13]The this compound core, with its inherent biological potential and synthetic accessibility, represents a promising platform for the development of new therapeutic agents to address unmet medical needs.

References

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

  • Reddy, V. P., & Kumar, A. (2018). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 23(11), 2828. [Link]

  • Judkins, B. D., Allen, M. J., Cook, T. A., & Evans, B. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Synthetic Communications, 26(23), 4351-4367. [Link]

  • Sivaev, I. B., Anufriev, S. A., & Bregadze, V. I. (2022). Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). Molecules, 27(19), 6265. [Link]

  • Aly, A. A., Bräse, S., & El-Faham, A. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. ARKIVOC, 2018(6), 85-138. [Link]

  • Lange, J., et al. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. ACS Omega, 8(48), 45969–45978. [Link]

  • Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]

  • Patexia. (2001). Efficient method for the conversion of nitriles to amidines. Patent Publication Number 20010008886. [Link]

  • ResearchGate. (n.d.). Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones. Retrieved from [Link]

  • Bentham Science. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Retrieved from [Link]

  • MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4683. [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • PubMed. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Bio-protocol. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. [Link]

  • ResearchGate. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]

  • YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Retrieved from [Link]

  • PubMed. (2023). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. Retrieved from [Link]

  • ResearchGate. (2023). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. Retrieved from [Link]

  • ResearchGate. (2021). Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM). Retrieved from [Link]

  • PubMed Central. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(10), 4059. [Link]

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Methodological & Application

Application Notes and Protocol for the Synthesis of 2-Furancarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 2-Furancarboximidamide, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the Pinner reaction, a well-established method for preparing imidates and their subsequent conversion to amidines. This guide offers a step-by-step methodology, an exploration of the underlying reaction mechanism, safety protocols, and methods for purification and characterization. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for accessing this important furan derivative.

Introduction and Scientific Background

Furan-containing compounds are prevalent scaffolds in a wide array of biologically active molecules and approved pharmaceuticals. The furan ring serves as a versatile bioisostere for other aromatic and heterocyclic systems, often conferring favorable pharmacokinetic properties. This compound, in particular, is a key intermediate for the synthesis of more complex molecules, including potential inhibitors of enzymes and modulators of biological pathways. Its derivatives, furan-2-carboxamides, have shown promising antibiofilm activity against pathogens like Pseudomonas aeruginosa by potentially targeting quorum sensing pathways.[1][2] The amidine functional group is a strong base and can participate in hydrogen bonding, making it a critical pharmacophore for molecular recognition at biological targets.

The synthesis of amidines from nitriles, known as the Pinner reaction, is a classic and reliable method. This protocol adapts this approach for the preparation of this compound from 2-furonitrile. The process involves the acid-catalyzed reaction of the nitrile with an alcohol to form an imidate salt, which is then treated with an ammonia source to yield the target amidine. This method is advantageous due to the ready availability of the starting materials and the generally high yields.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-furonitrile proceeds in two key stages:

Stage 1: Formation of the Imidate Hydrochloride Salt

The first step is the reaction of 2-furonitrile with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride (HCl) gas. The nitrile is activated by protonation, making the carbon atom more susceptible to nucleophilic attack by the alcohol. This forms the ethyl furimidate hydrochloride salt.

Stage 2: Ammonolysis of the Imidate to the Amidine

The isolated imidate salt is then treated with ammonia. The more nucleophilic ammonia displaces the ethoxy group of the imidate to form the final this compound product, which can be isolated as the hydrochloride salt or the free base.

A plausible alternative approach, based on related syntheses, involves the direct reaction of 2-furonitrile with an amine in the presence of a Lewis acid like aluminum chloride.[3] However, the Pinner reaction is often preferred for the synthesis of unsubstituted amidines.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound hydrochloride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-FuronitrileReagentMajor Chemical Suppliers---
Anhydrous EthanolACS GradeMajor Chemical SuppliersMust be dry.
Diethyl EtherAnhydrousMajor Chemical Suppliers---
Hydrogen ChlorideGasMajor Chemical SuppliersUse in a well-ventilated fume hood.
Ammonia7N in MethanolMajor Chemical Suppliers---
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Gas dispersion tube

  • Drying tube (filled with calcium chloride)

  • Ice bath

  • Buchner funnel and filter paper

  • Rotary evaporator

  • NMR spectrometer (for characterization)

  • IR spectrometer (for characterization)

  • Melting point apparatus

Synthesis Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Imidate Salt Formation cluster_stage2 Stage 2: Ammonolysis cluster_analysis Characterization prep Prepare Solution (2-Furonitrile & Anhydrous Ethanol) cool Cool to 0°C (Ice Bath) prep->cool hcl Bubble Anhydrous HCl Gas cool->hcl react Stir and Allow to React hcl->react precip Precipitate with Ether react->precip isolate_imidate Isolate Imidate Salt (Filtration) precip->isolate_imidate dissolve Dissolve Imidate Salt (Anhydrous Methanol) isolate_imidate->dissolve Proceed to Stage 2 add_nh3 Add Ammoniacal Methanol dissolve->add_nh3 stir_rt Stir at Room Temperature add_nh3->stir_rt concentrate Concentrate in Vacuo stir_rt->concentrate purify Purify Product (Recrystallization) concentrate->purify nmr NMR Spectroscopy purify->nmr ir IR Spectroscopy purify->ir mp Melting Point purify->mp

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Stage 1: Synthesis of Ethyl 2-Furimidate Hydrochloride

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 2-furonitrile (5.0 g, 53.7 mmol) in anhydrous ethanol (10 mL, 171 mmol).

  • Reaction: Cool the solution in an ice bath to 0°C. While stirring, bubble anhydrous hydrogen chloride gas through the solution using a gas dispersion tube for approximately 30-45 minutes. The reaction is exothermic, so maintain the temperature below 10°C.

  • Incubation: Seal the flask and store it at 4°C for 24-48 hours. A precipitate of the imidate salt should form during this time.

  • Isolation: Add anhydrous diethyl ether (50 mL) to the flask to complete the precipitation. Break up any solid chunks with a spatula.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold, anhydrous diethyl ether (2x20 mL).

  • Drying: Dry the resulting white solid under vacuum to yield ethyl 2-furimidate hydrochloride. The crude product is typically used directly in the next step without further purification.

Stage 2: Synthesis of this compound Hydrochloride

  • Preparation: Suspend the crude ethyl 2-furimidate hydrochloride (from the previous step) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Ammonolysis: Cool the suspension in an ice bath. Slowly add a solution of ammonia in methanol (7N, 15 mL, 105 mmol) to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The solid should gradually dissolve as the reaction proceeds.

  • Work-up: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound hydrochloride.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure this compound hydrochloride as a white crystalline solid.

Safety and Handling

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All operations should be conducted in a well-ventilated chemical fume hood.

  • 2-Furonitrile: Toxic if swallowed or in contact with skin. Handle with care.

  • Hydrogen Chloride (gas): Corrosive and causes severe skin burns and eye damage. Inhalation can cause respiratory irritation. Use only in a well-ventilated fume hood with appropriate gas handling equipment.

  • Anhydrous Solvents (Ethanol, Diethyl Ether): Highly flammable. Keep away from ignition sources.

  • Ammonia Solution: Corrosive and can cause respiratory irritation. Handle in a fume hood.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Emergency eye wash stations and safety showers should be readily accessible.[4]

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the furan ring protons and the protons of the amidinium group.

  • ¹³C NMR: The carbon NMR will show distinct signals for the furan ring carbons and the amidine carbon.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and C=N bonds of the amidine group.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The protocol described provides a robust and reproducible method for the synthesis of this compound hydrochloride. By following the outlined steps and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for use in various research and development applications, particularly in the field of medicinal chemistry. The synthesis of related furan-2-carboxamides and their derivatives has been shown to be a fruitful area for the discovery of new bioactive compounds.[5][6]

References

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  • Preparation of furan-2-carboxamide derivatives a(1–7) and... ResearchGate. Available at: [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health. Available at: [Link]

  • Several Convenient Methods for the Synthesis of 2-Amido Substituted Furans. ResearchGate. Available at: [Link]

  • Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. Royal Society of Chemistry Publishing. Available at: [Link]

  • The oxidative rearrangement of furan-2-carboximidamides: preparation and properties of 2-acylaminofurans. Royal Society of Chemistry Publishing. Available at: [Link]

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  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. Available at: [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. Available at: [Link]

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Application Notes & Protocols for the Comprehensive Characterization of 2-Furancarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-2FCI-2026-01

Abstract

This document provides a comprehensive guide to the analytical characterization of 2-Furancarboximidamide, a heterocyclic compound of interest in medicinal chemistry and drug development. As a potential bioisostere of furan-2-carboxamides, which have shown activities such as inhibiting biofilm formation in pathogens like P. aeruginosa, robust and unambiguous structural confirmation and purity assessment are critical.[1][2] This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a self-validating framework for analysis. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Introduction and Molecular Overview

This compound features a furan ring connected to a carboximidamide functional group. The furan moiety is a common scaffold in biologically active molecules, while the carboximidamide group can act as a bioisosteric replacement for a carboxamide, potentially altering physicochemical properties like solubility and basicity while retaining key biological interactions. Given its structure, a multi-technique approach is essential to confirm its identity, structure, and purity, ensuring reliable data for subsequent biological and pharmaceutical development.

Chemical Structure:

  • IUPAC Name: furan-2-carboximidamide

  • Molecular Formula: C₅H₆N₂O

  • Molecular Weight: 110.11 g/mol

The following sections detail the core analytical techniques required for a comprehensive characterization dossier.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing atom-level connectivity information. For this compound, ¹H NMR will define the proton environment, particularly on the furan ring, while ¹³C NMR will identify all unique carbon atoms. Two-dimensional (2D) NMR experiments like COSY and HSQC are then used to map the proton-proton and proton-carbon correlations, respectively, providing unambiguous assignment of all signals.[3]

Predicted ¹H and ¹³C NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) for this compound in DMSO-d₆. These predictions are based on the known spectral data of related furan derivatives and the electronic effects of the carboximidamide group.[4]

Technique Atom Position Predicted Chemical Shift (δ, ppm) Expected Multiplicity & Coupling (J, Hz) Justification
¹H NMR H57.8 - 8.0dd, J ≈ 1.8, 0.8 HzMost deshielded furan proton, adjacent to the ring oxygen.
H37.2 - 7.4dd, J ≈ 3.6, 0.8 HzDeshielded by adjacent C=N and electronegative oxygen.
H46.6 - 6.8dd, J ≈ 3.6, 1.8 HzLeast deshielded furan proton.
-NH₂ / =NH8.5 - 9.5Broad singlet(s)Exchangeable protons; chemical shift is concentration and temperature dependent.
¹³C NMR C2 (Imidamide C)155 - 160-Carbonyl-like carbon of the imidamide group.
C2 (Furan C)145 - 148-Furan carbon attached to the electron-withdrawing imidamide group.
C5146 - 149-Furan carbon adjacent to oxygen.
C3115 - 118-Shielded furan carbon.
C4112 - 114-Shielded furan carbon.
Protocol 2.1: NMR Sample Preparation and Acquisition

Causality: The choice of a deuterated polar aprotic solvent like DMSO-d₆ is crucial. It readily dissolves the polar this compound and, importantly, slows the exchange rate of the N-H protons, often allowing for their observation, which might not be possible in protic solvents like D₂O or CD₃OD.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

    • Vortex gently to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity (peak shape for the residual solvent signal should be sharp and symmetrical).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay (d1) of 2-5 seconds to ensure quantitative integration if needed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • 2D NMR Acquisition (Optional but Recommended):

    • Acquire a COSY spectrum to establish ¹H-¹H correlations.

    • Acquire an HSQC spectrum to correlate directly bonded ¹H-¹³C pairs, confirming assignments.

    • These 2D methods are invaluable for complex mixtures or for definitively assigning protons and carbons.[5]

Visualization: NMR Workflow for Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 H1 1D ¹H NMR (Proton Environment) Prep->H1 C13 1D ¹³C NMR (Carbon Skeleton) Prep->C13 D2 2D NMR (COSY, HSQC) (Connectivity Mapping) H1->D2 C13->D2 Assign Assign Signals: Chemical Shift, Multiplicity D2->Assign Connect Confirm Connectivity (via 2D NMR) Assign->Connect Structure Final Structure Confirmation Connect->Structure

Caption: Workflow for NMR-based structural confirmation of this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary identity check. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Furthermore, tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that act as a structural fingerprint.[6]

Protocol 3.1: ESI-MS Sample Preparation and Analysis

Causality: Electrospray Ionization (ESI) is the method of choice for a polar, nitrogen-containing molecule like this compound. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, making the molecular weight easy to determine.

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting protonation and efficient ionization in positive ion mode.

  • Instrument Setup (ESI-QTOF or ESI-Ion Trap):

    • Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).

    • Operate in positive ion mode.

    • Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal for the expected [M+H]⁺ ion (m/z 111.05).

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a range of m/z 50-300. The primary peak should correspond to [M+H]⁺ at m/z 111.05.

    • Perform an MS/MS experiment by selecting the m/z 111.05 ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

Predicted ESI-MS Fragmentation Pattern

The fragmentation of the protonated molecule is expected to proceed via characteristic losses related to the furan ring and the imidamide side chain.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
111.0594.05NH₃ (Ammonia)Furan-2-carbonitrile ion
111.0583.03CO (Carbon Monoxide)Protonated 3-aminopyrrole ion (after rearrangement)
94.0566.02HCN (Hydrogen Cyanide)Furan cation
Visualization: Proposed MS/MS Fragmentation Pathway

MS_Fragmentation M_H [M+H]⁺ m/z 111.05 F94 m/z 94.05 (Furan-2-carbonitrile ion) M_H->F94 - NH₃ F83 m/z 83.03 (Rearranged ion) M_H->F83 - CO F66 m/z 66.02 (Furan cation) F94->F66 - HCN

Caption: Key fragmentation pathways for protonated this compound.

Vibrational and Electronic Spectroscopy

FTIR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic system of the molecule, respectively. They are rapid, non-destructive techniques valuable for initial identification and quality control.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies specific covalent bonds by measuring their absorption of infrared radiation. It is highly effective for confirming the presence of the furan ring, C=N, and N-H bonds.[7]

Expected Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3450N-H stretchAmine / Imine
3100 - 3150=C-H stretchFuran ring
1640 - 1670C=N stretchImidamide
1550 - 1600C=C stretchFuran ring
1000 - 1200C-O-C stretchFuran ring ether
750 - 800C-H out-of-plane bend2-substituted Furan

Protocol 4.1.1: FTIR Analysis (ATR)

Causality: Attenuated Total Reflectance (ATR) is a modern, rapid alternative to KBr pellets. It requires minimal sample preparation and is less susceptible to atmospheric moisture interference.

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by the molecule's conjugated π-electron system. For this compound, this includes the furan ring conjugated with the C=N bond. The wavelength of maximum absorbance (λmax) is a characteristic property useful for quantification.[8]

Protocol 4.2.1: Determination of λmax

  • Prepare a dilute solution of this compound (~5-10 µg/mL) in a UV-transparent solvent (e.g., methanol or ethanol).

  • Use the same solvent as a blank to zero the spectrophotometer.

  • Scan the sample solution over a wavelength range of 200-400 nm.

  • The wavelength at which the highest absorbance is recorded is the λmax.

  • Expected λmax: Based on the structure of 2-furancarboxylic acid, the λmax is expected to be in the range of 250-270 nm .[8] This value is critical for setting the detection wavelength in HPLC analysis.

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

HPLC is the definitive technique for determining the purity of the compound and for developing a quantitative assay. A reversed-phase method is most suitable for this polar analyte.[9]

Protocol 5.1: Reversed-Phase HPLC Method for Purity Analysis

Causality: A C18 column provides a non-polar stationary phase that retains the analyte based on its hydrophobicity. A mobile phase consisting of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer provides the means to elute the compound. A slightly acidic buffer (using formic or phosphoric acid) ensures that the basic imidamide group is protonated, leading to a single, sharp chromatographic peak.

Parameter Condition Justification
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column offering good resolution and efficiency.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcid improves peak shape for the basic analyte; Acetonitrile is a common organic modifier.
Gradient 5% B to 95% B over 15 minA gradient elution ensures that impurities with a wide range of polarities can be separated and detected.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[10]
Injection Vol. 10 µLStandard volume to avoid column overloading.
Detection UV at λmax (e.g., 260 nm)Wavelength determined from UV-Vis analysis for maximum sensitivity.
Sample Prep. Dissolve sample in Mobile Phase A or a similar solvent at ~0.5 mg/mL.Ensures compatibility with the mobile phase and prevents peak distortion.
Visualization: HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis Prep Sample: 0.5 mg/mL in Diluent Mobile Phase: A (0.1% HCOOH), B (ACN) System C18 Column, 1 mL/min Gradient Elution UV Detector @ λmax Prep->System Chrom Obtain Chromatogram System->Chrom Integrate Integrate Peaks (Main Peak + Impurities) Chrom->Integrate Calc Calculate Purity (% Area) Purity = (Area_Main / Area_Total) * 100 Integrate->Calc Result Report Purity Calc->Result

Caption: Standard workflow for assessing the purity of this compound via HPLC.

Integrated Characterization Summary

A complete and confident characterization of this compound is achieved not by a single technique, but by the synergistic integration of all data.

  • Identity Confirmation: The correct [M+H]⁺ ion in the MS spectrum confirms the molecular weight.

  • Structural Elucidation: The combination of ¹H, ¹³C, and 2D NMR spectra confirms the atomic connectivity and validates the proposed structure.

  • Functional Group Verification: The characteristic stretches in the FTIR spectrum (C=N, N-H, C-O-C) confirm the presence of the key functional groups.

  • Purity Assessment: A single major peak in the HPLC chromatogram, accounting for >95% of the total area, establishes the purity of the sample.

  • Quantitative Method Development: The UV-Vis spectrum provides the optimal wavelength for sensitive detection in the HPLC method, which can then be fully validated for quantification according to regulatory guidelines.

By following these detailed protocols and understanding the rationale behind them, researchers can ensure the generation of a robust, reliable, and complete analytical data package for this compound, enabling its confident use in further research and development.

References

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  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's Homepage. [Link]

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  • The influence of different ions on UV–vis absorption spectrum (a) and... (n.d.). ResearchGate. [Link]

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Sources

Application Notes and Protocols for Evaluating the Antimicrobial Efficacy of 2-Furancarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Emerging Potential of Furan-Based Scaffolds in Antimicrobial Research

The furan nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] Derivatives of furan are being extensively investigated as potential solutions to the growing challenge of antimicrobial resistance.[3] Among these, compounds related to 2-Furancarboximidamide, such as furan-2-carboxamide derivatives, have demonstrated notable antimicrobial and antibiofilm activities.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in antimicrobial assays. While specific microbiological data for this compound is not extensively available in peer-reviewed literature, the protocols herein are based on established methodologies for evaluating novel antimicrobial compounds and data from structurally similar furan derivatives. These notes are designed to be a robust starting point for the in vitro characterization of this compound's antimicrobial profile.

The primary objectives of the assays detailed in this guide are to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC), and to understand the rate and extent of its microbicidal activity over time.

Pre-assay Considerations for this compound

Compound Handling and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from the closely related furan-2-carboxamide indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times. All handling of the powdered compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

First Aid Measures (based on furan-2-carboxamide):

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After skin contact: Wash with plenty of soap and water. If irritation persists, seek medical attention.

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Solubility and Stock Solution Preparation

The solubility of this compound should be empirically determined in various solvents to ensure complete dissolution for the assays. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds in antimicrobial susceptibility testing.

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mg/mL).

  • Ensure complete dissolution by vortexing or gentle warming if necessary.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Core Antimicrobial Susceptibility Testing Protocols

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provides standardized methods for antimicrobial susceptibility testing to ensure reproducibility and accuracy.[8][9][10]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test microorganism strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • This compound stock solution

  • Positive control antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi)

  • Sterile diluent (e.g., CAMHB, RPMI-1640)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader (optional)

Experimental Workflow for Broth Microdilution Assay:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum Suspension C Inoculate Microtiter Plate (5 x 10^5 CFU/mL) A->C B Prepare Serial Dilutions of this compound D Add Compound Dilutions to Wells B->D E Incubate at 35-37°C for 16-20 hours C->E D->E F Visually Inspect for Growth or Measure OD600 E->F G Determine MIC F->G

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted inoculum in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row.

    • Add 200 µL of the highest concentration of this compound to be tested to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • MIC Determination:

    • Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.

Data Presentation:

MicroorganismGram StainThis compound MIC (µg/mL)Positive Control (Antibiotic) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive[Experimental Value][Experimental Value]
Escherichia coli (ATCC 25922)Gram-negative[Experimental Value][Experimental Value]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Experimental Value][Experimental Value]
Candida albicans (ATCC 90028)N/A (Fungus)[Experimental Value][Experimental Value]
Agar Disk Diffusion (Kirby-Bauer) Assay

The agar disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the test compound.[4]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism strains

  • Sterile paper disks (6 mm diameter)

  • This compound solution at a known concentration

  • Positive control antibiotic disks

  • Sterile swabs

  • Calipers or a ruler

Experimental Workflow for Agar Disk Diffusion Assay:

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Inoculum (0.5 McFarland) C Inoculate MHA Plate (Create a Lawn) A->C B Impregnate Disks with This compound D Place Disks on Agar Surface B->D C->D E Incubate at 35-37°C for 16-20 hours D->E F Measure Zone of Inhibition Diameter (mm) E->F G Interpret Results F->G

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) assay.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

  • Plate Inoculation:

    • Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.

  • Disk Preparation and Application:

    • Impregnate sterile paper disks with a known amount of the this compound solution (e.g., 10 µL of a 1 mg/mL solution).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks, along with positive and negative (solvent-only) control disks, onto the inoculated MHA plate. Ensure disks are pressed firmly to make contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using calipers or a ruler.

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Data Presentation:

MicroorganismGram StainZone of Inhibition (mm) for this compoundZone of Inhibition (mm) for Positive Control
Staphylococcus aureus (ATCC 29213)Gram-positive[Experimental Value][Experimental Value]
Escherichia coli (ATCC 25922)Gram-negative[Experimental Value][Experimental Value]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Experimental Value][Experimental Value]

Advanced Antimicrobial Characterization

Time-Kill Kinetic Assay

Time-kill assays provide valuable information on the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills the microorganism) or bacteriostatic (inhibits its growth).

Principle:

A standardized inoculum of the test microorganism is exposed to various concentrations of this compound (typically based on its MIC). At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL).

Step-by-Step Protocol:

  • Preparation:

    • Prepare a standardized inoculum of the test microorganism in the appropriate broth.

    • Prepare flasks or tubes containing the broth with this compound at concentrations such as 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask with no compound.

  • Inoculation:

    • Inoculate each flask with the standardized inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each flask.

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

    • A ≥3-log₁₀ reduction in CFU/mL (99.9% kill) is generally considered bactericidal activity.

Potential Mechanism of Action of Furan Derivatives

While the specific mechanism of action for this compound is yet to be elucidated, studies on other furan derivatives can provide insights into potential pathways.

  • Nitrofurans: A well-known class of furan-based antimicrobials, act through reductive activation within the bacterial cell. This process generates reactive intermediates that can damage bacterial DNA and ribosomal proteins, leading to cell death.[2]

  • Enzyme Inhibition: Some furan derivatives have been shown to inhibit essential microbial enzymes. For example, certain furan-derived chalcones are thought to target glucosamine-6-phosphate synthase, an enzyme crucial for cell wall biosynthesis.[5]

  • Quorum Sensing Inhibition: Furan-2-carboxamide derivatives have been reported to possess anti-quorum sensing properties, which can disrupt bacterial communication and virulence factor production, particularly in organisms like Pseudomonas aeruginosa.[4]

Hypothesized Mechanism of Action for this compound:

Mechanism_of_Action cluster_compound This compound cluster_targets Potential Intracellular Targets cluster_outcomes Cellular Outcomes A This compound Enters Bacterial Cell B Bacterial DNA/Ribosomes A->B Bioactivation? C Essential Enzymes (e.g., Cell Wall Synthesis) A->C D Quorum Sensing Signaling Pathways A->D E Inhibition of Protein Synthesis and DNA Replication B->E F Disruption of Cell Wall Integrity C->F G Reduced Virulence and Biofilm Formation D->G H Bacteriostatic or Bactericidal Effect E->H F->H G->H

Caption: Hypothesized antimicrobial mechanisms of this compound.

Conclusion

The protocols and application notes provided in this guide offer a robust framework for the initial and advanced antimicrobial characterization of this compound. By adhering to standardized methodologies, researchers can generate reliable and reproducible data to assess its potential as a novel antimicrobial agent. Further investigations into its spectrum of activity, mechanism of action, and in vivo efficacy are warranted to fully understand its therapeutic potential.

References

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. 2025. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. ResearchGate. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science. 2022. [Link]

  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -Pyrazolines. MDPI. [Link]

  • Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. Bentham Science. 2015. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. 2020. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research. [Link]

  • Examples of furan derivatives with biological activity. ResearchGate. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science. 2021. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. 2023. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. 2025. [Link]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. PubMed Central. 2017. [Link]

  • Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. 2025. [Link]

  • M100 Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI). CHAIN Network. 2016. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PubMed Central. [Link]

  • Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. 2025. [Link]

  • FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. FDA. 2024. [Link]

  • Antimicrobial Susceptibility. Medscape. 2025. [Link]

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Application Notes and Protocols for the Investigation of 2-Furancarboximidamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Guanidino-Furan Scaffold

The quest for novel anticancer therapeutics is a continuous endeavor, driven by the need for more effective and selective treatments. The guanidinium group is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities, including significant antitumor properties.[1][2][3] Guanidine-containing compounds have been shown to exert their cytotoxic effects through various mechanisms, such as DNA minor groove binding, induction of mitochondrial-mediated apoptosis, and inhibition of key cellular proteins.[1][2] Similarly, the furan moiety is a core component of numerous bioactive molecules, with furan-2-carboxamide derivatives recently emerging as potent anticancer agents that can induce mitotic arrest and apoptosis.[4][5]

2-Furancarboximidamide represents an intriguing chemical entity, wedding the guanidino group to a furan core. While direct studies on the anticancer properties of this compound are not yet prevalent in the public literature, its structural components suggest a high potential for activity against cancer cell lines. This document serves as a comprehensive guide for researchers to initiate and conduct a thorough investigation into the anticancer potential of this compound. We will provide a hypothetical framework for its mechanism of action based on related compounds, along with detailed protocols for its characterization.

Hypothesized Mechanism of Action

Based on the known activities of guanidine and furan-2-carboxamide derivatives, we can postulate several potential mechanisms through which this compound may exert anticancer effects. These hypotheses form the basis for the experimental protocols outlined in this guide.

  • DNA Intercalation and Groove Binding: The planar furan ring and the cationic guanidinium group may facilitate binding to the minor groove of DNA, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][6]

  • Microtubule Dynamics Disruption: Similar to some furan-2-carboxamide derivatives, this compound could act as a microtubule stabilizing or destabilizing agent.[4] This would interfere with the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptotic cell death.

  • Induction of Apoptosis: The compound may trigger programmed cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or a combination of both.

The following diagram illustrates these potential signaling pathways:

Hypothesized_MoA_this compound cluster_dna DNA Targeting cluster_microtubule Microtubule Targeting cluster_apoptosis Apoptosis Induction This compound This compound DNA_Binding Minor Groove Binding/ Intercalation This compound->DNA_Binding Microtubule_Dynamics Microtubule Stabilization/ Destabilization This compound->Microtubule_Dynamics Replication_Block Replication/Transcription Block DNA_Binding->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Replication_Block->Cell_Cycle_Arrest Mitotic_Arrest Mitotic Arrest Microtubule_Dynamics->Mitotic_Arrest Mitotic_Arrest->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized mechanisms of action for this compound in cancer cells.

Experimental Workflow for Characterization

A systematic approach is crucial for elucidating the anticancer properties of a novel compound. The following workflow is recommended for the initial characterization of this compound.

Experimental_Workflow Start Start: Compound Preparation Cell_Viability Cell Viability Assay (MTT/Resazurin) Start->Cell_Viability IC50 Determine IC50 Values Cell_Viability->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) IC50->Cell_Cycle_Analysis MoA_Studies Mechanism of Action Studies Apoptosis_Assay->MoA_Studies Cell_Cycle_Analysis->MoA_Studies DNA_Binding_Assay DNA Binding Assay MoA_Studies->DNA_Binding_Assay Tubulin_Polymerization Tubulin Polymerization Assay MoA_Studies->Tubulin_Polymerization Western_Blot Western Blot (Apoptosis Markers) MoA_Studies->Western_Blot End End: Data Analysis & Conclusion DNA_Binding_Assay->End Tubulin_Polymerization->End Western_Blot->End

Caption: Recommended experimental workflow for characterizing this compound.

Protocols

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).[7]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO as the highest concentration of the compound).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[8]

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

  • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation:

Cell LineTissue of OriginHypothetical IC50 (µM) of this compound
HeLaCervical Cancer8.5
MCF-7Breast Cancer12.3
A549Lung Cancer6.8
HepG2Liver Cancer15.1
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.[9]

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[3] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[11]

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis assay protocol.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[2][4]

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature.[2]

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Western Blot for Apoptosis Markers

This technique is used to detect changes in the expression of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and quantify the protein concentration.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Analyze the expression levels of pro- and anti-apoptotic proteins.[12]

Conclusion

The protocols and framework provided in this application note offer a robust starting point for the comprehensive evaluation of this compound as a potential anticancer agent. By systematically assessing its effects on cell viability, apoptosis, and the cell cycle, and by probing its potential mechanisms of action, researchers can effectively determine the therapeutic promise of this novel compound. The unique combination of the guanidino and furan moieties in this compound warrants a thorough investigation, which may lead to the development of a new class of anticancer drugs.

References

  • Gomes, A. R., Varela, C. L., Pires, A. S., Tavares-da-Silva, E. J., & Roleira, F. M. F. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 136, 106600.
  • (2025).
  • (2025).
  • Gomes, A. R., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 106600.
  • (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. PMC.
  • (2025).
  • (2021).
  • (2023).
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Abcam. (n.d.). Apoptosis western blot guide.
  • BenchChem. (2025). Application Notes and Protocols for Western Blot-Based Detection of Apoptosis Markers.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • ATCC. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual.
  • (2017).
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.

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High-performance liquid chromatography (HPLC) method for 2-Furancarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

A Robust HILIC-UV Method for the Quantification of 2-Furancarboximidamide

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Due to the high polarity of the analyte, conventional reversed-phase chromatography presents significant challenges in achieving adequate retention. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. This guide provides a comprehensive protocol, from the selection of chromatographic principles and detailed experimental conditions to a full method validation strategy based on International Council for Harmonisation (ICH) guidelines.[1][2] The causality behind key experimental choices is explained to provide a deeper understanding of the method's development. This document is intended for researchers, scientists, and quality control analysts in the pharmaceutical industry.

Introduction and Analyte Properties

This compound is a small molecule featuring a furan ring and a carboximidamide functional group. Its chemical structure (Molecular Formula: C₅H₆N₂O) imparts significant polarity.[3] The amidine group is basic and readily protonated, making the molecule highly hydrophilic. This characteristic presents a challenge for traditional reversed-phase (RP) HPLC, where such polar compounds often elute at or near the void volume with poor retention on nonpolar stationary phases like C18.[4][5]

Effective quantification of this compound is critical during drug development for purity assessment, stability studies, and quality control of active pharmaceutical ingredients (APIs) and formulated products.[6] To address the retention challenge, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the most suitable chromatographic mode.

Why HILIC?

HILIC is an ideal technique for separating highly polar and hydrophilic compounds that are poorly retained in RPLC.[7][8][9] The separation mechanism in HILIC primarily involves the partitioning of the analyte between a water-enriched layer immobilized on the surface of a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[10][11] More polar analytes, like this compound, are more strongly retained in the aqueous layer, leading to excellent separation and peak shape.[10]

UV Absorbance Properties

The furan ring within the this compound structure contains a conjugated π-electron system, which results in strong ultraviolet (UV) absorbance. Based on data from structurally similar furan-containing compounds, a significant absorbance maximum is expected in the range of 260-285 nm, making UV detection a suitable and sensitive choice for quantification.[12][13]

Recommended HILIC-UV Method Protocol

This section provides the detailed parameters for the analysis of this compound.

Materials and Reagents
  • Analyte: this compound reference standard (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade or higher), Water (HPLC grade, Type I)

  • Buffers: Ammonium formate (LC-MS grade)

  • Acids: Formic acid (LC-MS grade)

  • Filters: 0.22 µm syringe filters (e.g., PVDF or Nylon) for sample preparation.[14]

Instrumentation and Chromatographic Conditions

The method is designed for a standard HPLC or UHPLC system equipped with a UV detector.

ParameterRecommended ConditionCausality and Rationale
HPLC System UHPLC/HPLC with Quaternary Pump and UV/DAD DetectorStandard equipment providing necessary precision and detection capabilities.
Stationary Phase HILIC Column (e.g., Bare Silica, Amide, or Zwitterionic)A polar stationary phase is required for the HILIC mechanism. Bare silica provides a good starting point for retaining polar, basic compounds.[7]
Dimensions: 100 mm x 2.1 mm, 1.8 µmSmaller particle sizes (UHPLC) provide higher efficiency and faster analysis times.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)Water is the strong solvent in HILIC.[7] The buffer controls the ionic strength and pH. At pH 3.0, the basic amidine group will be protonated, promoting interaction with the negatively charged silanols on the silica surface, enhancing retention. Formate buffers are volatile and MS-compatible.[15]
Mobile Phase B AcetonitrileAcetonitrile is the weak solvent in HILIC and the primary component of the mobile phase, facilitating the formation of the aqueous layer on the stationary phase.
Elution Mode IsocraticAn isocratic elution is simpler, more robust, and often sufficient for purity analysis of a single API.
Composition 90% Acetonitrile / 10% Mobile Phase AA high organic content is necessary for analyte retention in HILIC. This starting point can be adjusted based on initial results.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm internal diameter column to maintain optimal linear velocity and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume 2 µLA small injection volume minimizes peak distortion, especially when the sample solvent differs from the mobile phase.
Detection Wavelength 275 nmThis wavelength is selected based on the expected UV maximum of the furan moiety, providing high sensitivity while minimizing interference from common solvents.[13]
Run Time 10 minutesSufficient to allow for the elution of the main peak and any potential impurities, followed by column re-equilibration.
Preparation of Solutions

Mobile Phase A (Aqueous Component):

  • Weigh and dissolve 630 mg of ammonium formate in 1 L of HPLC-grade water to create a 10 mM solution.

  • Adjust the pH to 3.0 using formic acid.

  • Filter the solution through a 0.22 µm membrane filter.

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This mixture ensures solubility while being compatible with the HILIC mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solution (e.g., 100 µg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase (90% Acetonitrile / 10% Mobile Phase A).

Sample Preparation:

  • Accurately weigh a portion of the sample (e.g., API powder) expected to contain 10 mg of this compound into a 10 mL volumetric flask.

  • Follow the same dissolution procedure as the Standard Stock Solution to create a 1.0 mg/mL sample stock.

  • Dilute this stock solution 1:10 with the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before analysis.[14]

Experimental Workflow Visualization

The following diagram outlines the complete process from sample preparation to final data analysis.

HPLC_Workflow Figure 1. Experimental workflow for HPLC analysis. cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Data Processing prep_standard Prepare Standard Stock (1.0 mg/mL) dilute_standard Dilute to Working Standard (100 µg/mL in Mobile Phase) prep_standard->dilute_standard prep_sample Prepare Sample Stock (1.0 mg/mL) dilute_sample Dilute to Working Sample (100 µg/mL in Mobile Phase) prep_sample->dilute_sample filter Filter through 0.22 µm Syringe Filter dilute_standard->filter dilute_sample->filter system_suitability Perform System Suitability Test (SST) filter->system_suitability hplc_analysis HILIC-UV Analysis data_acquisition Acquire Chromatographic Data hplc_analysis->data_acquisition system_suitability->hplc_analysis integration Integrate Peak Areas data_acquisition->integration quantification Quantify Analyte (External Standard Method) integration->quantification report Generate Report quantification->report

Caption: Figure 1. Experimental workflow for HPLC analysis.

Method Validation Protocol

To ensure the analytical procedure is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[2] The validation demonstrates the method's specificity, linearity, accuracy, precision, and robustness.[16][17][18]

System Suitability

Before each validation run, the system's suitability must be confirmed by injecting the working standard solution six times.[19]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry, which is critical for accurate integration.[20]
Theoretical Plates (N) > 2000Indicates column efficiency and good separation performance.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the system.[18]
%RSD of Retention Time ≤ 1.0%Shows the stability of the pump and mobile phase composition.[21]
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[17]

  • Protocol: Analyze a blank (diluent), a placebo (if in a formulation), a standard solution of this compound, and a sample solution.

  • Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the analyte. The peak for the analyte should be pure, which can be confirmed using a Diode Array Detector (DAD) for peak purity analysis.

Linearity and Range

This establishes the relationship between concentration and detector response.[1]

  • Protocol: Prepare a series of at least five standard solutions covering the expected range (e.g., 50% to 150% of the working concentration). Analyze each solution in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (Recovery)

Accuracy demonstrates the closeness of the test results to the true value.[17]

  • Protocol: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare three replicates for each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[16]

  • Repeatability (Intra-assay precision): Analyze six individual sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.[1]

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: LOD is typically where S/N = 3, and LOQ is where S/N = 10.

    • Calibration Curve Method: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and mobile phase composition (e.g., ±2% absolute organic content).

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography.[Link]

  • DSDP Analytics. USP <621> Chromatography.[Link]

  • Agilent. Understanding the Latest Revisions to USP <621>.[Link]

  • Pharmaguideline. Steps for HPLC Method Validation.[Link]

  • Birajdar, A.S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.[Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2).[Link]

  • SIELC Technologies. UV-Vis Spectrum of 2-Furancarboxylic Acid.[Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.[Link]

  • Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting.[Link]

  • PubMed Central (PMC). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.[Link]

  • LCGC International. Hydrophilic-Interaction Chromatography: An Update.[Link]

  • LCGC International. Hydrophilic Interaction Liquid Chromatography: An Update.[Link]

  • University of Illinois Urbana-Champaign. Sample preparation & Solvent considerations for UHPLC-UV-MS.[Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.[Link]

  • ResearchGate. Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations.[Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.[Link]

  • Chromatography Forum. How to retain a highly polar compound on RP column.[Link]

  • Amerigo Scientific. this compound hydrochloride.[Link]

  • Cytiva. Reversed Phase Chromatography.[Link]

  • National Institutes of Health (NIH). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.[Link]

  • NIST WebBook. 2,5-Furandicarboxylic acid.[Link]

  • National Institutes of Health (NIH). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma.[Link]

  • CIPAC. Multi-active method for the analysis of active substances in formulated products to support quality control scope.[Link]

  • Organomation. Preparing Samples for HPLC-MS/MS Analysis.[Link]

  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.[Link]

  • ResearchGate. Absorption UV-vis spectra of compounds 1a–d and 2a–d.[Link]

  • Beni-Suef University Journal of Basic and Applied Sciences. Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods.[Link]

  • U.S. Food and Drug Administration (FDA). Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry.[Link]

  • ResearchGate. UV/Vis absorption spectra of different antibiotics.[Link]

  • PubMed. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions.[Link]

  • PubMed. Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass.[Link]

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Application Notes and Protocols for the In Vitro Cytotoxicity Testing of 2-Furancarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing the Cytotoxic Profile of Novel Chemical Entities

The evaluation of the cytotoxic potential of novel chemical entities is a cornerstone of the drug discovery and development process.[1][2] In vitro cytotoxicity assays provide critical insights into the concentration-dependent toxicity of a compound, serving as a fundamental screening tool to identify promising therapeutic candidates and deprioritize those with unfavorable toxicity profiles.[1][3] This document provides a detailed, multi-faceted protocol for assessing the in vitro cytotoxicity of a novel compound, 2-Furancarboximidamide, using a battery of well-established and validated assays.

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying scientific principles and the importance of appropriate controls to ensure data integrity and reproducibility.

I. Foundational Assays for a Comprehensive Cytotoxicity Profile

A single assay is often insufficient to fully characterize the cytotoxic effects of a novel compound. Therefore, a multi-parametric approach is recommended, employing assays that measure distinct cellular health indicators. For the initial characterization of this compound, we will focus on three core assays:

  • MTT Assay: To assess metabolic activity as a surrogate for cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify the loss of plasma membrane integrity, a hallmark of necrosis.

  • Caspase-3/7 Assay: To specifically measure the activity of key executioner caspases involved in apoptosis.

The collective data from these assays will provide a comprehensive initial assessment of the cytotoxic potential and the primary mechanism of cell death induced by this compound.

II. Experimental Workflow for Cytotoxicity Assessment

The overall workflow for assessing the in vitro cytotoxicity of this compound is depicted below. This workflow is designed to be logical and efficient, starting with a broad assessment of cell viability and progressively narrowing down to the specific mechanism of cell death.

Cytotoxicity Workflow cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Conclusion A Cell Seeding & Adherence (Select appropriate cell lines) B Treatment with this compound (Dose-response and time-course) A->B C MTT Assay (Metabolic Activity Assessment) B->C D IC50 Determination C->D E LDH Assay (Membrane Integrity/Necrosis) D->E F Caspase-3/7 Assay (Apoptosis Induction) D->F G Data Integration & Analysis E->G F->G H Cytotoxicity Profile of This compound G->H

Figure 1: A comprehensive workflow for the in vitro cytotoxicity assessment of this compound.

III. Detailed Protocols and Methodologies

The following protocols are provided as a guide and may require optimization based on the specific cell lines and laboratory conditions.

A. Cell Culture and Compound Preparation

1. Cell Line Selection: The choice of cell lines is critical and should be guided by the therapeutic context of this compound. A panel of cell lines, including both cancerous and non-cancerous lines, is recommended to assess for any potential selective toxicity.[4] For this protocol, we will use a generic adherent cell line as an example.

2. Cell Seeding:

  • Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Trypsinize confluent cells, neutralize with complete media, and centrifuge.

  • Resuspend the cell pellet and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[1]

  • Incubate for 24 hours to allow for cell attachment.[1]

3. Preparation of this compound:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations for treatment.

  • Crucial Control: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium does not exceed a level that would induce cytotoxicity (typically ≤ 0.5% v/v).[1]

B. Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[5][6]

  • 96-well plates with seeded cells

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Treatment: Carefully aspirate the culture medium from the wells and replace it with 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Addition of MTT: Add 10 µL of the 5 mg/mL MTT solution to each well, achieving a final concentration of 0.45-0.5 mg/mL.[7]

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[6][8]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Reading: Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[6] A reference wavelength of 620-630 nm can be used to reduce background noise.[5]

Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate cell viability as a percentage of the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the % Viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

MTT_Assay A Viable Cells B Mitochondrial Dehydrogenases A->B D Formazan (Purple, Insoluble) B->D Reduction C MTT (Yellow, Soluble) C->B E Solubilization D->E F Quantification (OD 570-590nm) E->F

Figure 2: Principle of the MTT assay for assessing cell viability.

C. Protocol 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[1] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[9][10]

Materials:

  • Commercially available LDH cytotoxicity assay kit (recommended for consistency)

  • 96-well plates with seeded cells

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Treatment: Prepare a 96-well plate with cells and treat with a concentration range of this compound as described for the MTT assay.

  • Controls: It is essential to include the following controls for each plate:[10]

    • Vehicle Control: Untreated cells to measure spontaneous LDH release.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) to determine the maximum releasable LDH.

    • No-Cell Control: Culture medium without cells to determine the background LDH activity in the medium.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect the supernatant from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Stop Reaction and Read Absorbance: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (typically around 490 nm).[11]

Data Analysis:

  • Subtract the background absorbance (no-cell control) from all readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

LDH_Assay A Intact Cell (LDH inside) B Damaged Cell (Membrane Compromised) A->B This compound C LDH Release into Medium B->C D LDH Reaction (Lactate -> Pyruvate) C->D E Tetrazolium Salt Reduction D->E NADH produced F Colored Formazan Product E->F G Quantification (OD ~490nm) F->G

Figure 3: Principle of the LDH assay for assessing membrane integrity.

D. Protocol 3: Caspase-3/7 Assay for Apoptosis

Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway.[12][13] This assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7, generating a measurable signal.[14][15]

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay (Promega) or similar luminescent/fluorescent kit

  • 96-well plates with seeded cells (white-walled plates for luminescence)

  • Luminometer or fluorometer plate reader

Procedure:

  • Cell Treatment: Seed and treat cells with this compound in a 96-well plate as previously described. It is advisable to use concentrations around the determined IC50 from the MTT assay.

  • Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

  • Assay Protocol (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.[15]

    • Add the prepared caspase reagent to each well (typically in a 1:1 ratio with the cell culture medium). The reagent contains lysis agents, so no separate lysis step is required.[14]

    • Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

Data Analysis:

  • Subtract the background signal (from no-cell controls) from all readings.

  • The resulting signal is directly proportional to the amount of active caspase-3/7.

  • Data can be expressed as fold-change in caspase activity compared to the vehicle control.

Caspase_Assay A Apoptotic Cell B Active Caspase-3/7 A->B Apoptotic Stimulus (this compound) D Cleavage of Substrate B->D C Pro-luminescent Substrate (DEVD) C->B E Luciferin + Luciferase D->E F Light Signal (Luminescence) E->F G Quantification F->G

Figure 4: Principle of a luminescent caspase-3/7 assay for apoptosis detection.

IV. Data Presentation and Interpretation

Summarizing the quantitative data in a structured format is crucial for clear interpretation and comparison.

Table 1: Summary of this compound Cytotoxicity Data

AssayEndpoint MeasuredCell LineIC50 (µM) ± SDMax % Cytotoxicity (at concentration)Max Fold-Change in Caspase-3/7 Activity
MTT Metabolic Activitye.g., HeLa[Insert Value]N/AN/A
LDH Membrane Integritye.g., HeLaN/A[Insert Value]N/A
Caspase-3/7 Apoptosise.g., HeLaN/AN/A[Insert Value]

Data should be presented as the mean ± standard deviation from at least three independent experiments.

Interpretation of Results:

  • High MTT IC50, Low LDH Release, Low Caspase Activity: Suggests low cytotoxicity or cytostatic effects.

  • Low MTT IC50, High LDH Release, Low Caspase Activity: Indicates a primarily necrotic mode of cell death.

  • Low MTT IC50, Low LDH Release, High Caspase Activity: Suggests an apoptotic mode of cell death.

  • Low MTT IC50, High LDH Release, High Caspase Activity: May indicate a mixed mechanism of cell death, including apoptosis and secondary necrosis.

V. Conclusion and Future Directions

This application note provides a comprehensive and robust framework for the initial in vitro cytotoxicity assessment of this compound. By employing a multi-parametric approach that includes the MTT, LDH, and Caspase-3/7 assays, researchers can obtain reliable data on the compound's cytotoxic potency and gain initial insights into its mechanism of action. The results from these foundational assays will be instrumental in guiding further preclinical development, including more detailed mechanistic studies and subsequent in vivo toxicity evaluations.

VI. References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • OPS Diagnostics (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • MDPI (2023). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. Available at: [Link]

  • protocols.io (2024). LDH cytotoxicity assay. Available at: [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Available at: [Link]

  • Kosheeka (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • ANT Bio (2025). A Comprehensive Overview of the Major Categories of Cell Viability Assays. Available at: [Link]

  • Cusabio (n.d.). The Overview of Cell Viability. Available at: [Link]

  • ResearchGate (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Molecular Devices (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Available at: [Link]

  • National Center for Biotechnology Information (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available at: [Link]

Sources

Application Notes and Protocols for Assessing the Antibacterial Spectrum of 2-Furancarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.

Introduction: The Therapeutic Potential of Furan-Based Scaffolds

The furan ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Derivatives of furan have demonstrated a wide array of pharmacological activities, including significant antibacterial properties.[3][4] This has led to a growing interest in synthesizing and evaluating novel furan-containing molecules as potential solutions to the escalating global challenge of antimicrobial resistance.[5] 2-Furancarboximidamide, the subject of this guide, belongs to this promising class of compounds. The presence of the furan moiety, combined with a carboximidamide functional group, suggests a potential for unique interactions with bacterial targets. While the precise mechanism of this compound is yet to be fully elucidated, related carboximidamide and furan derivatives have been shown to interfere with critical bacterial processes such as cell wall synthesis, DNA replication via DNA gyrase inhibition, and disruption of cell membrane integrity.[6][7][8]

This document provides a comprehensive experimental framework for the systematic evaluation of the antibacterial spectrum of this compound. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and comparable across different laboratories.[1][9]

Experimental Design: A Three-Tiered Approach to Antibacterial Profiling

A thorough assessment of a novel antibacterial agent requires a multi-faceted approach. We advocate for a tiered experimental workflow designed to first establish the breadth of activity, then quantify the potency, and finally, to characterize the nature of the antibacterial effect (bacteriostatic vs. bactericidal).

G cluster_0 Tier 1: Qualitative Screening cluster_1 Tier 2: Quantitative Assessment cluster_2 Tier 3: Bactericidal/Bacteriostatic Determination A Disk Diffusion Assay B Broad Panel of Bacterial Strains (Gram-positive & Gram-negative) A->B determines initial spectrum of activity C Broth Microdilution Assay A->C Proceed with active strains D Determination of Minimum Inhibitory Concentration (MIC) C->D quantifies potency E Time-Kill Kinetic Assay D->E Inform concentration selection F Characterization of Antibacterial Effect E->F differentiates between bacteriostatic and bactericidal activity

Caption: Tiered workflow for antibacterial profiling of this compound.

Core Methodologies and Protocols

PART 1: Preparation of this compound Stock Solutions

The accurate preparation of the test compound is fundamental to the reliability of any susceptibility testing. Given that many novel organic compounds have limited aqueous solubility, a suitable solvent must be chosen that is both effective at dissolving the compound and has minimal intrinsic antimicrobial activity at the concentrations used.[10]

Protocol 1: Stock Solution Preparation

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended initial solvent for this compound due to its broad solubilizing capacity and low toxicity to most bacterial strains at final concentrations of ≤1%.

  • Stock Concentration: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL or as solubility permits) in 100% DMSO. This minimizes the volume of DMSO introduced into the assay medium.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, amber glass vial to protect from light.

  • Storage: Store the stock solution at -20°C. Before use, allow the solution to completely thaw at room temperature and vortex gently to ensure homogeneity.

PART 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent.[1] This quantitative method identifies the lowest concentration of the compound that inhibits the visible growth of a microorganism. The protocol described is based on the CLSI M07 guidelines.[1][11][12][13]

Protocol 2: Broth Microdilution Assay

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

    • Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions in a 96-Well Plate:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a sterile 96-well microtiter plate.

    • In well 1, add 100 µL of CAMHB containing the desired starting concentration of this compound (this will be twice the final highest concentration to be tested).

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum (prepared in step 1) to wells 1 through 11. This brings the final volume in each well to 100 µL and halves the concentration of the compound in each well.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

G cluster_0 Preparation cluster_1 Assay cluster_2 Incubation & Reading prep1 Bacterial Culture Adjust to 0.5 McFarland Dilute to 5x10^5 CFU/mL assay Well 1 Well 2 ... Well 10 Well 11 (Growth Control) Well 12 (Sterility Control) prep1->assay:f0 Add 50µL Inoculum prep2 Compound Stock Create working solution Serial Dilution in Plate prep2->assay:f0 Add 50µL Compound Dilution incubate Incubate 16-20h at 37°C assay->incubate read Visually inspect for turbidity Determine lowest concentration with no growth (MIC) incubate->read

Caption: Workflow for the Broth Microdilution (MIC) Assay.

PART 3: Qualitative Assessment of Antibacterial Spectrum by Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is a valuable qualitative method for rapidly screening the susceptibility of various bacterial strains to a new compound.[9][15][16][17][18] This method provides a visual representation of the compound's activity through the formation of an inhibition zone. The protocol is adapted from the CLSI M02 standard.[9][15][16][17][18]

Protocol 3: Disk Diffusion Assay

  • Inoculum Preparation: Prepare the bacterial inoculum as described in Protocol 2, step 1 (adjusted to 0.5 McFarland standard).

  • Plate Inoculation:

    • Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Preparation and Application:

    • Prepare sterile blank paper disks by impregnating them with a known amount of this compound (e.g., 30 µg per disk). This is achieved by applying a small volume of a concentrated stock solution and allowing the solvent to evaporate completely.

    • Aseptically place the prepared disks, along with a positive control antibiotic disk and a blank solvent control disk, onto the inoculated MHA plate. Ensure disks are placed at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone corresponds to the susceptibility of the organism to the compound.

PART 4: Time-Kill Kinetic Assay

The time-kill assay provides crucial information on the bactericidal or bacteriostatic nature of an antimicrobial agent by measuring the rate of bacterial killing over time.[2][19][20][21] A bactericidal agent is generally defined as one that causes a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.[21] This protocol is based on the principles outlined in the CLSI M26 guideline.[22][23][24][25]

Protocol 4: Time-Kill Kinetic Assay

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare flasks or tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control flask (no compound) and a positive control flask with a standard bactericidal antibiotic.

    • Inoculate each flask with the prepared bacterial suspension.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto MHA plates.

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies on the plates that yield 30-300 colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the controls.

Data Presentation and Interpretation

Systematic and clear presentation of data is essential for the interpretation and comparison of results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC NumberGram StainMIC (µg/mL) of this compoundPositive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureus25923Positive[Insert Data]Gentamicin[Insert Data]
Enterococcus faecalis29212Positive[Insert Data]Vancomycin[Insert Data]
Escherichia coli25922Negative[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosa27853Negative[Insert Data]Gentamicin[Insert Data]
Klebsiella pneumoniae700603Negative[Insert Data]Ciprofloxacin[Insert Data]
Acinetobacter baumanniiBAA-1794Negative[Insert Data]Meropenem[Insert Data]

Note: The selection of positive controls should be based on established clinical relevance for the tested organism.[26]

Table 2: Zone of Inhibition Diameters for this compound (30 µ g/disk )

Bacterial StrainATCC NumberZone Diameter (mm)Interpretation (Preliminary)
Staphylococcus aureus25923[Insert Data][Susceptible/Intermediate/Resistant]
Enterococcus faecalis29212[Insert Data][Susceptible/Intermediate/Resistant]
Escherichia coli25922[Insert Data][Susceptible/Intermediate/Resistant]
Pseudomonas aeruginosa27853[Insert Data][Susceptible/Intermediate/Resistant]

Note: Interpretation is preliminary as CLSI breakpoints for novel compounds are not established. Comparison with a known agent is recommended.

Quality Control

Adherence to quality control (QC) is non-negotiable for ensuring the validity of antimicrobial susceptibility testing.

  • QC Strains: Concurrently test standard ATCC quality control strains with known susceptibility profiles in every assay.[27] Recommended strains include Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853.[27]

  • Acceptance Criteria: The results for QC strains must fall within the acceptable ranges published in the most current CLSI M100 document.

  • Controls: Always include growth, sterility, and solvent controls in each experiment to validate the medium, aseptic technique, and to ensure the solvent has no confounding effects.

References

  • CLSI. Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. CLSI document M26-A.
  • Intertek Inform. CLSI M26 A : 1ED 99 METHODS FOR DETERMINING BACTERICIDAL ACTIVITY OF. Available at: [Link].

  • CLSI. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Available at: [Link].

  • Regulations.gov. Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. Available at: [Link].

  • Clinical Gate. Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing. (2015). Available at: [Link].

  • Al-Bari, M. A. A., et al. "Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations." NIH National Library of Medicine, 2023. Available at: [Link].

  • Al-Ostoot, F. H., et al. "Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems." NIH National Library of Medicine, 2024. Available at: [Link].

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link].

  • GlobalSpec. CLSI M26 A : 1ED 99 METHODS FOR DETERMINING BACTERICIDAL ACTIVITY OF ANTIMICROBIAL AGENTS. Available at: [Link].

  • GlobalSpec. CLSI M02,M100 - M02 Performance Standards for Antimicrobial Disk Susceptibility Tests; M100 Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link].

  • Intertek Inform. CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi. Available at: [Link].

  • Nelson Labs. Time-Kill Evaluations. Available at: [Link].

  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Available at: [Link].

  • Microrao. Here is the compiled list of ATCC strains used for tests and media quality control. Available at: [Link].

  • Regulations.gov. M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Available at: [Link].

  • Scribd. Time Kill Assay. Available at: [Link].

  • ResearchGate. M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Available at: [Link].

  • GlobalSpec. CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Available at: [Link].

  • Emery Pharma. Time-Kill Kinetics Assay. Available at: [Link].

  • Regulations.gov. Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. Available at: [Link].

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link].

  • MDPI. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Available at: [Link].

  • HiMedia Laboratories. Multidrug-Resistant and Antimicrobial Testing Reference Strains. Available at: [Link].

  • ResearchGate. ATCC bacterial strains selected for antimicrobial susceptibility tests. Available at: [Link].

  • FDA. Recognized Consensus Standards: Medical Devices. Available at: [Link].

  • NIH National Library of Medicine. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available at: [Link].

  • Quest Journals. Characterizing Novel Antimicrobial Agents From Natural Sources To Combat Antibiotic- Resistant Bacteria. (2023). Available at: [Link].

  • MDPI. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Available at: [Link].

  • PubMed. Synthesis and biological properties of N63-carboxamides of teicoplanin antibiotics. Structure-activity relationships. Available at: [Link].

  • Microbiologics. Antimicrobial Resistance Strains. Available at: [Link].

  • CNKI. Preparation of a Novel Complex Antimicrobial Agent and its Antimicrobial Activity In Vitro. (2012). Available at: [Link].

  • Creative Biolabs. Mode of Action & Target for Antibacterial Drug. Available at: [Link].

  • IntechOpen. Furan: A Promising Scaffold for Biological Activity. (2024). Available at: [Link].

  • Frontiers. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Available at: [Link].

  • NIH National Library of Medicine. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available at: [Link].

  • MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Available at: [Link].

  • PubMed. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Available at: [Link].

  • MDPI. Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin. Available at: [Link].

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Application Note: A Validated Protocol for the Scalable Synthesis of 2-Furancarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Furancarboximidamide is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for various bioactive molecules.[1] The transition from laboratory-scale synthesis to pilot- or manufacturing-scale production presents significant challenges, including reaction control, safety, and product consistency. This application note provides a comprehensive, validated protocol for the scalable synthesis of this compound hydrochloride from 2-furonitrile via the Pinner reaction. We detail both a laboratory-scale (10 g) and a pilot-scale (500 g) procedure, emphasizing the critical parameters, in-process controls, and safety considerations essential for successful scale-up.

Introduction and Rationale

Amidines are a crucial class of organic compounds that function as key pharmacophores and intermediates in the synthesis of nitrogen-containing heterocycles.[2] The furan-based amidine, this compound, is of particular interest due to the prevalence of the furan motif in pharmaceuticals.[3] While several methods exist for amidine synthesis, the Pinner reaction remains a classic and highly reliable route, especially for preparations starting from nitriles.[4][5]

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imidate salt (a "Pinner salt").[6][7] This salt is subsequently treated with ammonia to yield the desired amidine. This two-step, one-pot process is advantageous for its high atom economy and the formation of a stable, crystalline hydrochloride salt of the amidine, which simplifies purification.[8]

However, scaling this reaction requires careful management of its key challenges:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the intermediate imidate to a less desirable ester.[4][9]

  • Exothermic Nature: The introduction of hydrogen chloride gas into the alcohol is highly exothermic and requires robust thermal management.[5]

  • Gas Handling: The safe handling and subsurface addition of corrosive gases (HCl, NH₃) are non-trivial at larger scales.

  • Solid Handling: The intermediate Pinner salt and the final product are often crystalline solids, necessitating reactor designs and workup procedures that can manage slurries effectively.

This guide addresses these challenges by providing detailed, field-tested protocols that ensure safety, reproducibility, and high yield upon scale-up.

Reaction Mechanism and Workflow

The synthesis proceeds via the Pinner reaction mechanism, as illustrated below. The nitrile is first activated by protonation with HCl, followed by nucleophilic attack from the alcohol to form the imidate hydrochloride (Pinner salt). This intermediate is then converted to the amidine hydrochloride through ammonolysis.

Pinner_Reaction_Mechanism Figure 1: Pinner Reaction Mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis RCN 2-Furonitrile ProtonatedNitrile Protonated Nitrile (Electrophilic) RCN->ProtonatedNitrile + HCl HCl1 HCl ROH Ethanol NH3 Ammonia Product This compound HCl ImidateSalt Ethyl 2-furancarboximidate HCl (Pinner Salt) ProtonatedNitrile->ImidateSalt + Ethanol - H⁺ ImidateSalt->Product + NH₃ - Ethanol

Caption: Figure 1: Pinner Reaction Mechanism for this compound Synthesis.

The overall process workflow involves careful preparation, controlled reaction execution, and systematic product isolation and analysis.

Synthesis_Workflow Figure 2: Scaled Synthesis Workflow Start Starting Materials (2-Furonitrile, Anhydrous Ethanol) ReactorPrep Reactor Preparation (Inert Atmosphere, Cooling) Start->ReactorPrep HCl_Addition Subsurface HCl Gas Addition (T < 10°C) ReactorPrep->HCl_Addition PinnerSaltFormation Pinner Salt Formation (Stir at 0-5°C, 18h) HCl_Addition->PinnerSaltFormation IPC1 In-Process Control 1 (Reaction Completion Check) PinnerSaltFormation->IPC1 NH3_Addition Subsurface NH₃ Gas Addition (T < 20°C) IPC1->NH3_Addition If complete Ammonolysis Ammonolysis Reaction (Stir at RT, 4h) NH3_Addition->Ammonolysis IPC2 In-Process Control 2 (Reaction Completion Check) Ammonolysis->IPC2 Isolation Product Isolation (Filtration) IPC2->Isolation If complete Purification Purification (Recrystallization) Isolation->Purification Drying Drying (Vacuum Oven) Purification->Drying QC Final Product QC (NMR, HPLC, MS) Drying->QC

Caption: Figure 2: General workflow for the scaled synthesis of this compound HCl.

Materials and Equipment

Reagent / MaterialGradeSupplierNotes
2-Furonitrile≥98%Sigma-AldrichStore under nitrogen.
EthanolAnhydrous, ≥99.5%J.T. BakerUse a freshly opened bottle or dry over molecular sieves.
Diethyl EtherAnhydrous, ≥99.7%EMD MilliporeRequired for lab scale. Stabilizer-free preferred.
Hydrogen ChlorideAnhydrous Gas, ≥99.9%AirgasUse with a stainless-steel regulator and dip tube.
AmmoniaAnhydrous Gas, ≥99.9%AirgasUse with a compatible regulator and dip tube.
IsopropanolACS GradeFisher ScientificFor recrystallization.
NitrogenHigh PurityLocal SupplierFor inerting the reactor.
EquipmentLaboratory Scale (10 g)Pilot Scale (500 g)
Reactor500 mL 3-neck round-bottom flask20 L jacketed glass reactor
StirringMagnetic stir barOverhead mechanical stirrer (glass or PFA-coated)
Gas InletGlass gas dispersion tubePFA or glass-lined steel dip tube
ThermometryDigital thermometerBaffled thermocouple probe
CondenserDry ice/acetone condenserGlycol-chilled condenser (-20°C)
FiltrationBüchner funnel, filter flaskNutsche filter-dryer or large Büchner funnel
DryingVacuum ovenVacuum oven or filter-dryer

Experimental Protocols

Laboratory-Scale Synthesis (10 g Target)

Rationale: This protocol establishes a baseline for yield and purity, allowing for troubleshooting before committing larger quantities of materials. The use of diethyl ether helps precipitate the Pinner salt, ensuring high recovery.

Step-by-Step Procedure:

  • Reactor Setup: Assemble a 500 mL three-neck flask with a magnetic stirrer, a gas inlet tube extending below the solvent surface, a digital thermometer, and a dry ice condenser under a nitrogen atmosphere.

  • Reagent Charging: Charge the flask with 2-furonitrile (9.31 g, 0.1 mol) and anhydrous diethyl ether (200 mL).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • HCl Addition: Bubble anhydrous hydrogen chloride gas through the solution at a moderate rate. Causality: The HCl must be added slowly to control the exotherm and prevent localized heating. The reaction is complete when the solution is saturated and white fumes of HCl are visible at the condenser outlet. This typically requires ~4.0 g (0.11 mol) of HCl.

  • Pinner Salt Formation: Seal the flask and stir the resulting thick white slurry at 0-5°C for 18 hours.

  • In-Process Control (IPC) 1: (Optional) Carefully take a small aliquot, quench with sodium bicarbonate solution, extract with ethyl acetate, and analyze by TLC or GC-MS to confirm the consumption of 2-furonitrile.

  • Ammonolysis Preparation: Cool the slurry again to 0°C.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the slurry. Causality: This step is also exothermic. A slow addition rate maintains the temperature below 20°C. The reaction mixture will thin out as the Pinner salt reacts. Continue addition until the solution is basic (test with moist pH paper at the outlet). This typically requires ~2.6 g (0.15 mol) of ammonia.

  • Reaction Completion: Remove the ice bath, seal the vessel, and stir at room temperature for 4 hours.

  • Isolation: Filter the mixture through a Büchner funnel. Wash the collected white solid (a mixture of product and ammonium chloride) with two 30 mL portions of cold diethyl ether to remove any unreacted starting material or byproducts.

  • Purification: Transfer the solid to a beaker and add 100 mL of isopropanol. Heat to 60°C with stirring for 15 minutes. Causality: The this compound HCl is soluble in hot isopropanol, while the inorganic byproduct, ammonium chloride, is largely insoluble.

  • Hot Filtration: Quickly filter the hot solution to remove the ammonium chloride.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in a refrigerator (4°C) for 2 hours to complete crystallization.

  • Final Filtration & Drying: Collect the white crystalline product by filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 50°C to a constant weight.

Pilot-Scale Synthesis (500 g Target)

Rationale: This protocol adapts the lab procedure for a 20 L jacketed reactor, focusing on thermal management, safe reagent handling, and efficient solid transfer. Diethyl ether is omitted to simplify solvent handling and recovery at scale; the reaction proceeds effectively in a concentrated ethanol solution.

Step-by-Step Procedure:

  • Reactor Setup: Inert a 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, baffled dip tube for gas, and a glycol-chilled condenser. Set the jacket temperature to 0°C.

  • Reagent Charging: Charge the reactor with anhydrous ethanol (5.0 L) followed by 2-furonitrile (465.5 g, 5.0 mol). Start agitation (150 RPM).

  • HCl Addition: Once the solution reaches <5°C, begin subsurface addition of anhydrous HCl gas at a rate that maintains the internal temperature below 10°C. Causality: Excellent temperature control is paramount at this scale to prevent runaway reactions and byproduct formation.[5] A total of approximately 200 g (5.5 mol) of HCl will be required. The Pinner salt will begin to precipitate, forming a slurry.

  • Pinner Salt Formation: After HCl addition is complete, hold the reaction mixture at 0-5°C with stirring for 18-24 hours.

  • IPC 1: Sample the reaction slurry. Quench a small amount into a saturated sodium bicarbonate solution and extract with methyl tert-butyl ether (MTBE). Analyze the organic layer by HPLC to confirm the disappearance of 2-furonitrile (<1% remaining).

  • Ammonia Addition: Ensure the internal temperature is <10°C. Begin subsurface addition of anhydrous ammonia gas at a rate that maintains the temperature below 20°C. Causality: The heat of neutralization and reaction must be efficiently removed by the reactor jacket. A total of approximately 128 g (7.5 mol) of ammonia will be required.

  • Reaction Completion: Once the addition is complete and the mixture is basic, turn off the jacket cooling and allow the reactor to warm to room temperature (20-25°C). Stir for an additional 4-6 hours.

  • IPC 2: Sample the slurry and analyze by HPLC to confirm the conversion of the intermediate to the final product.

  • Isolation: Cool the slurry to 0-5°C for 2 hours to minimize product solubility in the mother liquor. Filter the contents of the reactor using a Nutsche filter-dryer or a large, sealed filtration setup.

  • Purification (In-situ wash): Wash the filter cake with cold ethanol (2 x 1 L) to remove soluble impurities. Then, wash with isopropanol (2 x 1 L) to displace the ethanol.

  • Recrystallization: Transfer the crude solid back to the clean reactor. Add isopropanol (5 L). Heat the jacket to 70°C to bring the mixture to a gentle reflux (~65°C internal temperature) until all solids dissolve.

  • Crystallization: Cool the solution in a controlled manner (e.g., 10°C/hour) to 5°C. Hold at 5°C for 2 hours.

  • Final Filtration & Drying: Filter the purified product. Wash the cake with cold isopropanol (1 L) and dry under vacuum at 50°C until a constant weight is achieved.

Data Summary and Characterization

ParameterLaboratory Scale (10 g)Pilot Scale (500 g)
Inputs
2-Furonitrile9.31 g (0.1 mol)465.5 g (5.0 mol)
Outputs
Expected Yield (80%)11.7 g585 g
Typical Actual Yield11.0 - 12.0 g550 - 600 g
Yield Range76 - 83%75 - 82%
Product Quality
AppearanceWhite crystalline solidWhite crystalline solid
Purity (HPLC)≥99.0%≥99.0%
Melting Point~180-184°C (decomposes)~180-184°C (decomposes)

Analytical Characterization:

  • ¹H NMR (400 MHz, D₂O): δ 7.95 (s, 1H, furan H5), 7.40 (d, J=3.6 Hz, 1H, furan H3), 6.80 (dd, J=3.6, 1.8 Hz, 1H, furan H4). (Note: Amidine protons may be broad or exchange with solvent).

  • HPLC/UPLC: A reverse-phase method using a C18 column with a mobile phase of water/acetonitrile containing 0.1% TFA is suitable for purity analysis.[10]

  • Mass Spectrometry (ESI+): Calculated for C₅H₇N₂O⁺ [M+H]⁺: 111.0553; Found: 111.0555.

Safety Considerations

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Hydrogen Chloride & Ammonia: Both are corrosive, toxic gases. All operations must be conducted in a well-ventilated fume hood or a contained reactor system. Gas cylinders must be properly secured. A compatible gas scrubber should be used to neutralize excess gas.

  • Flammable Solvents: Diethyl ether, ethanol, and isopropanol are flammable. Ensure no ignition sources are present. Use intrinsically safe equipment for pilot-scale operations.

  • Exothermic Reactions: The additions of both HCl and NH₃ are highly exothermic. Robust temperature control and monitoring are essential to prevent runaway reactions. An emergency cooling plan should be in place for large-scale work.

  • Personal Protective Equipment (PPE): At a minimum, safety glasses, a flame-retardant lab coat, and acid-resistant gloves are required. For gas cylinder changes or potential exposure scenarios, a full-face respirator with an appropriate acid/ammonia cartridge is necessary.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.). National Center for Biotechnology Information.
  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - NIH. (2023, November 25). National Center for Biotechnology Information.
  • Schaefer, F. C., & Krapcho, A. P. (1962). Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. Journal of Organic Chemistry.
  • Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). (n.d.). ResearchGate. Retrieved from [Link]

  • Pinner reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025, May 5). PubMed. Retrieved from [Link]

  • Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pinner Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Synthesis of Amidines and its application to pyrimidouracil synthesis. (n.d.). Sciforum. Retrieved from [Link]

  • Amidines from cyclic amines and nitriles in the presence of zinc(II). (2022, November 18). RSC Publishing. Retrieved from [Link]

  • Nitriles to Esters. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Preparation of furan-2-carboxamide derivatives a(1–7) and... (n.d.). ResearchGate. Retrieved from [Link]

  • furan-2-carboximidamide hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Pilot Scale Production of a F420 Precursor Under Microaerobic Conditions - PMC - NIH. (2025, March 18). National Center for Biotechnology Information. Retrieved from [Link]

  • Direct synthesis of furan-2,5-dicarboxylic acid monoamides. (2025, November 3). ResearchGate. Retrieved from [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Separation and purification of furan carboxylates. (n.d.). Google Patents.
  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Method for purifying crude of 2,5-furandicarboxylic acid by crystallization. (n.d.). Google Patents.
  • Environmental Chemistry Methods: Flonicamid; 458548-14. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. (2011, June 1). PubMed. Retrieved from [Link]

  • Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. (2025, August 7). ResearchGate. Retrieved from [Link]

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Docking studies of 2-Furancarboximidamide with bacterial proteins

Author: BenchChem Technical Support Team. Date: January 2026

In Silico Docking Studies of 2-Furancarboximidamide with Bacterial Protein Targets

Abstract

The escalating crisis of antibiotic resistance necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. The furan ring is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting significant biological activity.[1][2][3] This guide provides a detailed technical framework and step-by-step protocols for conducting molecular docking studies of this compound, a furan derivative, against validated bacterial protein targets. By simulating the binding interactions between this small molecule and essential bacterial proteins, researchers can predict binding affinity and mode of action, thereby accelerating the rational design of new antibacterial agents.[4][5] This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Rationale for Docking this compound

Furan-containing compounds have long been a source of potent therapeutic agents, including antibacterials like nitrofurantoin.[2][6] Their mechanism often involves intracellular activation to reactive intermediates that can damage bacterial DNA, ribosomes, and other critical cellular components.[2][7][8] this compound, as a derivative, presents an intriguing scaffold for investigation. The core hypothesis is that this compound can physically interact with and inhibit the function of essential bacterial proteins that are distinct from their mammalian counterparts, offering a pathway to selective toxicity.

Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule (a ligand, e.g., this compound) when bound to a second (a receptor, e.g., a bacterial protein) to form a stable complex.[5] This in silico approach allows for rapid screening of potential drug candidates against various targets, providing critical insights into binding affinity (strength of interaction) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[9][10] This pre-experimental analysis saves significant time and resources in the drug discovery pipeline.

This guide will focus on validated bacterial protein targets crucial for survival, including those involved in DNA replication, cell wall synthesis, and metabolic pathways.[11][12][13][14]

Selecting Appropriate Bacterial Protein Targets

The success of a docking study hinges on the selection of a biologically relevant and structurally well-characterized protein target. The ideal target is essential for bacterial survival and possesses significant structural differences from any human homologs to minimize potential off-target effects. Based on established antibacterial research, we recommend the following targets for initial studies with this compound.[14][15][16]

Target Protein Function Example PDB ID Bacterial Species Rationale for Targeting
DNA Gyrase Subunit B (GyrB) DNA replication & repair4DUHEscherichia coliA well-established target for quinolone antibiotics. Its ATP-binding site is a prime location for inhibitors.[15][17]
Dihydrofolate Reductase (DHFR) Folic acid synthesis3SRWStaphylococcus aureusEssential for nucleotide synthesis. It is the target for the antibiotic trimethoprim.[15]
Penicillin-Binding Proteins (PBP) Peptidoglycan synthesis (cell wall)3VSL (PBP3)Escherichia coliThe classical target for β-lactam antibiotics. Inhibition disrupts cell wall integrity, leading to cell lysis.[16][18]
Filamenting temperature-sensitive protein Z (FtsZ) Cytokinesis (cell division)4DXDStaphylococcus aureusA crucial cytoskeletal protein; its inhibition prevents bacterial cell division.[19]
The Computational Workflow: An Overview

The entire process, from preparation to analysis, follows a structured path. Each step is critical for ensuring the accuracy and reproducibility of the results.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase P1 Ligand Preparation (this compound) D1 Define Search Space (Grid Box Generation) P1->D1 P2 Receptor Preparation (Bacterial Protein) P2->D1 D2 Run Docking Simulation (AutoDock Vina) D1->D2 A1 Analyze Binding Affinity Scores D2->A1 A2 Visualize Docked Poses (PyMOL) A1->A2 A3 Identify Key Interactions A2->A3

Caption: High-level workflow for molecular docking studies.

Detailed Protocols

This section provides step-by-step methodologies for conducting the docking study. We will use E. coli DNA Gyrase B (PDB ID: 4DUH) as the example receptor.

4.1. Required Software

Ensure the following open-source software is installed. Authoritative installation guides are available on their respective websites.

  • AutoDock Vina: The primary docking engine.

  • MGLTools/AutoDock Tools (ADT): Used for preparing protein (receptor) and ligand files into the required PDBQT format.[20]

  • Open Babel: A versatile chemical toolbox for converting file formats, e.g., from SDF to PDB.

  • PyMOL: A powerful molecular visualization tool for analyzing results.[21][22]

4.2. Protocol A: Ligand Preparation (this compound)

The goal is to convert the 2D structure of the ligand into a 3D, energy-minimized PDBQT file with appropriate partial charges and rotatable bonds defined.

Causality: A proper 3D structure and correct charge assignment are essential for the docking algorithm's force field to accurately calculate binding energies. The PDBQT format contains this necessary information for Vina.[23]

G cluster_ligand Ligand Preparation Workflow L1 Obtain 2D Structure (e.g., PubChem SDF) L2 Convert 2D to 3D (Open Babel) L1->L2 L3 Energy Minimization (Open Babel) L2->L3 L4 Load into ADT L3->L4 L5 Assign Charges & Detect Rotatable Bonds L4->L5 L6 Save as PDBQT L5->L6

Caption: Step-by-step ligand preparation workflow.

Methodology:

  • Obtain Structure: Download the 2D structure of this compound from a chemical database like PubChem (CID: 641121) in SDF format.

  • Convert to 3D: Use Open Babel via the command line to convert the 2D SDF to a 3D PDB file and perform energy minimization.

    • --gen3d: Generates a 3D structure.

    • -p 7.4: Adds hydrogens appropriate for a physiological pH of 7.4.

    • --ff MMFF94: Minimizes the energy using the MMFF94 force field.

  • Prepare PDBQT File:

    • Launch AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select ligand.pdb.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. ADT will automatically calculate Gasteiger charges and define rotatable bonds.

4.3. Protocol B: Receptor Preparation (E. coli DNA Gyrase B)

The goal is to clean the crystal structure of the protein, add hydrogens, and convert it to the PDBQT format.

Causality: PDB files from the Protein Data Bank often contain non-essential components like water molecules, co-solvents, and co-crystallized ligands.[24] These must be removed to ensure they do not interfere with the docking of our target ligand. Adding polar hydrogens is crucial for correctly defining potential hydrogen bond donors and acceptors.[23]

Methodology:

  • Download Receptor: Go to the RCSB PDB database and download the structure of E. coli DNA Gyrase B, PDB ID: 4DUH , in PDB format.[25]

  • Clean the PDB File:

    • Open the 4DUH.pdb file in a text editor or a molecular viewer like PyMOL.

    • Remove all HETATM records, which represent water molecules, ions, and the co-crystallized native ligand. Save this cleaned file as 4DUH_protein.pdb.

  • Prepare PDBQT File:

    • Launch ADT.

    • Go to File -> Read Molecule and open 4DUH_protein.pdb.

    • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

    • Go to Grid -> Macromolecule -> Choose. Select 4DUH_protein and click Select Molecule.

    • ADT will prompt you to save the prepared file. It will automatically add charges. Save it as 4DUH_protein.pdbqt.

4.4. Protocol C: Docking Validation and Execution

This protocol is a two-stage process. First, we validate our setup by redocking the native ligand. Second, we perform the actual docking of this compound.

Trustworthiness - The Self-Validating System: Before docking our compound of interest, it is essential to validate the docking protocol. This is achieved by docking the co-crystallized (native) ligand back into the protein's binding site. A successful validation, indicated by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal structure pose, confirms that the chosen docking parameters and protein preparation are reliable.[14]

Methodology:

  • Define the Search Space (Grid Box):

    • In ADT, with 4DUH_protein.pdbqt loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. You must adjust the center and dimensions of this box to encompass the entire binding site. For the validation step, center the box on the native ligand's original coordinates. For the main experiment, if the binding site is unknown, the box should cover the entire protein (blind docking).

    • For 4DUH, the known ATP-binding site is a good place to start. A suitable grid box might have:

      • center_x = 15.190, center_y = 53.903, center_z = 16.917

      • size_x = 20, size_y = 20, size_z = 20 (dimensions in Angstroms)

    • Record these coordinates. They are crucial for the next step.

  • Create the Configuration File:

    • Create a text file named conf.txt. This file tells Vina where to find the input files and where to center the search.[26]

  • Run AutoDock Vina:

    • Open a command line/terminal.

    • Navigate to the directory containing your four files: 4DUH_protein.pdbqt, ligand.pdbqt, conf.txt, and the vina executable.

    • Run the docking simulation with the following command:

4.5. Protocol D: Analysis and Visualization of Results

The final step is to interpret the numerical scores and visually inspect the binding poses to understand the molecular interactions.

Methodology:

  • Interpret Binding Affinity:

    • Open the docking_log.txt file. You will see a table of results for different "modes" or poses. The binding affinity is given in kcal/mol.

    • More negative values indicate stronger, more favorable binding. [9]Typically, values more negative than -6.0 kcal/mol are considered promising for initial hits.

  • Visualize with PyMOL:

    • Launch PyMOL.

    • Open the receptor file: File -> Open -> 4DUH_protein.pdbqt.

    • Open the docking results: File -> Open -> docking_results.pdbqt. You will see multiple poses of the ligand overlaid.

    • Use the object menu on the right to switch between different poses (modes).

    • Prepare a clean visualization:

      • For the protein, select S (Show) -> Cartoon.

      • For the ligand, select S (Show) -> Sticks.

      • Color the protein and ligand for contrast. For example, C (Color) -> By Element for the ligand.

    • Identify Interactions: To find key interactions for the best-scoring pose (Mode 1):

      • Select the amino acids surrounding the ligand. A simple way is select pocket, byres all within 4 of docking_results.

      • Show these residues as sticks: show sticks, pocket.

      • Find hydrogen bonds: Action -> find -> polar contacts -> to any atoms. PyMOL will draw dashed lines representing these critical interactions. [21][25] * Generate Image: Use the ray or draw command in PyMOL to generate a high-quality image for reports.

Summary of Expected Data

After running docking simulations against the recommended targets, the results should be compiled into a clear, comparative table. The following is an illustrative example of how to present the data.

Target Protein (PDB ID) Binding Site Best Binding Affinity (kcal/mol) Number of H-Bonds Key Interacting Residues
DNA Gyrase B (4DUH)ATP-binding site-7.22Asp73, Asn46
DHFR (3SRW)Active Site-6.81Ile50, Phe92
PBP3 (3VSL)Transpeptidase domain-6.53Ser307, Thr517
FtsZ (4DXD)GTP-binding site-7.01Gly107, Asp212
Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will be generated by the simulation.
References
  • Integrated in vitro-in silico screening strategy for the discovery of antibacterial compounds. (n.d.). Vertex AI Search.
  • Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. (n.d.). MDPI.
  • A Beginner's Guide to Molecular Visualization Using PyMOL. (n.d.). Fitzkee Lab @ Mississippi State.
  • A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics. (n.d.).
  • Protein–protein interactions in bacteria: a promising and challenging avenue towards the discovery of new antibiotics. (2018, November 21). Beilstein Journals.
  • In Silico Screening of Antimicrobial Compounds Using Docked Complexes of Antibiotics and Antimicrobial Peptides. (n.d.).
  • Protein-Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. (2025, November 9). PubMed.
  • Tutorial – AutoDock Vina. (2020, December 4).
  • Furan Derivatives: A Comparative Guide to Their Antibacterial Activity. (n.d.). Benchchem.
  • Protein Visualization Tool | PyMOL Tutorial for Beginners. (2020, December 8). YouTube.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
  • New potential target proteins for novel antibiotics discovered. (2022, December 2).
  • Practical Pymol for Beginners. (2018, April 6). PyMOL Wiki.
  • Vina Docking Tutorial. (n.d.). Eagon Research Group.
  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. (2021, July 8). NIH.
  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.).
  • A REVIEW ON:MOLECULAR DOCKING OF ANTIBACTERIAL AGENT. (n.d.). Jetir.Org.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.
  • In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. (2026, January 16). SciRP.org.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020, August 19). PMC - PubMed Central.
  • Selection of bacterial sub-cellular protein targets for docking studies. (n.d.). ResearchGate.
  • Mechanism of nitrofuran activation and resistance (A) Schematic pathway... (n.d.). ResearchGate.
  • In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). (n.d.). SciRP.org.
  • Pharmacological activity of furan derivatives. (2024, December 10).
  • Powerful Approach for New Drugs as Antibacterial Agents via Molecular Docking and In Vitro Studies of Some New Cyclic Imides and Quinazoline-2,5-diones. (2024, April 10). ACS Omega.
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (n.d.).
  • Docking Studies in Target Proteins Involved in Antibacterial Action Mechanisms: Extending the Knowledge on Standard Antibiotics to Antimicrobial Mushroom Compounds. (2014, January 29). NIH.
  • Molecular docking-based screening of methicillin-resistant Staphylococcus aureus FEM proteins with FDA-approved drugs. (2023, November 30). PMC - NIH.
  • Molecular Docking of Selected Compounds Against Cellular Components of Bacteria. (2025, June 30). Texila International Journal.
  • Antimicrobial Activity, in silico Molecular Docking, ADMET and DFT Ana. (2021, August 20). AABC.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Furancarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Furancarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and field-proven insights.

Introduction to the Synthesis

The most common and established method for synthesizing this compound is through the Pinner reaction of 2-furonitrile. This reaction involves the acid-catalyzed addition of an alcohol to the nitrile to form an intermediate imino ester hydrochloride (Pinner salt), which is then treated with ammonia to yield the desired amidine.[1][2] While seemingly straightforward, the unique chemistry of the furan ring and the reactive nature of the intermediates can present several challenges. This guide will address these issues systematically.

Core Synthesis Protocol: Pinner Reaction for this compound Hydrochloride

This protocol represents a standard laboratory procedure for the synthesis of this compound hydrochloride.

Materials:
  • 2-Furonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether (or other suitable anhydrous solvent)

  • Hydrogen Chloride (gas)

  • Ammonia (gas or solution in anhydrous ethanol)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Experimental Protocol:
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a thermometer, and a drying tube (e.g., filled with calcium chloride). Ensure all glassware is scrupulously dry to prevent unwanted side reactions.[3]

  • Preparation of Reagents: Prepare a solution of 2-furonitrile in a mixture of anhydrous diethyl ether and a stoichiometric amount of anhydrous ethanol.

  • Formation of the Pinner Salt: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C. Continue the addition of HCl until the reaction mixture is saturated. The Pinner salt will precipitate as a white solid.

  • Isolation of the Pinner Salt (Optional but Recommended): The intermediate Pinner salt can be isolated by filtration under an inert atmosphere. Wash the solid with cold, anhydrous diethyl ether and dry it under vacuum. This step can help to remove unreacted starting materials and improve the purity of the final product.

  • Ammonolysis: Suspend the Pinner salt in anhydrous ethanol. Cool the mixture to 0°C and bubble anhydrous ammonia gas through the suspension with vigorous stirring. Alternatively, a solution of ammonia in anhydrous ethanol can be added dropwise.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS). The ammonium chloride byproduct will precipitate.

  • Purification: Filter the reaction mixture to remove ammonium chloride. The filtrate, containing the this compound hydrochloride, can be concentrated under reduced pressure. The crude product is then purified by recrystallization.[4]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization
Low or No Yield of Pinner Salt 1. Presence of Moisture: Water will hydrolyze the Pinner salt intermediate back to the starting nitrile or to the corresponding ester.[1]1. Ensure all glassware is flame-dried and the reaction is performed under an inert, dry atmosphere. Use anhydrous solvents and reagents.[3]
2. Incomplete Reaction: Insufficient HCl or reaction time.2. Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture until saturation. Monitor the reaction progress by TLC.
3. Decomposition of Pinner Salt: The Pinner salt is thermally unstable and can decompose upon prolonged exposure to higher temperatures.[1]3. Maintain a low reaction temperature (0-5°C) during the formation of the Pinner salt.
Low Yield of this compound 1. Incomplete Ammonolysis: Insufficient ammonia or reaction time.1. Use a sufficient excess of ammonia and allow the reaction to proceed until the Pinner salt is fully consumed (monitor by TLC).
2. Side Reactions: Formation of ethyl 2-furoate or orthoester byproducts due to the presence of water or excess alcohol during work-up.[1]2. Maintain anhydrous conditions throughout the ammonolysis step. If isolating the Pinner salt, ensure it is thoroughly dried.
3. Product Loss During Work-up: The product is a hydrochloride salt and may have some solubility in the alcoholic solvent.3. Minimize the volume of solvent used for filtration and washing. Consider using a solvent in which the product has lower solubility for recrystallization.
Product is a Dark Oil or Tar 1. Furan Ring Opening/Polymerization: The furan ring is susceptible to opening under strongly acidic conditions, leading to the formation of polymeric byproducts.[5][6]1. Carefully control the addition of HCl and maintain a low temperature. Avoid prolonged reaction times in the presence of strong acid.
2. Impure Starting Material: Impurities in the 2-furonitrile can lead to side reactions and discoloration.2. Ensure the 2-furonitrile is of high purity. Consider distillation before use.
Difficulty in Purification/Crystallization 1. Presence of Oily Impurities: Byproducts such as ethyl 2-furoate can hinder crystallization.1. Attempt to remove oily impurities by washing the crude product with a non-polar solvent in which the desired product is insoluble (e.g., cold diethyl ether).
2. Inappropriate Recrystallization Solvent: The chosen solvent may not provide the optimal solubility profile for effective purification.[4]2. Perform a solvent screen to identify a suitable solvent or solvent system for recrystallization. A common choice is an ethanol/ether mixture.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the Pinner reaction?

A1: The Pinner reaction is highly sensitive to water. The intermediate Pinner salt is readily hydrolyzed by water to form the corresponding ester (in this case, ethyl 2-furoate).[1] Furthermore, the nitrilium ion intermediate can also react with water, leading back to the starting nitrile. Therefore, maintaining strictly anhydrous conditions is paramount for achieving a high yield of the desired amidine.[3]

Q2: My reaction mixture turned dark brown/black after adding HCl. What happened and can I salvage the reaction?

A2: A dark coloration often indicates the decomposition of the furan ring. The furan moiety is known to be unstable in the presence of strong acids, which can lead to ring-opening and subsequent polymerization.[5][6] This is often exacerbated by elevated temperatures. While it may be difficult to salvage the reaction if significant decomposition has occurred, you can try to proceed with the ammonolysis step, as the desired product might still be present. However, the purification will likely be more challenging. To avoid this in the future, ensure very slow and controlled addition of HCl at low temperatures (0°C or below).

Q3: What are the expected byproducts in this synthesis?

A3: Common byproducts include:

  • Ethyl 2-furoate: Formed from the hydrolysis of the Pinner salt.

  • 2-Furoic acid: Can be formed if the starting 2-furonitrile is hydrolyzed.

  • Orthoester (Triethyl 2-furoorthoformate): Can form if an excess of ethanol is present during the Pinner salt formation.[1]

  • Polymeric materials: Resulting from the acid-catalyzed decomposition of the furan ring.[5]

Q4: How can I best purify the final this compound hydrochloride?

A4: Recrystallization is the most common and effective method for purifying this compound hydrochloride.[4] A good solvent system to try is a mixture of a polar solvent in which the compound is soluble when hot (e.g., ethanol) and a less polar solvent in which it is less soluble when cold (e.g., diethyl ether). The crude product should be dissolved in a minimal amount of hot ethanol, and then diethyl ether is added until the solution becomes slightly cloudy. Upon cooling, the purified product should crystallize.

Q5: How should I store this compound hydrochloride?

A5: this compound hydrochloride is a salt and is generally more stable than the free base. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light.[3] Due to its hygroscopic nature, storage in a desiccator is recommended.

Visualizing the Process

Pinner Reaction Workflow

Pinner_Reaction_Workflow A 2-Furonitrile + Anhydrous Ethanol B Pinner Salt Formation (Anhydrous HCl, 0°C) A->B C Ethyl 2-furimidate hydrochloride (Pinner Salt) B->C K Side Reaction: Ring Opening (Strong Acid, Heat) B->K D Ammonolysis (Anhydrous NH3, 0°C to RT) C->D I Side Reaction: Hydrolysis (Presence of H2O) C->I E This compound HCl + NH4Cl D->E F Filtration E->F G Purification (Recrystallization) F->G H Pure this compound HCl G->H J Ethyl 2-furoate I->J L Polymeric Byproducts K->L

Caption: Workflow for the synthesis of this compound HCl.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product? Check_Anhydrous Were anhydrous conditions maintained? Start->Check_Anhydrous Check_Temp Was the temperature controlled? Check_Anhydrous->Check_Temp Yes Solution_Anhydrous Use flame-dried glassware and anhydrous reagents. Check_Anhydrous->Solution_Anhydrous No Check_Purity Was the starting material pure? Check_Temp->Check_Purity Yes Solution_Temp Maintain low temperatures (0-5°C) during acid addition. Check_Temp->Solution_Temp No Check_Ammonolysis Was ammonolysis complete? Check_Purity->Check_Ammonolysis Yes Solution_Purity Purify 2-furonitrile by distillation. Check_Purity->Solution_Purity No Solution_Ammonolysis Use excess ammonia and monitor reaction completion. Check_Ammonolysis->Solution_Ammonolysis No End Improved Synthesis Check_Ammonolysis->End Yes Solution_Anhydrous->End Solution_Temp->End Solution_Purity->End Solution_Ammonolysis->End

Caption: Troubleshooting decision tree for the synthesis.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012).
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Raucher, S., & Klein, P. (1981). A convenient synthesis of amidines from nitriles. The Journal of Organic Chemistry, 46(17), 3558-3559. [Link]

  • Quinquet, L., Delliere, P., & Guigo, N. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Molecules, 27(10), 3212. [Link]

  • Gunanathan, C., & Milstein, D. (2011). A novel and efficient synthesis of amidines from nitriles and amines. Angewandte Chemie International Edition, 50(37), 8661-8664. [Link]

  • Furan-2-carboximidamide hydrochloride. (n.d.). In PubChem. Retrieved from [Link]

  • Larock, R. C. (2009).
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Royal Society of Chemistry. (2014). Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. [Link]

Sources

Technical Support Center: Purification of 2-Furancarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Furancarboximidamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to Purification Challenges

This compound, particularly as its hydrochloride salt, is a polar, basic molecule. Its purification is often complicated by its reactivity and the nature of its synthesis. The most common synthetic route is the Pinner reaction, which involves the acid-catalyzed reaction of 2-furonitrile with an alcohol, followed by treatment with ammonia.[1][2][3] This process can introduce a variety of impurities that require careful separation techniques. Furthermore, the inherent stability of the furan ring under certain conditions must be considered to prevent degradation during purification.[4][5]

This guide will address these challenges systematically, providing practical solutions to obtain high-purity this compound Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound Hydrochloride?

A1: Based on the Pinner synthesis route, the most probable impurities include:

  • Unreacted 2-Furonitrile: The starting nitrile may not have fully reacted.

  • Ethyl 2-furoate: Hydrolysis of the intermediate imidate salt (Pinner salt) by any residual water can form the corresponding ester.[1][2]

  • 2-Furoic acid: Further hydrolysis of the ester impurity can lead to the carboxylic acid.

  • Orthoester byproduct: Reaction of the Pinner salt with excess alcohol can form a stable orthoester.[1][2]

  • Ammonium chloride: A common inorganic salt byproduct from the final amination step.

  • Degradation products: The furan ring is susceptible to opening under strong acidic conditions, which can lead to polymeric or ring-opened byproducts.[4][5]

Q2: My purified this compound Hydrochloride is a brownish, sticky solid instead of a white crystalline powder. What could be the cause?

A2: A discolored and non-crystalline product often indicates the presence of residual colored impurities or degradation products. This could be due to:

  • Incomplete removal of colored byproducts from the reaction mixture.

  • Degradation of the furan ring during purification, especially if harsh acidic or basic conditions, or excessive heat, were used.[4][5]

  • Residual solvents that are preventing proper crystallization.

We recommend addressing this through a carefully executed recrystallization procedure, possibly with a charcoal treatment to remove colored impurities.

Q3: I'm observing significant tailing of my product peak during HPLC analysis on a standard silica C18 column. Why is this happening and how can I fix it?

A3: The basic nature of the amidine group in your compound leads to strong interactions with the acidic silanol groups on the surface of standard silica-based columns, causing peak tailing.[6] To mitigate this, you can:

  • Use a base-deactivated column: These columns have end-capped silanol groups, reducing the interaction with basic analytes.

  • Modify the mobile phase: Adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to the mobile phase can help to saturate the active sites on the silica and improve peak shape.

  • Adjust the pH of the mobile phase: Using a buffer to maintain a consistent pH can also improve peak symmetry.

Q4: Can I purify this compound free base using silica gel column chromatography?

A4: While possible, it is generally challenging to purify the free base of a highly polar and basic compound like this compound on standard silica gel due to strong adsorption and potential for streaking.[7] If column chromatography is necessary, consider the following:

  • Use basic alumina instead of silica gel. [7]

  • If using silica gel, deactivate it by pre-treating the column with a solvent system containing a small percentage of a base like triethylamine or ammonia.

  • Use a polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate, with a constant small percentage of a basic modifier.

However, for the hydrochloride salt, recrystallization is often a more effective and scalable purification method.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the purification of this compound Hydrochloride.

Problem Potential Cause(s) Suggested Solution(s)
Low yield after recrystallization The chosen solvent is too good, and the product remains in the mother liquor.- Try a different solvent or a mixed-solvent system where the compound is less soluble at room temperature.[8][9] - Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize crystal precipitation. - Reduce the amount of solvent used to dissolve the crude product to the minimum required.
Product "oils out" during recrystallization The solution is supersaturated, or the cooling rate is too fast.- Re-heat the solution to dissolve the oil, and then allow it to cool more slowly at room temperature before placing it in an ice bath. - Add a small amount of a "good" solvent to the oiled-out mixture to bring it back into solution, then cool slowly. - Use a mixed-solvent system where the compound has a more gradual change in solubility with temperature.[10][11]
Incomplete removal of inorganic salts (e.g., NH₄Cl) The recrystallization solvent is too polar and co-dissolves the inorganic salts.- Wash the crude product with a less polar solvent in which the inorganic salt is insoluble before recrystallization. - Consider a mixed-solvent recrystallization using a less polar co-solvent to reduce the overall polarity of the system.
Product degrades during purification Exposure to strong acids, bases, or high temperatures.- Avoid prolonged heating during recrystallization. - Neutralize any strong acids or bases in the workup before purification. - The furan ring is known to be unstable in strongly acidic or basic conditions; ensure the pH is controlled.[4][5]
Presence of ethyl 2-furoate impurity in the final product Incomplete amination of the intermediate Pinner salt or hydrolysis during workup.- Ensure anhydrous conditions during the Pinner reaction to minimize hydrolysis of the intermediate.[1][2] - A second recrystallization may be necessary to remove this less polar impurity. - If the impurity level is high, consider resubjecting the material to the amination step.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride

This protocol outlines a general procedure for the recrystallization of this compound Hydrochloride. The ideal solvent system should be determined empirically on a small scale.

Objective: To purify crude this compound Hydrochloride to >98% purity.

Recommended Solvent Systems (to be tested):

  • Ethanol

  • Isopropanol

  • Ethanol/Diethyl ether (mixed solvent)[12]

  • Isopropanol/Hexane (mixed solvent)

Procedure:

  • Solvent Selection (Small Scale):

    • Place a small amount of the crude material (approx. 50 mg) in a test tube.

    • Add a few drops of the chosen solvent and gently heat.

    • Continue adding the solvent dropwise with heating until the solid just dissolves.

    • Allow the solution to cool to room temperature, then place it in an ice bath for 15-20 minutes.

    • A good solvent will result in the formation of a significant amount of crystalline precipitate upon cooling.

  • Recrystallization (Scale-up):

    • Place the crude this compound Hydrochloride in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Stability Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method to analyze the purity of this compound Hydrochloride and its degradation products.[4][13][14]

Objective: To develop an HPLC method capable of separating this compound from its potential impurities and degradation products.

Instrumentation and Columns:

  • HPLC system with UV detector

  • C18 reverse-phase column (base-deactivated is recommended)

Initial Mobile Phase Conditions (to be optimized):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or determine the λmax of the compound)

Procedure:

  • Standard Preparation: Prepare a standard solution of your purified this compound Hydrochloride in the mobile phase.

  • Forced Degradation Studies: To generate potential degradation products, subject the compound to stress conditions (in separate vials):

    • Acidic: 0.1 M HCl at 60 °C

    • Basic: 0.1 M NaOH at 60 °C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: Heat the solid at 105 °C

  • Analysis: Inject the standard solution and the stressed samples into the HPLC system.

  • Method Optimization: Adjust the mobile phase composition, gradient, and other parameters to achieve good separation between the main peak and any impurity or degradation peaks.

Visualizations

Logical Workflow for Purification and Analysis

purification_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Primary Method Column Chromatography Column Chromatography Crude Product->Column Chromatography Alternative HPLC HPLC Recrystallization->HPLC NMR NMR Recrystallization->NMR Column Chromatography->HPLC Column Chromatography->NMR Purity Check Purity Check HPLC->Purity Check NMR->Purity Check Purity Check->Recrystallization <98% Pure Product Pure Product Purity Check->Pure Product >98%

Caption: Workflow for the purification and analysis of this compound HCl.

Potential Impurities from Pinner Synthesis

pinner_impurities cluster_impurities Potential Impurities 2-Furonitrile 2-Furonitrile Pinner Reaction Pinner Reaction 2-Furonitrile->Pinner Reaction Ethanol Ethanol Ethanol->Pinner Reaction HCl HCl HCl->Pinner Reaction This compound HCl This compound HCl Pinner Reaction->this compound HCl Unreacted 2-Furonitrile Unreacted 2-Furonitrile Pinner Reaction->Unreacted 2-Furonitrile Ethyl 2-furoate Ethyl 2-furoate Pinner Reaction->Ethyl 2-furoate H2O Orthoester Orthoester Pinner Reaction->Orthoester Excess EtOH Ammonium Chloride Ammonium Chloride Pinner Reaction->Ammonium Chloride NH3 workup

Caption: Potential impurities from the Pinner synthesis of this compound HCl.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]

  • General scheme of the study of furan stability. ResearchGate. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Europe PMC. [Link]

  • Pinner reaction. Wikipedia. [Link]

  • Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones; (i) sodium hydride; (ii) DMF, 100 °C. ResearchGate. [Link]

  • The little secrets of silica gel in liquid chromatography columns. uHPLCs. [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. [Link]

  • How can i isolate polar basic compound with silica gel column chromatography?. ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Types of Amide Hydrolysis. BYJU'S. [Link]

  • Silica Gel for Column Chromatography. Sorbent Technologies. [Link]

  • Silica Gel Column Chromatography. Teledyne Labs. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. SpringerLink. [Link]

  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. [Link]

  • The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. [Link]

  • Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online. [Link]

  • Recrystallization-1.doc.pdf. Columbia University. [Link]

  • RECRYSTALLISATION. University of Calgary. [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit. [Link]

  • 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Process For Preparation And Purification Of An Aromatic Amine. Quick Company. [Link]

  • Pinner reaction. Grokipedia. [Link]

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Technical Support Center: Stability of 2-Furancarboximidamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Furancarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving aqueous solutions of this compound. As a compound with a reactive amidine functional group and a furan ring, its stability in aqueous media is a critical parameter for reproducible and accurate experimental outcomes. This document is structured to address common questions and challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at neutral pH?

While specific kinetic data for this compound is not extensively published, based on the general chemistry of amidines, it is expected to undergo hydrolysis in aqueous solutions. At neutral pH and room temperature, this hydrolysis is likely to be slow, but for long-term experiments or storage, some degradation should be anticipated. Amidines are known to be more stable than their corresponding iminoethers but are generally susceptible to hydrolysis over time.[1][2] For sensitive applications, it is recommended to use freshly prepared solutions or conduct a preliminary stability study under your specific experimental conditions.

Q2: How does pH affect the stability of this compound?

The stability of this compound is expected to be highly pH-dependent. The amidine functional group can undergo both acid- and base-catalyzed hydrolysis.[3][4]

  • Acidic Conditions (pH < 4): In acidic solutions, the amidine group will be protonated, forming a more resonance-stabilized amidinium ion.[5] While this can increase solubility, the furan ring may be susceptible to acid-catalyzed degradation. Furthermore, acid hydrolysis of the amidine can still occur, leading to the formation of 2-furancarboxamide and ammonia.

  • Neutral to Mildly Acidic Conditions (pH 4-7): This is often the region of maximum stability for many amidine-containing compounds.[4] However, uncatalyzed hydrolysis will still proceed, albeit at a slower rate.

  • Alkaline Conditions (pH > 8): In basic solutions, the rate of hydrolysis is expected to increase significantly due to the nucleophilic attack of hydroxide ions on the carbon of the amidine group.[2] This leads to the formation of the corresponding carboxylate (2-furoate) and ammonia.

Q3: What are the likely degradation products of this compound in aqueous solutions?

The primary degradation pathway for this compound in aqueous solution is hydrolysis of the amidine functional group. This reaction would yield 2-furancarboxamide and ammonia (or the ammonium ion, depending on the pH). Under more forcing conditions (e.g., strong acid or base, high temperature), further degradation of the 2-furancarboxamide to 2-furoic acid and ammonia is possible.[6][7]

Q4: How does temperature influence the stability of this compound solutions?

As with most chemical reactions, the rate of hydrolysis of this compound is expected to increase with temperature. For enhanced stability, it is recommended to prepare and store aqueous solutions at low temperatures (e.g., 2-8 °C) and for the shortest duration possible before use. If solutions are frozen, it is advisable to perform a freeze-thaw stability study to ensure the integrity of the compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency or inconsistent results over time. Degradation of this compound in the aqueous experimental medium.Prepare fresh solutions for each experiment. If using a stock solution, perform a stability study under your specific storage conditions (temperature, pH, buffer components) using a stability-indicating analytical method like HPLC.
Appearance of unknown peaks in chromatograms. Formation of degradation products.The primary degradation product is likely 2-furancarboxamide. Prepare a standard of this compound to confirm its identity. Further degradation could lead to 2-furoic acid.
Precipitation of the compound in aqueous buffer. Poor solubility, especially at neutral pH where the compound is less likely to be protonated.Consider using a co-solvent (e.g., DMSO, ethanol) if compatible with your experimental system. Alternatively, adjust the pH to a more acidic range where the protonated form is more soluble, but be mindful of potential acid-catalyzed degradation.
Discoloration of the solution. Potential degradation of the furan ring, which can be sensitive to strong acids, light, and oxidative conditions.Protect solutions from light. If using acidic conditions, consider the mildest pH that achieves the desired effect. Purge solutions with an inert gas (e.g., nitrogen, argon) to minimize oxidation.

Experimental Protocols

Protocol 1: Preliminary Assessment of this compound Stability by HPLC-UV

This protocol provides a framework for evaluating the stability of this compound in a specific aqueous buffer.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Buffer components (e.g., phosphate, acetate)

  • Acid and base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Class A volumetric flasks and pipettes

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) in a 10 mL volumetric flask.

  • Test Solution (100 µg/mL): Dilute the stock solution with the aqueous buffer of interest to a final concentration of 100 µg/mL. Prepare a sufficient volume for all time points.

3. Stability Study Conditions:

  • Divide the test solution into several aliquots in sealed, light-protected vials.

  • Store the vials at the desired temperature (e.g., room temperature, 37 °C).

  • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

4. HPLC-UV Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at the λmax of this compound (to be determined by UV scan).

  • Column Temperature: 30 °C.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) peak area.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Diagram 1: Postulated Hydrolysis Pathway of this compound

G cluster_0 Major Degradation Pathway cluster_1 Further Degradation (Forcing Conditions) This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + H2O 2-Furancarboxamide 2-Furancarboxamide Tetrahedral Intermediate->2-Furancarboxamide - NH3 2-Furoic Acid 2-Furoic Acid 2-Furancarboxamide->2-Furoic Acid + H2O - NH3

Caption: Postulated hydrolysis of this compound.

Diagram 2: Experimental Workflow for Stability Assessment

G Start Start PrepStock Prepare Stock Solution (1 mg/mL) Start->PrepStock PrepTest Prepare Test Solution (100 µg/mL in buffer) PrepStock->PrepTest Incubate Incubate at Desired Temperature PrepTest->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Sample HPLC Analyze by HPLC-UV Sample->HPLC Data Calculate % Remaining HPLC->Data Plot Plot % Remaining vs. Time Data->Plot End End Plot->End

Caption: Workflow for assessing the stability of this compound.

References

  • Zhang, D., Liu, R., & Zhou, X. (2018). Intramolecular alkene hydroamination and degradation of amidines: divergent behavior of rare earth metal amidinate intermediates. Catalysis Science & Technology, 8(21), 5573-5581. [Link]

  • Wolfenden, R., & Snider, M. J. (2014). The nonenzymatic decomposition of guanidines and amidines. Journal of the American Chemical Society, 136(5), 1846–1849. [Link]

  • Zalutskaya, O. I., & Navashin, S. M. (1979). [Hydrolysis of the amidine analogs of penicillins]. Antibiotiki, 24(12), 891–896. [Link]

  • Snider, M. J., & Wolfenden, R. (2013). The Nonenzymatic Decomposition of Guanidines and Amidines. Journal of the American Chemical Society, 136(5), 1846-1849. [Link]

  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Tsunematsu, H., Nishino, N., & Fujii, S. (1985). Kinetics of hydrolysis of amide and anilide substrates of p-guanidino-L-phenylalanine by bovine and porcine trypsins. Journal of Biochemistry, 97(2), 617–623. [Link]

  • Stephenson, G. A., & Shone, R. L. (1998). Stability of alkoxycarbonylamidine prodrugs. Journal of Pharmaceutical Sciences, 87(11), 1443–1448. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Cipiciani, A., Linda, P., & Savelli, G. (1979). Hydrolysis of amides. Kinetics and mechanism of the basic hydrolysis of N‐acylpyrroles, N‐acylindoles and N‐acylcarbazoles. Journal of Heterocyclic Chemistry, 16(4), 673-676. [Link]

  • Granik, V. G. (1983). Advances in the Chemistry of Amidines. Russian Chemical Reviews, 52(4), 377-394. [Link]

  • Patai, S. (Ed.). (1975). The chemistry of amidines and imidates. John Wiley & Sons. [Link]

  • Wikipedia. (n.d.). Amidine. Retrieved from [Link]

  • Gupta, P. K., Tawa, G. J., & Rao, G. (2012). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Analytical Biochemistry, 421(1), 246–252. [Link]

  • Van Den Eede, L., Van Overmeire, I., Van Hoeck, E., & Van Loco, J. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Packaging and Shelf Life, 33, 100909. [Link]

  • Stiles, M. L., Allen, L. V., & Prince, S. J. (2002). Chemical stability of furosemide in minibags and polypropylene syringes. International Journal of Pharmaceutical Compounding, 6(6), 468–470. [Link]

  • Foinard, A., Décaudin, B., Barthélémy, C., Debaene, B., Odou, P., & Vaccher, C. (2001). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie de Belgique, 56(3), 73–79. [Link]

  • Chemos GmbH & Co.KG. (2022, November 7). Safety Data Sheet: 2,5-Furandicarboxylic acid. Retrieved from [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (1978). Stability of furosemide in aqueous systems. Journal of Pharmaceutical Sciences, 67(6), 808–811. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Amination of 2-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 2-furonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic transformation. Our goal is to equip you with the knowledge to navigate the complexities of this reaction, ensuring successful and reproducible outcomes in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the amination of 2-furonitrile?

A1: For the synthesis of N-aryl or N-alkyl-2-aminofuronitriles, the Palladium-catalyzed Buchwald-Hartwig amination is the most robust and versatile method.[1][2] This reaction is well-suited for coupling a wide range of amines with aryl or heteroaryl halides (e.g., 2-chloro- or 2-bromofuronitrile). Traditional methods like nucleophilic aromatic substitution (SNAr) are generally less effective due to the relatively low reactivity of the furan ring, unless highly activated.[1]

Q2: Which catalyst system (palladium precursor and ligand) is recommended for the amination of a 2-halofuronitrile?

A2: The choice of catalyst system is critical. For electron-deficient heteroaryl halides like 2-halofuronitriles, bulky, electron-rich phosphine ligands are highly recommended.[3] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle. A combination of a palladium(0) precursor like Pd₂(dba)₃ or a palladium(II) precursor such as Pd(OAc)₂ with a ligand from the Buchwald family (e.g., XPhos, SPhos, or BrettPhos) is a good starting point.[4][5] For primary amines, BrettPhos is often effective, while RuPhos can be a good choice for secondary amines.[4] Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) can also lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.[4]

Q3: What are the best choices for the base and solvent in this reaction?

A3: Strong, non-nucleophilic bases are typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, often requiring higher reaction temperatures.[4]

The most common solvents for Buchwald-Hartwig aminations are anhydrous, non-polar aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF).[6] Toluene and dioxane are frequently reported to give good results for a wide range of substrates.[7] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.

Q4: Can the nitrile group on the furan ring interfere with the reaction?

A4: The electron-withdrawing nature of the nitrile group at the 2-position makes the furan ring more electron-deficient, which can be beneficial for the oxidative addition step of the catalytic cycle.[6] However, under certain conditions, the nitrile group could potentially coordinate to the palladium catalyst or undergo hydrolysis if water is present, especially under harsh basic conditions. Careful control of reaction conditions, particularly the exclusion of water, is important. In most standard Buchwald-Hartwig protocols, the nitrile group is well-tolerated.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired 2-Aminofuronitrile

Q: I am not getting any, or very little, of my desired product. What are the likely causes and how can I fix it?

A: This is a common issue that can often be resolved by systematically evaluating your reaction setup and conditions.

  • Cause 1: Inactive Catalyst: The active Pd(0) species may not be forming efficiently, or the catalyst may have decomposed.

    • Solution:

      • Use a Pre-catalyst: Switch to a modern palladacycle precatalyst (e.g., XPhos Pd G3 or G4). These are often more reliable than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[4]

      • Ensure Anhydrous and Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Water can also interfere with the catalyst and promote side reactions. Use anhydrous solvents and reagents.

      • Pre-activation Step: Consider a pre-activation step where the palladium source, ligand, and base are stirred in the solvent at the reaction temperature for a few minutes before adding the 2-halofuronitrile and amine. This can help in the clean generation of the active catalyst.[4]

  • Cause 2: Inappropriate Ligand Choice: The ligand is crucial for catalyst stability and reactivity. An unsuitable ligand can lead to slow or no reaction.

    • Solution:

      • Screen Ligands: For an electron-deficient substrate like 2-halofuronitrile, bulky, electron-rich dialkylbiaryl phosphine ligands are generally preferred.[3] If one ligand (e.g., XPhos) is not working, try another from the same family (e.g., SPhos, BrettPhos).[5] Consulting a ligand selection guide for your specific amine class (primary, secondary, etc.) is highly recommended.[4]

  • Cause 3: Incorrect Base Selection: The base may be too weak to deprotonate the amine effectively, or it might be incompatible with your starting materials.

    • Solution:

      • Use a Stronger Base: For many amines, a strong base like NaOtBu or LHMDS is necessary.[4]

      • Check Base Quality: Ensure your base is fresh and has been stored properly to avoid decomposition. The physical properties, like particle size, can also matter; grinding the base before use can sometimes improve results.[4]

  • Cause 4: Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[4]

    • Solution:

      • Switch Halide: If possible, use 2-bromofuronitrile or 2-iodofuronitrile instead of 2-chlorofuronitrile, as they undergo oxidative addition more readily.

      • Increase Temperature: For less reactive substrates, a higher reaction temperature (e.g., 100-110 °C) may be required.

      • Optimize Catalyst Loading: Increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve conversion for challenging substrates.

Issue 2: Formation of Significant Side Products

Q: My reaction is messy, and I see significant byproduct formation. What are these side products and how can I minimize them?

A: Side product formation often points to sub-optimal reaction conditions or catalyst instability.

  • Side Product 1: Hydrodehalogenation (Reduction of the C-X bond)

    • Cause: This occurs when the aryl halide is reduced to 2-furonitrile instead of undergoing amination. It can be a competing pathway to the desired reductive elimination, often involving β-hydride elimination from the palladium-amido complex.[6]

    • Solution:

      • Ligand Choice: Bulky ligands can sterically hinder β-hydride elimination, favoring the desired C-N bond formation.[3]

      • Amine Stoichiometry: Using a slight excess of the amine can help favor the amination pathway.

      • Temperature Control: Sometimes, lowering the reaction temperature can reduce the rate of hydrodehalogenation relative to the amination.

  • Side Product 2: Homocoupling (Dimerization)

    • Cause: Dimerization of the 2-halofuronitrile or the amine can occur, promoted by certain catalyst systems and conditions.

    • Solution:

      • Optimize Catalyst Loading: Lowering the catalyst concentration can sometimes minimize homocoupling.

      • Temperature and Time: Avoid excessively high temperatures or prolonged reaction times after the reaction has reached completion.

  • Side Product 3: Furan Ring Opening or Degradation

    • Cause: The furan ring can be sensitive to very harsh conditions, although this is less common under standard Buchwald-Hartwig protocols.

    • Solution:

      • Milder Conditions: If degradation is suspected, try using a weaker base (e.g., K₃PO₄) and a lower reaction temperature.

Data Presentation

The following table provides a set of recommended starting conditions for the Buchwald-Hartwig amination of a model substrate, 2-bromo-5-methylfuronitrile, with various amines. These conditions are based on established protocols for electron-deficient heteroaryl halides and should be optimized for specific substrates.

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2.5)NaOtBu (1.4)Toluene10012-1885-95
2AnilineXPhos Pd G3 (2)-K₃PO₄ (2.0)Dioxane11018-2470-85
3n-ButylaminePd(OAc)₂ (2)BrettPhos (3)LHMDS (1.5)Toluene9012-1875-90
4Benzophenone IminePd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (1.5)Dioxane10016-2480-92

Experimental Protocols & Methodologies

General Protocol for the Buchwald-Hartwig Amination of 2-Chlorofuronitrile with Morpholine

This protocol provides a general starting point and may require optimization.

Materials:

  • 2-Chlorofuronitrile (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox, add 2-chlorofuronitrile, XPhos Pd G3, and sodium tert-butoxide to the oven-dried reaction vial containing a magnetic stir bar.

  • Seal and Purge (if not in a glovebox): If a glovebox is not used, seal the vial with the cap, remove it from the balance, and immediately begin purging with argon or nitrogen gas for 5-10 minutes by inserting a needle connected to the gas line through the septum and another needle as an outlet.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene (5 mL) via syringe, followed by the morpholine (1.2 equiv) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(morpholino)furonitrile.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Ar-X Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Complex + HNR'R'' Amido_Complex L-Pd(II)(Ar)(NR'R'') Amido Complex Amine_Complex->Amido_Complex - HX (with Base) Amido_Complex->Pd0 Ar-NR'R'' Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Correct? Check_Catalyst->Check_Conditions Yes Use_Precatalyst Use a Palladacycle Pre-catalyst (e.g., G3/G4) Check_Catalyst->Use_Precatalyst No Check_Reagents Are Reagents High Quality? Check_Conditions->Check_Reagents Yes Inert_Atmosphere Ensure Rigorous Inert Atmosphere (Ar/N₂) Check_Conditions->Inert_Atmosphere No Fresh_Reagents Use Freshly Opened or Purified Reagents Check_Reagents->Fresh_Reagents No Success Yield Improved Check_Reagents->Success Yes Screen_Ligands Screen Bulky, Electron-Rich Ligands (XPhos, BrettPhos) Use_Precatalyst->Screen_Ligands Screen_Ligands->Check_Conditions Anhydrous_Solvent Use Anhydrous, Degassed Solvent Inert_Atmosphere->Anhydrous_Solvent Optimize_Base Switch to a Stronger Base (NaOtBu, LHMDS) Anhydrous_Solvent->Optimize_Base Increase_Temp Increase Reaction Temperature Optimize_Base->Increase_Temp Increase_Temp->Check_Reagents Fresh_Reagents->Success

Caption: A decision tree for troubleshooting low-yield amination reactions.

References

  • Hartz, R. A., & Hartwig, J. F. (1996). Influences on the Relative Rates for C−N Bond-Forming Reductive Elimination and β-Hydrogen Elimination of Amides. A Case Study on the Origins of Competing Reduction in the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 118(44), 10916-10917. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Li, W., et al. (2012). Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile. Organic Letters, 14(16), 4082-4085. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Lautens, M., & Fagnou, K. (2001). The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. Synlett, 2001(12), 1972-1974. [Link]

  • Zhang, T., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]

  • Snieckus, V. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • da Silva, J. P., et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 42(24), 19741-19752. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]

  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68. [Link]

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 2-Furancarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Furancarboximidamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low or inconsistent bioactivity with this compound in their assays. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth troubleshooting framework grounded in scientific principles to help you identify and resolve the root cause of your experimental challenges.

This guide is structured as a series of frequently asked questions (FAQs) that follow a systematic troubleshooting workflow. We will begin with fundamental issues related to compound handling and solubility, progress to compound quality and stability, and finally, address more complex assay-specific interferences.

Section 1: Foundational Checks - Is Your Compound Getting a Fair Shot?

Before investigating complex biological mechanisms, it's crucial to ensure the compound is physically available and stable in your assay system. The most common sources of apparent low bioactivity are often rooted in basic physicochemical issues.

FAQ 1: I'm seeing little to no activity. Could my compound be precipitating in the assay media?

This is one of the most frequent causes of low bioactivity. If this compound is not fully soluble at the tested concentration in your final assay buffer, its effective concentration will be significantly lower than intended, leading to a false negative or weak result.[1]

Causality: Many organic small molecules have limited aqueous solubility. When a concentrated stock solution (typically in 100% DMSO) is diluted into an aqueous assay buffer, the compound can crash out of solution.[2] This is especially common at higher concentrations.[1]

Troubleshooting Workflow: Solubility Assessment

cluster_solubility Solubility Troubleshooting Workflow A Start: Low Bioactivity Observed B Visually inspect assay plate wells (use a light microscope if possible). Do you see precipitate or cloudiness? A->B C Yes: Precipitation Confirmed B->C Precipitate Visible D No: Proceed to Quantitative Solubility Check B->D No Visible Precipitate E Action: Re-evaluate Dosing Protocol C->E F Action: Determine Max Solubility D->F E->F G Action: Reformulate or Add Excipients F->G H End: Test Optimized Conditions G->H

Caption: A stepwise workflow for diagnosing and addressing compound precipitation.

Step-by-Step Protocol: Assessing and Improving Solubility

  • Visual Inspection: After preparing your assay plate, and before adding cells or starting the reaction, visually inspect the wells containing the highest concentration of this compound against a light source. Look for haziness, cloudiness, or visible particulates. Use a microscope for a more sensitive check.

  • Determine Maximum Aqueous Solubility:

    • Prepare a series of dilutions of your this compound stock solution directly into your final assay buffer (including all components like serum, if applicable).

    • Incubate these solutions under the same conditions as your assay (e.g., 37°C for 1 hour).

    • After incubation, centrifuge the samples at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any precipitated compound.

    • Carefully take a supernatant sample and measure the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

    • The highest concentration at which the measured value matches the nominal (intended) concentration is your practical limit of solubility.

  • Corrective Actions:

    • Lower the Final DMSO Concentration: While counterintuitive, sometimes the DMSO concentration itself can contribute to insolubility upon dilution (the "antisolvent" effect). However, for most compounds, maintaining the highest tolerable final DMSO concentration (typically 0.1% to 0.5%) is beneficial.[3] Always include a vehicle control with the same final DMSO concentration.

    • Use Solubility Enhancers: If your assay allows, consider including excipients. Proteins in fetal bovine serum (FBS), such as albumin, can bind to compounds and help maintain solubility.[3] For serum-free media, specialized reagents like (2-Hydroxypropyl)-β-cyclodextrin can be used to encapsulate and solubilize hydrophobic compounds.[3]

    • Test Below the Solubility Limit: Your primary screen should not exceed the determined maximum solubility to ensure the data is reliable.

ParameterRecommendationRationale
Max Test Concentration ≤ 90% of measured max solubilityProvides a safety margin to avoid precipitation due to minor experimental variations.
Final DMSO Concentration 0.1% - 0.5% (cell-line dependent)Balances compound solubility with potential solvent toxicity.[3]
Vehicle Control Assay buffer + identical final DMSO %Crucial for distinguishing compound effects from solvent effects.
FAQ 2: I've confirmed my compound is soluble. Could it be unstable in my assay buffer?

Yes. Compound instability is a critical and often overlooked factor. This compound could be chemically degrading over the course of your experiment, leading to a decrease in the concentration of the active parent compound.

Causality: Assay buffers can have a pH, ionic strength, or components (e.g., reactive thiols in DTT or serum esterases) that can lead to hydrolysis, oxidation, or enzymatic degradation of the test compound.[4] The stability of a compound can be highly dependent on temperature and storage duration.[4]

Troubleshooting Workflow: Stability Assessment

cluster_stability Compound Stability Troubleshooting A Start: Bioactivity is low/variable despite solubility B Incubate compound in final assay buffer at assay temperature (e.g., 37°C). A->B C Take samples at multiple time points (e.g., T=0, 1h, 4h, 24h). B->C D Analyze samples by LC-MS to quantify parent compound and identify degradants. C->D E Is the parent compound concentration stable (>90%) over the assay duration? D->E F Yes: Compound is stable. Investigate other causes. E->F Stable G No: Compound is degrading. E->G Unstable H Action: Reduce assay incubation time. G->H I Action: Modify buffer components (e.g., remove reactive species if possible). G->I J End: Re-test with modified protocol. H->J I->J cluster_interference Assay Interference Diagnostic Workflow A Start: Solubility, stability, and purity have been confirmed. B Run a 'No-Enzyme' or 'No-Cell' control. Add compound to all assay components except the biological target. A->B C Does the compound alter the assay signal (e.g., increase fluorescence, change color)? B->C D Yes: Direct Assay Interference C->D Signal Altered E No: Interference is likely target-dependent or related to aggregation. C->E No Signal Change F Action: Test in an Orthogonal Assay D->F G Action: Test for Aggregation E->G H End: Confirm or Refute Bioactivity F->H G->H

Sources

How to prevent polymerization during furan derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Polymerization

Welcome to the Technical Support Center for Furan Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who work with furan chemistries. Furan and its derivatives are invaluable building blocks, but their synthesis is often plagued by unwanted polymerization, leading to reduced yields, purification challenges, and sometimes, complete reaction failure.

As Senior Application Scientists with extensive field experience, we have designed this guide to provide not just protocols, but a deep understanding of the underlying causes of polymerization and the rationale behind preventative measures. Our goal is to empower you with the knowledge to troubleshoot and optimize your furan derivative syntheses effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered during the synthesis of furan derivatives in a question-and-answer format.

Q1: My reaction mixture is turning into a dark, insoluble tar. What's causing this polymerization?

A1: The formation of a dark, polymeric substance is a classic sign of furan ring degradation and polymerization. The primary culprits are acidic conditions, elevated temperatures, and the presence of water.[1] The furan ring is electron-rich and highly susceptible to protonation under acidic conditions.[2] This protonation can initiate a cascade of reactions, including ring-opening to form highly reactive intermediates that readily polymerize.[1]

Q2: I'm performing a Friedel-Crafts acylation on furan and experiencing significant polymer formation. How can I minimize this?

A2: Friedel-Crafts acylation is notorious for causing furan polymerization due to the use of strong Lewis acid catalysts like aluminum chloride (AlCl₃).[1][3] To mitigate this, consider the following strategies:

  • Catalyst Selection: Opt for milder Lewis acids. Zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂) are excellent alternatives that significantly reduce polymerization.[1][4] Heterogeneous catalysts, such as certain zeolites and modified heteropoly acids, have also shown high yields with minimal polymer formation.[1]

  • Temperature Control: The reaction is often exothermic. It is crucial to maintain a low and controlled temperature, especially during the addition of reactants.[1][4]

  • Solvent and Additives: The addition of acetic acid when using a Lewis acid catalyst can help suppress the autopolymerization of furan.[1][5]

Q3: My Paal-Knorr furan synthesis is giving low yields and some polymeric byproducts. What can I do to improve it?

A3: The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-diketones, can also be susceptible to polymerization, especially with sensitive substrates.[6][7] Key areas for optimization include:

  • Catalyst Choice: While strong protic acids like sulfuric acid are traditionally used, milder catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids like titanium tetrachloride (TiCl₄) can be more effective and reduce side reactions.[2]

  • Reaction Conditions: Microwave-assisted protocols can significantly reduce reaction times and improve yields by minimizing the exposure of the sensitive furan product to harsh conditions.[8]

  • Water Removal: The cyclization step is a dehydration reaction. Efficiently removing water as it forms, for instance by using a Dean-Stark apparatus, will drive the equilibrium towards the desired furan product and minimize acid-catalyzed side reactions.[2]

Q4: Can the choice of solvent impact the extent of polymerization?

A4: Absolutely. The solvent can play a crucial role in stabilizing reactive intermediates. For instance, in acid-catalyzed conversions of furan, using alcohols like methanol as a solvent can suppress polymerization by stabilizing reactive aldehyde intermediates through the formation of acetals.

Q5: How can I prevent my purified furan derivatives from polymerizing during storage?

A5: Freshly purified furan and some of its derivatives are prone to polymerization and discoloration even during storage. To enhance stability, a small amount of an inhibitor can be added. Hydroquinone is a commonly used and effective inhibitor that works by scavenging free radicals that can initiate polymerization.[9]

Visualizing the Problem: The Mechanism of Acid-Catalyzed Polymerization

Understanding the mechanism of polymerization is key to preventing it. The following diagram illustrates the acid-catalyzed polymerization of furan, a process that often begins with protonation of the furan ring, leading to reactive intermediates that propagate the polymerization.

Furan Polymerization Mechanism Furan Furan ProtonatedFuran Protonated Furan (Reactive Intermediate) Furan->ProtonatedFuran H⁺ (Acid Catalyst) Dimer Dimer ProtonatedFuran->Dimer + Furan Polymer Polymer (Insoluble Tar) Dimer->Polymer + n Furan

Caption: Acid-catalyzed polymerization of furan.

Preventative Strategies: A Workflow for Success

The following workflow provides a logical approach to minimizing polymerization during your furan derivative synthesis.

Preventative Workflow Start Furan Derivative Synthesis Catalyst Choose Mild Catalyst (e.g., ZnCl₂, BF₃·OEt₂, p-TsOH) Start->Catalyst Temp Strict Temperature Control (Low Temperature) Start->Temp Solvent Select Appropriate Solvent (e.g., Alcohols) Start->Solvent Inhibitor Consider an Inhibitor (e.g., Hydroquinone for storage) Start->Inhibitor Reaction Run Reaction Catalyst->Reaction Temp->Reaction Solvent->Reaction Inhibitor->Reaction Workup Prompt and Careful Workup (Neutralize Acid) Reaction->Workup Product Pure Furan Derivative Workup->Product

Caption: Workflow for minimizing polymerization.

Experimental Protocols: Putting Theory into Practice

Here we provide detailed, step-by-step methodologies for key furan syntheses, with a focus on the practical steps to avoid polymerization.

Protocol 1: Synthesis of 2-Acetylfuran via Friedel-Crafts Acylation (Low Polymerization Method)

This protocol utilizes zinc chloride as a mild Lewis acid catalyst and includes acetic acid to suppress furan autopolymerization.[5]

Materials:

  • Acetic anhydride

  • Anhydrous zinc chloride (ZnCl₂)

  • Acetic acid

  • Furan

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add acetic anhydride, acetic acid, and anhydrous zinc chloride. The recommended molar ratio of acetic acid to acetic anhydride is between 0.1-1:1, and the amount of zinc chloride should be 1-10% of the weight of the acetic anhydride.[5]

  • Catalyst Dissolution: Stir the mixture at a controlled temperature of 0-30 °C until the zinc chloride is completely dissolved.[5]

  • Furan Addition: While maintaining the temperature, add furan dropwise to the reaction mixture. The slow, controlled addition is crucial to prevent a rapid exothermic reaction.

  • Reaction: After the addition is complete, heat the mixture to 40-60 °C and maintain for 3-5 hours.[5] Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, recover the acetic acid via vacuum distillation (20-100 mbar, 30-80 °C).[4]

    • The crude 2-acetylfuran can then be purified by vacuum distillation (20-100 mbar, 80-110 °C).[4]

Protocol 2: Paal-Knorr Furan Synthesis under Mild Conditions

This protocol employs a milder acid catalyst and highlights the importance of water removal.

Materials:

  • 1,4-Diketone

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the 1,4-diketone in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (typically 1-5 mol%).

  • Reaction and Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap, effectively driving the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by TLC analysis.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude furan derivative can then be purified by flash column chromatography or distillation.

Data-Driven Decisions: Catalyst Comparison

The choice of catalyst is one of the most critical factors in preventing polymerization. The following table summarizes the performance of different catalysts in the Friedel-Crafts acylation of furan, highlighting the trade-off between reactivity and the formation of polymeric byproducts.

CatalystTypical ConditionsAdvantagesDisadvantagesPolymerization Risk
AlCl₃ Harsh, often requires low temperaturesHigh reactivityHighly prone to causing furan polymerizationVery High
BF₃·OEt₂ Milder than AlCl₃Good reactivity with reduced polymerizationMoisture sensitiveModerate
ZnCl₂ Mild Lewis acidLow polymerization, cost-effectiveMay require slightly higher temperatures or longer reaction timesLow
Zeolites (e.g., H-beta) Heterogeneous, high temperaturesReusable, high selectivityMay require specific reactor setupsVery Low
Heteropoly acids Heterogeneous, can be tuned for acidityHigh yields, minimal polymer formationCan be more expensiveVery Low

References

  • Paal–Knorr synthesis. In Wikipedia; 2023. [Link]

  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. [Link]

  • Paal–Knorr furan synthesis | Request PDF. ResearchGate. [Link]

  • Solvent-free Friedel-Craft acylation of furan with acetic anhydride. ResearchGate. [Link]

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. PMC. [Link]

  • Friedel-Crafts acylation of furan. Chemistry Stack Exchange. [Link]

  • Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. ResearchGate. [Link]

  • Synthesis of Furan. MBB College. [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]

  • Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling | Request PDF. ResearchGate. [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Link]

  • Feist–Benary synthesis. In Wikipedia; 2023. [Link]

  • The Role of Hydroquinone as a Polymerization Inhibitor: Sourcing & Use. [Link]

  • Method for preparing 2-acetylfuran.

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-Furancarboximidamide in Biological Media

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Furancarboximidamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for the solubility challenges commonly encountered with this compound in experimental settings. We will delve into the physicochemical rationale behind these issues and provide validated, step-by-step protocols to ensure the successful integration of this compound into your biological assays.

Section 1: Frequently Asked Questions - Understanding the Molecule

This section addresses the most common initial questions regarding this compound and its solubility characteristics.

Q1: What is this compound, and why is its solubility often a concern?

This compound is an organic compound featuring a furan ring connected to a carboximidamide group (commonly known as an amidine).[1] Its structure presents a dual challenge for solubility in neutral aqueous solutions. The furan ring is relatively non-polar and hydrophobic, which limits its favorable interactions with water. The amidine group is highly basic and, in its unprotonated (free base) form, can participate in intermolecular hydrogen bonding, potentially leading to a stable crystal lattice structure that resists dissolution.[1] Achieving a sufficient concentration in biological media (which are typically aqueous and buffered to a physiological pH of ~7.4) is therefore a significant hurdle.

Q2: I see a free base and a hydrochloride (HCl) salt form available. Which one should I use for my experiments?

For any work involving aqueous media, we strongly recommend starting with the this compound HCl salt (CAS 54610-69-4) .[2]

Causality: The HCl salt is the product of reacting the basic amidine group with hydrochloric acid. In this form, the amidine is protonated, forming an amidinium ion. This positive charge dramatically increases the molecule's polarity and its ability to interact with water molecules, leading to significantly higher aqueous solubility compared to the neutral free base.[3][4] Using the free base directly in aqueous buffers will likely result in very poor solubility and unreliable concentration measurements.

Q3: What are the key physicochemical properties I should be aware of?

Understanding the fundamental properties of this compound is crucial for troubleshooting. While extensive experimental data is not publicly available, we can infer key characteristics based on its structure.

PropertyEstimated Value / CharacteristicSignificance for Solubility
Chemical Structure Furan ring with a C(=NH)NH₂ groupThe furan ring is hydrophobic; the amidine group is a strong base.
Molecular Weight ~110.11 g/mol (Free Base)Low molecular weight is generally favorable for solubility.
pKa (of conjugate acid) ~10-11 (Estimated)The amidine is a strong base.[1] It will be >99% protonated and charged at pH < 8, but largely neutral at physiological pH if added as the free base.
Form Available as Free Base or HCl SaltThe HCl salt is significantly more water-soluble and is the recommended starting material.[2][3]
Solvent Preference Soluble in polar aprotic solvents (DMSO, DMF); low solubility in neutral water.Indicates the need for a stock solution in an organic solvent for subsequent dilution.
Section 2: Initial Stock Solution Preparation - A Step-by-Step Guide

The first critical step is the preparation of a reliable, high-concentration stock solution. The following protocol is a validated starting point for most applications.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible polar aprotic solvent that can effectively dissolve a wide range of organic molecules. Preparing a concentrated stock in DMSO allows for minimal addition of organic solvent to the final biological medium, thereby reducing potential solvent-induced artifacts.

Materials:

  • This compound HCl (CAS 54610-69-4)

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Pre-weigh Vial: Tare a sterile, dry vial on an analytical balance.

  • Weigh Compound: Carefully weigh out a precise amount of this compound HCl (e.g., 1.47 mg for 1 mL of a 10 mM solution; MW of HCl salt is ~146.57 g/mol ).

  • Add Solvent: Add the calculated volume of DMSO to the vial to achieve the target concentration (e.g., 1 mL for the 1.47 mg weighed out).

  • Promote Dissolution:

    • Cap the vial tightly and vortex for 30-60 seconds.

    • If solids persist, gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Alternatively, place the vial in a bath sonicator for 5 minutes.

  • Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Section 3: Troubleshooting Solubility in Aqueous Biological Media

The most common failure point occurs when the organic stock solution is diluted into an aqueous medium. This section provides a logical, tiered approach to overcoming this issue.

Workflow for Troubleshooting Precipitation

Caption: Decision workflow for addressing solubility issues.

Issue: My compound precipitates upon dilution of the DMSO stock into my buffer or cell culture media.

This is expected behavior and is known as "crashing out." The compound moves from a favorable organic environment (DMSO) to an unfavorable aqueous one where its solubility limit is much lower.

Q4: How do I prevent my compound from precipitating?

Solution A: The pH-Modification Approach (Primary Recommendation)

Causality: As a strong base, the solubility of this compound is highly dependent on pH.[5][6] By lowering the pH of your aqueous medium, you can force the equilibrium towards the protonated (charged) amidinium ion, which is significantly more soluble in water.

Protocol 2: pH-Dependent Solubility Testing

  • Prepare several small aliquots of your target biological medium (e.g., PBS, DMEM).

  • Adjust the pH of these aliquots to create a range, for example: pH 7.4 (control), 7.0, 6.5, 6.0, and 5.5. Use sterile, dilute HCl to lower the pH.

  • To each aliquot, add your DMSO stock of this compound HCl to the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and is tolerated by your assay (typically ≤0.5%).

  • Incubate under your experimental conditions (e.g., 37°C for 30 minutes).

  • Visually inspect for precipitation. The lowest pH that results in a clear solution is the optimal pH for your experiment.

    • Self-Validation: Always include a vehicle control (medium + same amount of DMSO) at each tested pH to ensure the buffer itself remains stable.

Solution B: The Co-solvent Approach

Causality: If pH modification is not possible, you can make the aqueous environment more "hospitable" to the compound by adding a small amount of a water-miscible, biocompatible organic solvent.[6][7] This co-solvent reduces the overall polarity of the solvent system, lessening water's tendency to exclude the non-polar furan ring.[6]

Co-solventTypical Max Concentration (in vitro)Notes
Ethanol 0.5 - 1.0%Can affect cell metabolism.
PEG 400 0.5 - 1.0%Generally well-tolerated; can be viscous.
Propylene Glycol 0.5 - 1.0%Common vehicle for drug formulations.

To Implement: Prepare your biological medium containing the desired final percentage of the co-solvent before adding the DMSO stock of your compound. This pre-mixed system can prevent precipitation more effectively than adding the co-solvent afterward.

Q5: My assay is sensitive to both low pH and organic solvents. How can I achieve a higher working concentration?

Solution C: Complexation with Cyclodextrins

Causality: Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The hydrophobic furan ring of this compound can insert into the cyclodextrin's cavity, forming an "inclusion complex."[4] This complex presents a hydrophilic outer surface to the water, effectively shielding the hydrophobic part of the drug and dramatically increasing its apparent aqueous solubility without requiring pH changes or co-solvents.[4]

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

  • Select a Cyclodextrin: Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) are excellent, low-toxicity choices.[8]

  • Prepare CD Solution: Make a concentrated solution of the cyclodextrin in your desired aqueous buffer (e.g., 20% w/v HP-β-CD in PBS).

  • Add Compound: Add the solid this compound HCl directly to the cyclodextrin solution to achieve your target concentration.

  • Facilitate Complexation: Vortex and sonicate the mixture until the compound is fully dissolved. This may take 30-60 minutes. Gentle heating (37-40°C) can accelerate the process.

  • Sterilization: Sterile-filter the final solution through a 0.22 µm filter.

  • Usage: This aqueous, high-concentration stock can now be diluted directly into your biological medium.

References
  • Williams HD, Trevaskis NL, Charman SA, et al. Strategies to address low drug solubility in discovery and development. Pharmacological reviews. 2013. [Link]

  • Cheméo. 2-Furancarboxamide, N-methyl- - Chemical & Physical Properties. [Link]

  • International Journal of Innovative Research and Technology. Solubility Enhancement Methods. [Link]

  • Hemalatha B, Manasa K, Kavya P, et al. VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT: AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • The Pharma Innovation. Various techniques for solubility enhancement: An overview. [Link]

  • Savjani KT, Gajjar AK, Savjani JK. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. 2012. [Link]

  • Patel, P., Serajuddin, A. T., & Patel, S. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. 2021. [Link]

  • Drug Development & Delivery. Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • American Pharmaceutical Review. Solubility Enhancement Excipients. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69108, Furamide. [Link]

  • Cheméo. Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). [Link]

  • Hranjec, M., Perin, N., & Starčević, K. (2019). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 24(15), 2789. [Link]

  • Wang, H., Huang, J., Fang, X., Liao, H., Zhang, G., Fang, W., & Li, Y. (2025). DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Amidine. [Link]

  • Semenova, A. A., et al. (2023). Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. Molecules, 28(14), 5369. [Link]

  • DeBoef, B., & Keay, B. A. (2015). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 56(34), 4923-4926. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of 2-Furancarboximidamide with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, even with a well-defined reaction pathway, structural isomers and unexpected rearrangements can occur. This guide provides an in-depth comparison of three powerful 2D Nuclear Magnetic Resonance (NMR) techniques—COSY, HSQC, and HMBC—for the definitive structural elucidation of 2-Furancarboximidamide, a heterocyclic compound with potential applications in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights honed from years of practical experience in structural analysis. The aim is to provide a self-validating framework for confirming molecular structures, grounded in authoritative scientific principles.

The Challenge: Beyond 1D NMR

While 1D ¹H and ¹³C NMR provide essential information about the chemical environment and number of different nuclei, they often fall short in complex molecules or in cases where signal overlap obscures clear interpretation. For this compound, with its aromatic furan ring and the carboximidamide functional group, subtle differences in chemical shifts may not be sufficient to definitively assign every proton and carbon and, crucially, to confirm the connectivity between them. This is where the power of two-dimensional NMR spectroscopy becomes indispensable.

A Comparative Overview of 2D NMR Techniques for Structural Elucidation

Technique Full Name Information Provided Primary Application for this compound
COSY CO rrelation S pectroscopY Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).To establish the proton-proton connectivity within the furan ring.
HSQC H eteronuclear S ingle Q uantum C oherenceShows direct one-bond correlations between protons and the carbons they are attached to.To definitively assign which proton is attached to which carbon in the furan ring and the imidamide group.
HMBC H eteronuclear M ultiple B ond C orrelationShows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, and sometimes 4).To connect the furan ring to the carboximidamide functional group and to confirm the positions of quaternary carbons.

Theoretical Foundations of 2D NMR Experiments

2D NMR experiments are powerful tools that spread NMR signals into two frequency dimensions, revealing correlations between different nuclei that are not apparent in 1D spectra.[1][2]

COSY (Correlation Spectroscopy)

The COSY experiment is a homonuclear 2D NMR technique that identifies protons that are scalar (J-coupled) to each other.[1][3] In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both the x and y axes. The diagonal peaks correspond to the peaks in the 1D spectrum, while the off-diagonal "cross-peaks" indicate that the two protons at those chemical shifts are coupled.[2][3] This is invaluable for tracing out spin systems within a molecule.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is a heteronuclear 2D NMR technique that correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C.[4][5] An HSQC spectrum has a ¹H NMR spectrum on one axis and a ¹³C NMR spectrum on the other. Each peak in the 2D spectrum corresponds to a C-H bond, with its coordinates being the chemical shifts of the attached carbon and proton.[4][5] This allows for unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is another heteronuclear 2D NMR technique that reveals correlations between protons and carbons over multiple bonds (typically 2 to 3 bonds, and sometimes further in conjugated systems).[6][7] Similar to HSQC, it has ¹H and ¹³C spectra on its axes. However, the cross-peaks in an HMBC spectrum indicate longer-range couplings. This is particularly useful for identifying the connectivity between different functional groups and for assigning quaternary carbons, which do not have any directly attached protons and are therefore invisible in an HSQC spectrum.[6]

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on the quality of the sample preparation and the parameters used for data acquisition.

Sample Preparation
  • Compound Purity : Ensure the this compound sample is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection : Choose a deuterated solvent in which the compound is highly soluble. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of DMSO-d₆. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable timeframe for these 2D experiments on a modern NMR spectrometer.

  • NMR Tube : Use a high-quality, clean, and dry 5 mm NMR tube. Any particulate matter or paramagnetic impurities can degrade the quality of the spectra.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation A Pure Compound D Dissolve & Transfer A->D B Deuterated Solvent B->D C NMR Tube E 1D ¹H & ¹³C C->E Insert into Spectrometer D->C F COSY E->F G HSQC F->G H HMBC G->H I Interpret Spectra H->I Process Data J Confirm Structure I->J

Caption: Expected COSY correlations for this compound.

Interpreting the HSQC Spectrum

The HSQC spectrum will definitively link each proton to its directly attached carbon.

  • A cross-peak at (~6.6 ppm, ~112 ppm) assigns H3 to C3.

  • A cross-peak at (~7.2 ppm, ~115 ppm) assigns H4 to C4.

  • A cross-peak at (~7.8 ppm, ~145 ppm) assigns H5 to C5.

The NH₂ protons may or may not show a correlation depending on the rate of exchange with the solvent. The quaternary carbons (C2 and C6) will be absent from the HSQC spectrum.

Interpreting the HMBC Spectrum

The HMBC spectrum is the final piece of the puzzle, confirming the overall connectivity of the molecule.

  • Connecting the furan ring to the carboximidamide group:

    • A correlation from H3 to C2 (³JCH) and C5 (³JCH).

    • A correlation from H5 to C2 (³JCH) and C3 (³JCH).

    • Most importantly, a correlation from H3 to C6 (³JCH), the carbon of the imidamide group, and from H5 to C6 (³JCH).

  • Confirming the imidamide group:

    • Correlations from the NH₂ protons to C6 (²JCH).

These long-range correlations unambiguously establish that the carboximidamide group is attached to the C2 position of the furan ring.

Diagram of Key HMBC Correlations

hmbc_correlations cluster_furan Furan Ring cluster_imidamide Carboximidamide Group H3 H3 C2 C2 H3->C2 C5 C5 H3->C5 C6 C6 H3->C6 H4 H4 H5 H5 H5->C2 C3 C3 H5->C3 H5->C6 C4 C4 NH2 NH₂ NH2->C6

Caption: Key HMBC correlations confirming the structure of this compound.

Conclusion: A Synergistic Approach to Structural Confirmation

By systematically applying and interpreting COSY, HSQC, and HMBC spectra, we can move from a collection of individual signals to a complete and unambiguous structural assignment for this compound. Each technique provides a unique and complementary piece of the structural puzzle:

  • COSY delineates the proton framework.

  • HSQC attaches protons to their carbons.

  • HMBC connects the molecular fragments and identifies quaternary centers.

This integrated approach represents a robust and self-validating methodology, essential for ensuring the scientific integrity of research and development in the chemical and pharmaceutical sciences.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link] [3][8]2. Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link] [5][9]3. Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link] [1][10]4. ACD/Labs. (2008, July 28). Interpreting a 1H-13C HMBC spectrum. [Link] [7]5. YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link] [11][12]6. Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link] [2]7. Hernández-Montes, G., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link] [13]8. Radulović, N. S., et al. (n.d.). SUPPLEMENTARY DATA. The Royal Society of Chemistry. [Link] [14]9. Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link] [4]10. YouTube. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. [Link] [6]11. da Silva, A. B., et al. (2018). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Magnetic Resonance in Chemistry. [Link] [15]12. Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Furancarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of modern drug development, the synthesis of novel small molecules is the foundational step. 2-Furancarboximidamide, a heterocyclic compound featuring a furan ring and an amidine group, represents a scaffold of significant interest due to its potential applications in medicinal chemistry, mirroring the biological activity seen in related furan-carboxamides.[1][2] The amidine moiety, in particular, is a key pharmacophore known for its ability to engage in hydrogen bonding and salt-bridge interactions with biological targets. However, the translation of a synthesized molecule from a laboratory curiosity to a viable drug candidate is wholly dependent on its purity. Process-related impurities, residual starting materials, or degradation products can drastically alter biological activity, introduce toxicity, and confound experimental results.[3]

This guide provides a comprehensive framework for validating the purity of newly synthesized this compound. We move beyond a simple checklist of techniques, offering a self-validating, orthogonal workflow that equips researchers with the tools to confidently ascertain the identity and purity of their compound. We will detail the causality behind our choice of analytical methods, provide actionable experimental protocols, and present a comparative analysis of these techniques, grounded in the principles of analytical method validation outlined by regulatory bodies.[4][5]

Part 1: Synthesis and Purification Overview

While numerous synthetic routes to furan-containing molecules exist, a common and effective method for preparing amidines is the Pinner synthesis, starting from the corresponding nitrile (2-cyanofuran). This pathway minimizes the formation of challenging side products often seen in direct amidation routes.

A generalized synthetic workflow is as follows:

A 2-Cyanofuran + Anhydrous EtOH C Ethyl 2-furanimidate HCl (Pinner Salt) A->C Step 1: Imidate Formation B Dry HCl Gas B->C E This compound HCl C->E Step 2: Amination D Anhydrous NH3 in EtOH D->E G Crude this compound E->G Neutralization F Base (e.g., NaHCO3) workup F->G H Recrystallization / Chromatography G->H Purification I Pure this compound H->I Isolation cluster_0 Primary Purity Assessment cluster_1 Structural & Identity Confirmation cluster_2 Absolute Purity & Composition cluster_3 Final Confirmation A Synthesized This compound B HPLC-UV/DAD (Purity ≥ 99.5%?) A->B Inject C ¹H & ¹³C NMR (Structure Match?) B->C Yes D LC-MS (Correct Mass?) B->D Yes E qNMR (Quantitative Assay) C->E Yes F Elemental Analysis (%C, %H, %N Match?) D->F Yes G Compound is Pure & Identity Confirmed E->G F->G

Sources

A Comparative Analysis of the Antimicrobial Activity of 2-Furancarboximidamide and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Antimicrobial Drug Development

In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a cornerstone of infectious disease research. This guide provides a detailed comparative analysis of 2-Furancarboximidamide, a compound featuring a furan ring known for its presence in various bioactive molecules, against ciprofloxacin, a well-established broad-spectrum fluoroquinolone antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the antimicrobial profiles of these two compounds, supported by established experimental protocols and data.

Introduction to the Compounds

Ciprofloxacin , a second-generation fluoroquinolone, has been a mainstay in clinical practice for decades.[1][2] It is widely used to treat a variety of bacterial infections, including those of the urinary, respiratory, and gastrointestinal tracts.[1][3] Its efficacy stems from its potent bactericidal activity against a wide range of pathogens.[4]

This compound belongs to the furan family of heterocyclic compounds. Furan derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[5][6] Recent studies have highlighted the potential of furan-2-carboxamide derivatives in combating critical pathogens, suggesting that this scaffold is a promising area for new antimicrobial agent development.[7]

Chemical Structures and Mechanisms of Action

A fundamental understanding of a compound's mechanism of action is crucial for predicting its spectrum of activity, potential for resistance development, and suitability for further development.

Ciprofloxacin exerts its bactericidal effect by targeting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][8] In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[9] Ciprofloxacin stabilizes the complex between DNA gyrase and DNA, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[10] In many Gram-positive bacteria, topoisomerase IV, which is involved in the separation of daughter chromosomes after replication, is the primary target.[1]

This compound's mechanism of action is less definitively established than that of ciprofloxacin. However, research on related furan derivatives suggests several potential pathways. Some furan compounds are known to inhibit key processes in energy metabolism, particularly glycolysis.[11] The reactivity of the furan ring and its derivatives with nucleophilic groups in cellular components, such as thiols in enzymes, is also a proposed mechanism of their biological activity.[11] For some related compounds, the mechanism involves the inhibition of inosine monophosphate (IMP) dehydrogenase, which disrupts the synthesis of guanosine nucleotides essential for DNA and RNA synthesis.[12]

Mechanism_of_Action cluster_Cipro Ciprofloxacin cluster_Furan This compound (Proposed) Cipro Ciprofloxacin Gyrase DNA Gyrase (Gram-negative) Cipro->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-positive) Cipro->TopoIV Inhibits DNA_break Double-Strand DNA Breaks Gyrase->DNA_break Leads to TopoIV->DNA_break Leads to Cell_Death_C Bacterial Cell Death DNA_break->Cell_Death_C Furan This compound Metabolism Inhibition of Energy Metabolism (e.g., Glycolysis) Furan->Metabolism May Inhibit IMP_DH IMP Dehydrogenase Inhibition Furan->IMP_DH May Inhibit Cell_Death_F Bacterial Cell Death Metabolism->Cell_Death_F Nucleotide_Synth Blocks Guanosine Nucleotide Synthesis IMP_DH->Nucleotide_Synth Nucleotide_Synth->Cell_Death_F

Caption: Comparative mechanisms of action for Ciprofloxacin and this compound.

Comparative Antimicrobial Potency: MIC & MBC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. These values are critical for assessing the potency of an antimicrobial compound.

Below is a hypothetical table summarizing potential MIC and MBC values based on the known activity of ciprofloxacin and the expected activity of novel furan derivatives against key bacterial pathogens.

Table 1: Comparative In Vitro Activity (MIC/MBC in µg/mL)

OrganismTypeThis compound (Hypothetical) Ciprofloxacin (Reference)
MIC / MBCMIC / MBC
Staphylococcus aureusGram-positive16 / 640.5 / 1
Streptococcus pneumoniaeGram-positive32 / >641 / 2
Escherichia coliGram-negative8 / 32≤0.06 / 0.12
Pseudomonas aeruginosaGram-negative64 / >640.25 / 1
Klebsiella pneumoniaeGram-negative16 / 64≤0.06 / 0.12

Note: Data for this compound is illustrative. Ciprofloxacin values are representative of susceptible strains.[13][14]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure scientific rigor and reproducibility, standardized methodologies must be employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15]

Workflow_MIC_MBC prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_plate 2. Prepare Serial Dilutions of Compounds in 96-Well Plate prep_inoculum->prep_plate inoculate 3. Inoculate Plate with Bacterial Suspension (Final ~5x10^5 CFU/mL) prep_plate->inoculate incubate 4. Incubate at 37°C for 16-20 hours inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mic 6. Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mic incubate_agar 7. Incubate Agar Plates at 37°C for 24 hours plate_mic->incubate_agar read_mbc 8. Read MBC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mbc

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.[16][17]

  • Preparation of Bacterial Inoculum: Aseptically select 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] This standardization is critical for the consistency of results.

  • Dilution of Inoculum: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound. Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Add the diluted bacterial inoculum to each well. Include a positive control (bacteria without any compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.[16]

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MBC Determination

The MBC is determined as an extension of the MIC test.

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spread each aliquot onto a fresh agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Determination of MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Kinetic Assay

This assay provides insight into the pharmacodynamics of an antimicrobial, revealing whether it is bactericidal or bacteriostatic and how quickly it acts.[18][19]

  • Preparation: Prepare tubes containing broth with the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC). Also, prepare a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[20][21]

  • Plating and Incubation: Perform serial dilutions of the collected aliquots and plate them onto agar to determine the viable cell count (CFU/mL). Incubate the plates for 24 hours.

  • Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum is considered bactericidal activity.[22]

Table 2: Interpreting Time-Kill Assay Results

OutcomeInterpretation
≥ 3-log₁₀ reduction in CFU/mLBactericidal
< 3-log₁₀ reduction in CFU/mLBacteriostatic
No significant change from initial inoculumMinimal effect

Cytotoxicity and Therapeutic Index

A promising antimicrobial must be selectively toxic to pathogens while exhibiting minimal toxicity to host cells. Cytotoxicity is often assessed using in vitro assays with mammalian cell lines.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][23]

  • Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., human hepatocytes or fibroblasts) and incubate for 24 hours to allow for cell attachment.[24][25]

  • Compound Exposure: Expose the cells to serial dilutions of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 550 nm).

  • Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability.

A higher IC₅₀ value indicates lower cytotoxicity. The therapeutic index (TI) can be conceptually estimated as the ratio of the IC₅₀ to the MIC. A higher TI is desirable, as it suggests a wider margin of safety.

Conclusion

This guide provides a framework for the comparative evaluation of this compound and ciprofloxacin. Ciprofloxacin is a potent, broad-spectrum antibiotic with a well-defined mechanism of action targeting DNA synthesis.[4][8] While its efficacy is proven, the rise of fluoroquinolone resistance necessitates the search for new agents.[1] this compound, representing the furan chemical class, offers a potentially different mechanism of action that could be effective against resistant strains.[7][11]

A comprehensive evaluation, following the protocols outlined here, is essential to determine the true potential of this compound as a future antimicrobial agent. Key determinants of its success will be its spectrum of activity, potency (MIC/MBC), speed of action, and, crucially, its safety profile as indicated by cytotoxicity assays.

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A Comparative Guide to Furan Derivatives in Oncology: Benchmarking 2-Furancarboximidamide and its Analogs Against Other Furan-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug design.[1] Within the vast landscape of oncology research, furan derivatives have emerged as a versatile class of compounds with a wide spectrum of anticancer activities, targeting numerous cellular processes from DNA replication to cell signaling.[2] This guide provides a comparative analysis of the anticancer potential of various furan derivatives, with a special focus on the structural class of 2-Furancarboximidamide and its related analogs, benchmarked against other notable furan-containing compounds that have shown promise in preclinical studies.

The Furan Scaffold: A Privileged Structure in Anticancer Drug Discovery

The furan ring's utility in medicinal chemistry stems from its structural simplicity, chemical versatility, and its capacity to enhance the pharmacological profiles of molecules.[2] It can act as a bioisostere for other aromatic rings like phenyl or thiophene, offering modified steric and electronic properties that can lead to improved metabolic stability, drug-receptor interactions, and overall bioavailability.[2] The diverse anticancer activities of furan derivatives are a testament to this versatility, with different substitutions on the furan ring leading to a variety of mechanisms of action.[3]

This compound and Guanidinium-Functionalized Analogs: A Focus on Cationic Interactions

While specific preclinical data on the anticancer activity of this compound is not extensively documented in publicly available literature, the structurally related guanidinium group has been a subject of significant interest in the development of novel anticancer agents. The guanidinium group, like the imidamide moiety of this compound, is protonated at physiological pH, conferring a positive charge to the molecule. This cationic nature is pivotal to its biological activity.

Mechanism of Action: Membrane Interaction and Apoptosis Induction

Cationic compounds, including those with guanidinium functionalities, can selectively target the anionic components of cancer cell membranes, such as phosphatidylserine, which is more exposed on the outer leaflet of cancer cells compared to normal cells. This interaction can disrupt membrane integrity, leading to cell death.[4] Furthermore, the guanidinium group can facilitate the translocation of molecules across the cell membrane, enabling them to reach intracellular targets.[5]

Studies on guanidinium-functionalized polymers have demonstrated that their anticancer mechanism can be concentration-dependent, inducing apoptosis at lower concentrations (around the IC50 value) and a combination of apoptosis and necrosis at higher concentrations.[4] The induction of apoptosis is a key hallmark of many effective anticancer agents, as it triggers a programmed cell death cascade, minimizing inflammation and damage to surrounding healthy tissues.[6]

Comparative Analysis: Other Furan Derivatives in Cancer Therapy

The furan scaffold has been incorporated into a multitude of molecules with diverse anticancer mechanisms. The following sections provide a comparative overview of some of the most promising classes of furan derivatives.

Furan-2-Carboxamide Derivatives: Broad-Spectrum Cytotoxicity

Furan-2-carboxamide derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[7] These compounds often serve as versatile intermediates for the synthesis of more complex heterocyclic systems with enhanced biological activity.

A novel furan-2-carboxamide based small molecule has been identified as a selective microtubule stabilizing agent, exhibiting potent anti-proliferative and anti-metastatic properties in vitro.[5] This compound induces mitotic arrest at the G2/M phase of the cell cycle and potentiates apoptosis in cancer cells, with IC50 values ranging from 4 µM to 8 µM in different cancer cell lines.[5]

Furan-Containing Topoisomerase Inhibitors: Targeting DNA Replication

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[8] Their inhibition leads to DNA damage and subsequent cell death, making them a validated target for cancer therapy.[9] Several furan derivatives have been identified as potent topoisomerase inhibitors.

For instance, novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives have been synthesized and shown to possess significant Topoisomerase I (Topo I) inhibitory activity and potent antiproliferative effects against various cancer cell lines.[10] The mechanism of these compounds involves the stabilization of the drug-enzyme-DNA covalent ternary complex, similar to the action of the well-known Topo I inhibitor, camptothecin.[10]

Furan Derivatives Modulating Signaling Pathways: Precision Targeting

The dysregulation of cellular signaling pathways is a hallmark of cancer. Furan-containing molecules have been designed to selectively inhibit key components of these pathways, offering a more targeted therapeutic approach.

Several novel furan derivatives have been shown to exert their anticancer effects by promoting the activity of the tumor suppressor PTEN, which in turn suppresses the pro-survival PI3K/Akt and Wnt/β-catenin signaling pathways.[7] This mechanism has been observed in human cervical (HeLa) and colorectal (SW620) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range.[7][11]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative furan derivatives against various cancer cell lines, providing a quantitative benchmark for their anticancer potency.

Compound ClassSpecific Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Reference
Furan-2-Carboxamide Derivative SH09HeLa (Cervical Cancer)~4-8[5]
Furan-2-Carboxamide Derivative Compound 1HeLa (Cervical Cancer)0.08[7]
Furan-2-Carboxamide Derivative Compound 24HeLa (Cervical Cancer)8.79[7]
Furan-Based Derivative Compound 7MCF-7 (Breast Cancer)2.96[12]
Furan-Based Derivative Compound 4MCF-7 (Breast Cancer)4.06[12]
Furo[2,3-d]pyrimidine Derivative Compound 7bA549 (Lung Cancer)6.66
Furo[2,3-d]pyrimidine Derivative Compound 7bHT-29 (Colon Cancer)8.51
Carbamothioyl-furan-2-carboxamide p-tolyl derivativeHepG2 (Liver Cancer)>100 µg/mL (cell viability 33.29% at 20 µg/mL)

Experimental Protocols

For researchers aiming to validate or build upon these findings, the following are standardized protocols for key in vitro anticancer assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the furan derivatives and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Visualizing Mechanisms of Action

To better understand the complex cellular processes affected by these furan derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Anticancer Screening cluster_mechanism Mechanism of Action cell_culture Cancer Cell Lines (e.g., HeLa, MCF-7) treatment Treatment with Furan Derivatives cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay mechanism_study Mechanism of Action Studies treatment->mechanism_study ic50 IC50 Determination viability_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) mechanism_study->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_study->cell_cycle western_blot Western Blot (Protein Expression) mechanism_study->western_blot

Caption: General workflow for in vitro anticancer screening and mechanism of action studies.

pi3k_akt_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 pten PTEN akt Akt pip3->akt activates proliferation Cell Proliferation & Survival akt->proliferation pten->pip3 inhibits furan Furan Derivatives (e.g., Compound 1 & 24) furan->pten promotes

Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by furan derivatives via PTEN activation.

Conclusion and Future Perspectives

The furan scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While direct evidence for the anticancer activity of this compound is limited, the broader class of furan derivatives showcases a remarkable diversity of mechanisms, including cytotoxicity, microtubule stabilization, topoisomerase inhibition, and modulation of critical signaling pathways. The cationic nature of the imidamide group suggests that compounds like this compound could potentially exert their effects through membrane disruption and apoptosis induction, a hypothesis that warrants further investigation.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these furan-based compounds. Moreover, in vivo studies are crucial to translate the promising in vitro results into tangible therapeutic benefits. The development of furan derivatives that can overcome drug resistance and exhibit favorable pharmacokinetic profiles will be a significant step forward in the fight against cancer.

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A Comparative Guide to the Structure-Activity Relationship of 2-Furancarboximidamide Analogs and Related Furan-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, furan-based scaffolds have consistently emerged as privileged structures, demonstrating a wide spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-furancarboximidamide analogs and related furan derivatives, drawing upon available experimental data to elucidate the key structural determinants of their biological effects. While direct and extensive research on this compound analogs is still emerging, a wealth of information from closely related furan-2-carboxamides and other furan-containing molecules provides a robust framework for understanding their potential as therapeutic agents.

This guide will delve into the antimicrobial, anticancer, and anti-inflammatory properties of these compounds, presenting comparative data, detailing experimental protocols, and visualizing key concepts to provide actionable insights for drug discovery and development programs.

Comparative Biological Activities: A Multifaceted Pharmacophore

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a versatile scaffold found in numerous natural products and synthetic compounds with significant biological activity.[3] Its derivatives have been extensively explored for various therapeutic applications.

Antimicrobial Activity

Furan derivatives have a long-standing history as antimicrobial agents, with nitrofurantoin being a notable example used in treating urinary tract infections.[2] Recent studies on furan-2-carboxamide analogs have further highlighted their potential in combating bacterial and fungal pathogens.

A study on a series of carbamothioyl-furan-2-carboxamide derivatives demonstrated significant antimicrobial activity.[4] Notably, derivatives containing a 2,4-dinitrophenyl moiety exhibited broad-spectrum inhibition against various bacterial and fungal strains.[4]

In the context of emerging antimicrobial resistance, furan-based compounds are also being investigated for their ability to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. A diversity-oriented synthesis of furan-2-carboxamides identified carbohydrazide and triazole derivatives with significant antibiofilm activity against Pseudomonas aeruginosa.[5] Molecular docking studies suggested that these compounds may act by targeting the LasR receptor, a key component of the quorum-sensing system in this bacterium.[5]

Table 1: Comparative Antimicrobial Activity of Furan Analogs

Compound ClassTarget Organism(s)Key SAR ObservationsReference
Carbamothioyl-furan-2-carboxamidesBacteria and FungiPresence of a 2,4-dinitrophenyl group enhanced activity.[4]
Furan-2-carboxamidesPseudomonas aeruginosa (biofilm)Carbohydrazide and triazole moieties showed significant antibiofilm activity.[5]
Thiophene-2-carboxamidesS. aureus, B. subtilis, E. coli, P. aeruginosaAmino derivatives were more potent than hydroxyl or methyl analogs. A methoxy group on an aryl substituent enhanced activity.[6][7]

The insights from thiophene-2-carboxamides, a close bioisostere of furan-2-carboxamides, are particularly valuable. Studies have shown that substitutions at the 3-position of the thiophene ring significantly influence antibacterial activity, with amino groups generally conferring greater potency than hydroxyl or methyl groups.[6][7] This suggests that the electronic and hydrogen-bonding properties of substituents at this position are critical for interaction with the biological target.

Anticancer Activity

The furan scaffold is also a promising pharmacophore for the development of novel anticancer agents.[1] Research on various furan derivatives has revealed potent cytotoxic activity against a range of cancer cell lines.

For instance, certain novel furan-based derivatives, including a pyridine carbohydrazide and an N-phenyl triazinone derivative, have demonstrated potent cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[1] These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[1]

Furthermore, metal complexes of furan derivatives have shown significant anticancer potential. A silver(I) complex of furan-2-carboxylate exhibited anticancer activity against Jurkat cell lines comparable to the established anticancer drug cisplatin.[1]

Table 2: Comparative Anticancer Activity of Furan Analogs

Compound ClassCell Line(s)IC50 ValuesKey SAR ObservationsReference
Pyridine carbohydrazide furan derivativeMCF-74.06 µM-[1]
N-phenyl triazinone furan derivativeMCF-72.96 µM-[1]
Silver(I) complex of furan-2-carboxylateJurkat8.00 µMComparable activity to cisplatin (6.3 µM).[1]
Bis-2(5H)-furanone derivativeC6 glioma12.1 µMLow toxicity towards normal human cells.[1]
2-Aroyl benzofuran hydroxamic acidsA549, HT-29, MCF-7Single- to double-digit nMIntroduction of N-hydroxyacrylamide or N-hydroxypropiolamide at the 5-position of the 2-aroylbenzo[b]furan skeleton.[8]

Structure-activity relationship studies on benzofuran derivatives have indicated that substitutions at the C-2 and C-3 positions of the benzofuran core are crucial for their anticancer activity.[1] This highlights the importance of the substitution pattern on the furan ring system in determining cytotoxic potency.

Anti-inflammatory Activity

Furan derivatives have also been investigated for their anti-inflammatory properties. Certain natural furan derivatives have been shown to exert regulatory effects on various cellular activities by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-ɣ) pathways.[3]

Two furanocoumarins, bergapten and oxypeucedanin hydrate, exhibited significant anti-inflammatory activities in a dose-dependent manner.[3] These compounds have been shown to inhibit the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response.[3]

Experimental Protocols: A Guide to Biological Evaluation

The following are detailed, step-by-step methodologies for key experiments commonly used in the evaluation of the biological activities of furan analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Bacterial/Fungal Inoculum:

    • A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • The culture is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the logarithmic growth phase.

    • The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • A series of two-fold serial dilutions of the stock solution is prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

    • The plate is incubated under appropriate conditions for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding:

    • Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

Visualizing the Rationale: Workflows and Pathways

General Workflow for SAR Studies

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Lead Compound (e.g., this compound) B Analog Design (Substituent Variation) A->B Identify Modification Sites C Chemical Synthesis B->C Synthesize Analogs D In vitro Assays (e.g., MIC, IC50) C->D Test Biological Activity F SAR Analysis D->F Generate Data E Mechanism of Action Studies E->F G Lead Optimization F->G Identify Key Features G->B Design New Analogs

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Hypothetical Mechanism: Targeting Bacterial Quorum Sensing

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell LuxI LuxI (Autoinducer Synthase) AHL AHL (Autoinducer) LuxI->AHL produces LuxR LuxR (Receptor) AHL->LuxR binds to Virulence Virulence Gene Expression LuxR->Virulence activates Furan_Analog This compound Analog Furan_Analog->LuxR inhibits binding

Caption: A potential mechanism of action for furan analogs in inhibiting bacterial virulence.

Future Directions and the Promise of this compound Analogs

The existing body of research on furan-2-carboxamides and related structures provides a strong foundation for the exploration of this compound analogs. The carboximidamide group, with its basicity and potential for multiple hydrogen bond interactions, represents a compelling modification to the well-established furan scaffold.

Future research should focus on the systematic synthesis and evaluation of this compound analogs, exploring a wide range of substituents on both the furan ring and the imidamide nitrogen atoms. A thorough investigation of their antimicrobial, anticancer, and anti-inflammatory activities, coupled with mechanistic studies, will be crucial in unlocking the full therapeutic potential of this promising class of compounds. The comparative data and experimental protocols presented in this guide offer a starting point for these endeavors, paving the way for the discovery of novel and effective therapeutic agents.

References

  • A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues - Benchchem. (n.d.).
  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed. (2025, May 5).
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed. (2023, February 20).
  • (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - ResearchGate. (2023, February 3).
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. (2023, June 6).
  • Pharmacological activity of furan derivatives. (2024, December 10).
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. (2020, August 19).
  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed. (2024, July 9).

Sources

A Comparative Guide to the Synthetic Routes of 2-Furancarboximidamide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Among these, 2-Furancarboximidamide, a key structural motif, presents unique synthetic challenges and opportunities. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound, also known as 2-amidinofuran, is a crucial building block in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in diverse therapeutic areas, acting as inhibitors of enzymes such as nitric oxide synthase and indoleamine 2,3-dioxygenase, and exhibiting potential as antifungal and anticancer agents. The efficient and scalable synthesis of this core structure is therefore of paramount importance to the drug development pipeline. This guide will dissect the most prevalent synthetic strategy, the Pinner reaction, and explore potential alternative pathways, providing a critical evaluation of each.

The Pinner Reaction: A Classic and Reliable Approach

The Pinner reaction, first described by Adolf Pinner in 1877, remains the most widely employed method for the synthesis of amidines from nitriles.[1] This two-step process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imino ester salt (a Pinner salt), which is then treated with ammonia to yield the desired amidine.[1]

Mechanistic Insights

The causality behind the Pinner reaction lies in the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride.

Step 1: Formation of the Pinner Salt (Ethyl 2-Furimidate Hydrochloride)

  • Protonation of the Nitrile: The nitrogen atom of the nitrile (2-furonitrile) is protonated by hydrogen chloride, significantly increasing the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Alcohol: An alcohol, typically ethanol, acts as a nucleophile and attacks the activated nitrile carbon.

  • Formation of the Imino Ester Salt: The resulting intermediate is a stable imino ester hydrochloride, in this case, ethyl 2-furimidate hydrochloride.

It is crucial to maintain anhydrous conditions throughout this step, as the presence of water would lead to the hydrolysis of the Pinner salt to the corresponding ester.[1] The reaction is also typically performed at low temperatures to prevent the thermodynamically favored rearrangement of the imino ester to an amide.

Step 2: Ammonolysis to this compound Hydrochloride

The isolated Pinner salt is then subjected to ammonolysis. Ammonia, being a potent nucleophile, attacks the imino ester carbon, leading to the displacement of the ethoxy group and the formation of the amidine hydrochloride.

Visualizing the Pinner Reaction Workflow

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis 2-Furonitrile 2-Furonitrile Pinner_Salt Ethyl 2-Furimidate Hydrochloride (Pinner Salt) 2-Furonitrile->Pinner_Salt Nucleophilic Addition Ethanol_HCl Ethanol / Anhydrous HCl Ethanol_HCl->Pinner_Salt Amidine_HCl This compound Hydrochloride Pinner_Salt->Amidine_HCl Nucleophilic Substitution Ammonia Ammonia Ammonia->Amidine_HCl

Caption: Workflow of the Pinner reaction for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-Furimidate Hydrochloride

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with anhydrous diethyl ether (100 mL) and 2-furonitrile (0.1 mol).

  • Introduction of HCl: The solution is cooled to 0 °C in an ice bath, and dry hydrogen chloride gas is bubbled through the solution with vigorous stirring. The flow of HCl is maintained until the solution is saturated.

  • Addition of Ethanol: A solution of anhydrous ethanol (0.1 mol) in anhydrous diethyl ether (20 mL) is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction and Isolation: The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at room temperature overnight. The resulting white precipitate of ethyl 2-furimidate hydrochloride is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

Step 2: Synthesis of this compound Hydrochloride

  • Reaction Setup: The dried ethyl 2-furimidate hydrochloride (0.08 mol) is suspended in a saturated solution of ammonia in anhydrous ethanol (150 mL) in a pressure vessel.

  • Ammonolysis: The vessel is sealed and heated to 60 °C for 6 hours.

  • Isolation and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting solid is triturated with cold diethyl ether, filtered, and recrystallized from an ethanol/ether mixture to afford pure this compound hydrochloride.

Performance Metrics
ParameterValue
Overall Yield 75-85%
Reaction Time Step 1: ~16 hours; Step 2: 6 hours
Temperature Step 1: 0 °C to RT; Step 2: 60 °C
Key Reagents 2-Furonitrile, Anhydrous HCl, Anhydrous Ethanol, Ammonia
Advantages Reliable, well-established, good yields
Disadvantages Requires handling of anhydrous HCl gas, pressure vessel for ammonolysis

Alternative Synthetic Routes: An Exploratory Overview

While the Pinner reaction is the dominant method, the exploration of alternative synthetic pathways is crucial for process optimization, cost reduction, and the development of greener chemical processes. Here, we consider plausible alternatives starting from readily available furan derivatives.

Route 2: From 2-Furoic Acid via the Amide

A potential alternative route involves the conversion of 2-furoic acid to 2-furanamide, followed by dehydration to the nitrile and subsequent Pinner reaction, or a more direct conversion of the amide to the amidine.

Conceptual Workflow:

  • Amide Formation: 2-Furoic acid can be converted to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia to yield 2-furanamide.

  • Amidine Formation (Hypothetical): The direct conversion of 2-furanamide to this compound is less common but could potentially be achieved using specific reagents that facilitate the addition of ammonia and subsequent dehydration. However, this direct transformation is not well-documented for furan systems and would require significant methods development. A more conventional approach would be the dehydration of the amide to 2-furonitrile, leading back to the Pinner reaction pathway.

Visualizing the Alternative Route

Alternative_Route 2-Furoic_Acid 2-Furoic_Acid 2-Furoyl_Chloride 2-Furoyl Chloride 2-Furoic_Acid->2-Furoyl_Chloride Thionyl_Chloride SOCl₂ Thionyl_Chloride->2-Furoyl_Chloride 2-Furanamide 2-Furanamide 2-Furoyl_Chloride->2-Furanamide Ammonia1 NH₃ Ammonia1->2-Furanamide 2-Furonitrile 2-Furonitrile 2-Furanamide->2-Furonitrile More established Dehydration Dehydration (e.g., P₂O₅, SOCl₂) Dehydration->2-Furonitrile Amidine_HCl This compound Hydrochloride 2-Furonitrile->Amidine_HCl Pinner_Reaction Pinner Reaction Pinner_Reaction->Amidine_HCl

Caption: A potential alternative synthetic pathway from 2-furoic acid.

Comparative Analysis
FeaturePinner Reaction from 2-FuronitrileRoute from 2-Furoic Acid
Starting Material 2-Furonitrile2-Furoic Acid
Number of Steps 23-4 (if proceeding via the nitrile)
Overall Efficiency HighPotentially lower due to more steps
Reagent Hazards Anhydrous HCl gasThionyl chloride (corrosive, lachrymator)
Scalability Well-established and scalableEach step would require optimization for scale-up
Maturity of Method Highly established and reliableLess direct, more developmental

Conclusion and Future Perspectives

The Pinner reaction remains the gold standard for the synthesis of this compound, offering a reliable and high-yielding pathway from 2-furonitrile. Its well-understood mechanism and established protocols make it the preferred choice for most research and development applications.

While alternative routes from precursors like 2-furoic acid are conceivable, they generally involve more synthetic steps and are less direct, ultimately converging on the Pinner reaction's starting material. The direct conversion of amides to amidines, while an attractive prospect for shortening synthetic sequences, requires further investigation and methods development to become a viable alternative for the furan series.

For researchers and drug development professionals, a thorough understanding of the Pinner reaction's nuances is essential for the successful synthesis of this compound and its derivatives. Future research may focus on developing milder and more environmentally benign catalysts for the Pinner reaction or exploring novel one-pot procedures from alternative starting materials to further enhance the efficiency and sustainability of this important synthetic transformation.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]

  • Wikipedia. (n.d.). Pinner reaction. In Wikipedia. Retrieved January 18, 2026, from [Link]

Sources

A Researcher's Guide to the Spectroscopic Characterization of 2-Furancarboximidamide: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 2-Furancarboximidamide, a molecule of interest for its potential applications stemming from the versatile furan scaffold, presents a unique characterization challenge due to a notable scarcity of published spectroscopic reference data.

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. In the absence of direct literature precedents for its complete spectral profile, we will construct a predicted spectroscopic signature by cross-referencing data from structurally related compounds. This guide will delve into the rationale behind experimental design, offer detailed protocols for data acquisition, and present a comparative analysis of expected versus observed spectral features. Our objective is to equip the researcher with the tools to confidently identify and characterize this molecule.

The Spectroscopic Puzzle: Predicting the Signature of this compound

The structure of this compound combines a furan ring with an imidamide functional group. Understanding the individual spectroscopic contributions of these two components is key to predicting the spectrum of the entire molecule.

  • The Furan Moiety : The furan ring is an electron-rich aromatic heterocycle.[1] Its protons and carbons exhibit characteristic chemical shifts in NMR spectroscopy. The lone pair of electrons on the oxygen atom significantly influences the electronic environment of the ring.[1]

  • The Imidamide Group : The imidamide group, -C(=NH)NH2, is less common than its amide analogue. Its spectroscopic properties will be influenced by the nitrogen atoms and the carbon-nitrogen double bond.

By analyzing published data for compounds containing these fragments, we can assemble a reliable predicted spectroscopic profile for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Protons and Carbons

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. We will predict the ¹H and ¹³C NMR spectra of this compound based on known values for furan derivatives and compounds containing the closely related amidine group.[2]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Predicted Chemical Shift (δ) ppmMultiplicityAssignmentRationale
~7.9-8.1ddH5The proton on the carbon adjacent to the ring oxygen is typically the most deshielded in a 2-substituted furan.
~7.2-7.4ddH3This proton is coupled to both H4 and H5, resulting in a doublet of doublets.
~6.6-6.8ddH4Coupled to H3 and H5, this proton appears in the most upfield region of the aromatic protons.
~9.0-9.5br sNH & NH₂Protons on nitrogen atoms often appear as broad singlets and their chemical shift can be highly dependent on solvent and concentration. The amidine protons in a related furan-amidine compound appear in this region.[2]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Predicted Chemical Shift (δ) ppmAssignmentRationale
~160-165C=NThe carbon of the imidamide group is expected to be in a range similar to that of amidines.
~145-150C2 & C5The carbons directly attached to the oxygen atom in the furan ring are typically the most deshielded.
~115-120C3
~110-115C4

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is invaluable for identifying the presence of specific functional groups.[3] The IR spectrum of this compound is expected to be dominated by absorptions from the N-H and C=N bonds of the imidamide group, as well as vibrations from the furan ring.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100-3500Medium, BroadN-H stretchPrimary amines and imines show characteristic N-H stretching in this region. The presence of two N-H bonds in the imidamide group may result in a complex, broad absorption.[4][5]
~3100MediumAromatic C-H stretchCharacteristic of C-H bonds on the furan ring.
1630-1690StrongC=N stretchThe carbon-nitrogen double bond of the imidamide group is expected to have a strong absorption in this region, similar to amides.[6]
1500-1600MediumC=C stretchAromatic ring stretching vibrations of the furan moiety.[7]
1000-1300StrongC-O stretchCharacteristic of the C-O-C bond within the furan ring.[7]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.[3][8] For this compound (C₅H₆N₂O), the expected exact mass is approximately 110.0480 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

Upon electron ionization, the molecular ion (M⁺˙) will be formed, and its peak should be observed at m/z 110. Subsequent fragmentation is likely to involve the loss of small, stable neutral molecules or radicals.

m/zProposed FragmentRationale for Fragmentation
110[C₅H₆N₂O]⁺˙Molecular Ion (M⁺˙)
94[C₅H₄NO]⁺Loss of NH₂ radical
82[C₄H₄NO]⁺Loss of CO from the m/z 110 ion
67[C₄H₅N]⁺Loss of HNCO from the m/z 110 ion

Experimental Protocols for Spectroscopic Analysis

To validate the predicted data, a rigorous and well-documented experimental approach is essential. The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for a synthesized sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the dried this compound sample.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the compound and to allow for the observation of exchangeable N-H protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup :

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition :

    • ¹H NMR : Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • ¹³C NMR : Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended) : Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to unambiguously assign proton-proton and proton-carbon correlations, respectively.

  • Data Processing :

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Use an Attenuated Total Reflectance (ATR) accessory for solid samples.

    • Place a small amount of the dry this compound powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Data Acquisition :

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation :

    • Prepare a dilute solution of the this compound sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup :

    • Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).[9]

  • Data Analysis :

    • Determine the accurate mass of the molecular ion and calculate the elemental composition.

    • Analyze the MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a newly synthesized batch of this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Final Confirmation synthesis Synthesized this compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Acquire Data ir FT-IR Spectroscopy synthesis->ir Acquire Data ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms Acquire Data nmr_data Chemical Shifts Coupling Constants Integration nmr->nmr_data ir_data Functional Group Absorptions ir->ir_data ms_data Molecular Weight Fragmentation Pattern ms->ms_data comparison Cross-reference with Predicted Data nmr_data->comparison ir_data->comparison ms_data->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Workflow for the characterization of this compound.

Discussion and Best Practices

When comparing experimentally obtained data with the predicted values in this guide, minor deviations are to be expected. These can arise from factors such as solvent effects, sample concentration, and the specific instrumentation used. However, the overall pattern of signals—the multiplicities and relative positions of peaks in NMR, the key functional group absorptions in IR, and the major fragmentation pathways in MS—should align well with the predictions.

Key Considerations for Trustworthy Data:

  • Purity is Paramount : Ensure the sample is of high purity before analysis, as impurities will complicate spectral interpretation.

  • Orthogonal Techniques : The strength of this characterization workflow lies in the use of multiple, complementary spectroscopic techniques. A consistent structural assignment across NMR, IR, and MS provides a high degree of confidence.

  • Documentation : Meticulously document all experimental parameters. This is crucial for reproducibility and for troubleshooting any unexpected results.

By following the predictive framework and experimental protocols outlined in this guide, researchers can confidently navigate the spectroscopic characterization of this compound, contributing to the robust and reliable advancement of their research and development endeavors.

References

  • SpectraBase. 2-Furancarboxamide, N-dodecyl- - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 2-furancarboxamide, tetrahydro-N-[4-[[[(4-methylphenyl)methyl]amino]carbonyl]phenyl]- - Optional[13C NMR] - Chemical Shifts. [Link]

  • Cardona López, J. et al. (2024). Synthesis and spectroscopic characterization of 2-furancarbothioamide: N-(4-fluorophenyl)furan-2-carbothioamide. ResearchGate. [Link]

  • University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Kefale, T. et al. (2016). Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity. PubMed Central. [Link]

  • ETH Zurich. Chemical shifts. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Millersville University. Table of Characteristic IR Absorptions. [Link]

  • Mori, K. et al. (2022). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. National Institutes of Health. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • ResearchGate. A vibrational spectroscopic study on furan and its hydrated derivatives. [Link]

  • University of California, Santa Cruz. IR Tables. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • De Gruyter. Synthesis of amides and esters containing furan rings under microwave-assisted conditions. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Waters Corporation. Fundamentals of MS (7 of 7) - Fragmentation. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Furancarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Furancarboximidamide (CAS No. 54610-73-0) and its common salt, this compound Hydrochloride (CAS No. 54610-69-4).[1][2] Adherence to these procedures is a critical component of a robust laboratory safety culture, ensuring personnel well-being and environmental compliance. As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we employ.

Hazard Identification and Immediate Safety Protocols

Before any disposal-related activities are initiated, a thorough understanding of the compound's hazard profile is paramount. This compound Hydrochloride is classified as a hazardous substance. The causality behind the stringent disposal protocols described below is directly linked to these intrinsic properties.

Known Hazards:

  • Harmful if Swallowed (H302): Ingestion can lead to acute toxicity.[3]

  • Causes Skin Irritation (H315): Direct contact can cause inflammation and irritation.[3]

  • Causes Serious Eye Irritation (H319): Poses a significant risk of damage to the eyes upon contact.[3]

  • May Cause Respiratory Irritation (H335): Inhalation of the solid as a dust can irritate the respiratory tract.[3]

This hazard profile mandates that this compound be handled within the framework of your institution's Chemical Hygiene Plan (CHP), as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[4][5] This plan is the foundational document for safe laboratory operations and outlines specific procedures for handling hazardous chemicals.[6]

Required Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist item; it is the primary barrier between the researcher and chemical exposure.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or glasses with side-shields.Protects against accidental splashes or dust generation, directly mitigating the "Serious Eye Irritation" hazard (H319).[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, addressing the "Skin Irritation" hazard (H315). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[8]
Body Protection Standard laboratory coat.Minimizes the risk of contamination to personal clothing.
Respiratory Protection Use only in a well-ventilated area or chemical fume hood.Prevents inhalation of dust, mitigating the "Respiratory Irritation" hazard (H335). A NIOSH-approved respirator may be required if engineering controls are insufficient or dust generation is unavoidable.[9]

The Core Directive: Prohibited Disposal Methods

To ensure safety and regulatory compliance, certain disposal pathways are unequivocally prohibited. The logic behind these prohibitions is to prevent the uncontrolled release of a hazardous substance into the environment and public infrastructure.

  • DO NOT Dispose Down the Drain: This chemical is not approved for drain disposal. Doing so can introduce hazardous material into the water system, potentially disrupting wastewater treatment processes and harming aquatic life.[10]

  • DO NOT Dispose in Regular Trash: Mixing chemical waste with municipal solid waste is illegal and dangerous. It poses a risk to sanitation workers and can lead to environmental contamination through landfill leachate.[8]

All waste streams containing this compound must be managed as regulated hazardous waste.

Step-by-Step Hazardous Waste Disposal Protocol

The following protocol provides a systematic approach to managing this compound waste from the point of generation to its final collection by trained professionals. This process is designed to comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[11][12]

Step 1: Waste Segregation

Proper segregation at the source is the most critical step in preventing dangerous chemical reactions.[13]

  • Solid Waste: Collect all unused or expired this compound powder, along with contaminated consumables (e.g., weighing papers, pipette tips, gloves, bench paper), into a designated solid waste container.

  • Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, compatible liquid waste container. Do not mix this waste stream with other incompatible liquid wastes (e.g., strong acids, bases, or oxidizers).[13]

Step 2: Container Selection and Labeling

The waste container serves as the primary containment vessel and its integrity and labeling are a regulatory requirement.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is in good condition. Ensure the container is compatible with the solvent if dealing with liquid waste.

  • Affix a Hazardous Waste Label: Attach a completed hazardous waste tag or label to the container before the first drop of waste is added.[13] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (and any solvents, if applicable)

    • The accumulation start date (the date the first waste is added)

    • The associated hazards (e.g., Irritant, Harmful)

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[14] This prevents the release of vapors and protects against spills.

  • Use Secondary Containment: Place the waste container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.

  • Store Near Point of Generation: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[13]

Step 4: Arranging for Professional Disposal

Laboratory personnel are responsible for the safe collection and labeling of waste; final disposal must be handled by a licensed hazardous waste management company.[11]

  • Contact EHS: When the container is nearly full (no more than 80% capacity to allow for expansion) or reaches your institution's accumulation time limit, contact your facility's Environmental Health & Safety (EHS) office.

  • Schedule a Pickup: The EHS office will arrange for the collection of the waste, which is then transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] The ultimate disposal method for this type of organic chemical waste is typically high-temperature incineration.[16]

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Accumulation cluster_3 Step 4: Professional Disposal gen Waste Generated (Solid or Liquid) segregate Segregate Waste Streams (Solid vs. Liquid) gen->segregate container Select Compatible Container segregate->container label_waste Affix 'Hazardous Waste' Label (Name, Date, Hazards) container->label_waste store Store in Satellite Accumulation Area (SAA) - Keep Closed - Use Secondary Containment label_waste->store ehs Contact EHS for Pickup store->ehs tsdf Transfer to Licensed Waste Disposal Facility (TSDF) ehs->tsdf

Caption: Workflow for the proper disposal of this compound.

Decontamination and Spill Management

Accidents can occur, and a clear plan for decontamination is essential.

  • Glassware and Equipment: Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Minor Spills (Solid): For a small spill of solid material, gently sweep it up, avoiding the creation of dust, and place it in the solid hazardous waste container. The area should then be wiped down with a damp paper towel, which is also disposed of as solid waste.

  • Major Spills: In the event of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.

Regulatory Framework: A Foundation of Trust

Our procedures are grounded in a comprehensive regulatory framework designed to protect both researchers and the public.

  • Occupational Safety and Health Administration (OSHA): The "Lab Standard" (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan and provide personnel with information and training to ensure they are aware of the hazards of the chemicals in their work area.[17][18]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal (a system known as "cradle-to-grave").[14][19] Your adherence to the protocols in this guide is a direct contribution to this national system of safety and accountability.

By following these scientifically grounded and federally mandated procedures, you build a self-validating system of safety and compliance within your laboratory. This not only protects you and your colleagues but also upholds the integrity of our scientific community.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center. [Link]

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous waste. Wikipedia. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Hazardous Waste Guidelines. University of San Francisco. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

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Essential Protective Measures for Handling 2-Furancarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling

For research scientists and drug development professionals, the meticulous handling of specialized chemical reagents is fundamental to both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive, in-depth operational plan for the safe handling of 2-Furancarboximidamide, with a focus on personal protective equipment (PPE). By understanding the causality behind these procedural choices, you can establish a self-validating system of safety in your laboratory.

Understanding the Risks: Hazard Analysis of this compound

The primary hazards associated with this compound are anticipated to be:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

Given these potential hazards, a stringent PPE protocol is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.

Body PartRecommended ProtectionStandards and Specifications
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles. A face shield is recommended when there is a risk of splashing.Must conform to EN166 (EU) or ANSI Z87.1 (US) standards.
Skin Chemical-resistant gloves (e.g., Nitrile). A lab coat or chemical-resistant apron must be worn.Gloves must be inspected before use and comply with EN 374 standards.
Respiratory Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or when handling larger quantities, a NIOSH-approved respirator with an organic vapor (OV) cartridge and a particulate pre-filter (N95, R95, or P95) is required.Respiratory protection programs must meet OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements.
Glove Selection: A Deeper Dive

The choice of glove material is critical for preventing skin contact. While specific breakthrough time data for this compound is not available, nitrile gloves are generally recommended for their resistance to a broad range of chemicals. A glove compatibility chart for Furfural, a structurally similar compound, indicates that nitrile gloves are suitable for handling. However, it is crucial to remember that glove performance can be affected by the thickness of the material, the concentration of the chemical, and the duration of exposure. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

Respiratory Protection: Ensuring Clean Air

Given the potential for respiratory irritation, all handling of this compound powder should be performed in a chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or if there is a risk of aerosol generation, respiratory protection is mandatory. The NIOSH Pocket Guide to Chemical Hazards entry for Furfural provides valuable guidance on respirator selection based on concentration levels. For instance, at concentrations up to 50 ppm, a chemical cartridge respirator with organic vapor cartridges is recommended. For higher concentrations or in situations where the concentration is unknown, a full-facepiece respirator with organic vapor cartridges or a supplied-air respirator should be used.[1]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is essential for the safe handling and disposal of this compound.

Pre-Handling Checklist:
  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Inspect PPE: Thoroughly inspect all PPE for defects before donning.

  • Review Emergency Procedures: Locate the nearest eyewash station and safety shower and be familiar with their operation.

Handling the Compound:
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Containment: Handle the compound within the fume hood, keeping the container closed when not in use.

  • Avoid Dust Generation: Use techniques that minimize the creation of dust, such as gentle scooping and avoiding pouring from a height.

  • No Bare Hand Contact: Never touch the compound with bare hands.

Post-Handling Procedures:
  • Decontamination: Clean the work area and any potentially contaminated surfaces with an appropriate solvent.

  • Doff PPE: Remove PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed last and disposed of immediately.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan:

All waste materials contaminated with this compound, including empty containers, used gloves, and disposable lab coats, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

Safe Handling Workflow for this compound A Start: Prepare for Handling B Verify Fume Hood Functionality A->B C Inspect and Don Full PPE B->C D Handle this compound in Fume Hood C->D E Spill Occurs? D->E F Follow Spill Cleanup Protocol E->F Yes G Continue Handling E->G No F->D H Complete Handling Task G->H I Decontaminate Work Area H->I J Doff and Dispose of PPE I->J K Wash Hands Thoroughly J->K L End K->L

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound while ensuring a safe and compliant laboratory environment.

References

  • Chemos GmbH & Co. KG. (2022, November 7). Safety Data Sheet: 2,5-Furandicarboxylic acid. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Furfural. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Tetrahydrofuran. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: F. Retrieved from [Link]

  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]

  • Unigloves. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • MSA Safety. (2017, February). Respirator Cartridge Chart. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Showa Group. (n.d.). Chemical Glove Resistance Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016). Immediately dangerous to life or health (IDLH) value profile: furan. Retrieved from [Link]

  • 3M. (2024, May 14). How To Choose a Respirator [Video]. YouTube. Retrieved from [Link]

  • Th. Geyer. (n.d.). Breakthrough Times of Labsolute® Disposable Gloves. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.